molecular formula C17H15O7+ B083408 Malvidin CAS No. 10463-84-0

Malvidin

Cat. No.: B083408
CAS No.: 10463-84-0
M. Wt: 331.3 g/mol
InChI Key: KZMACGJDUUWFCH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Malvidin is an O-methylated anthocyanidin, a class of water-soluble flavonoids abundantly present in various fruits, vegetables, and their derivatives, most notably in red wine and blueberries. As a potent natural antioxidant, it serves as a valuable research tool for investigating oxidative stress and its related pathologies. Its primary research value lies in its broad-spectrum bioactivity, particularly its anti-inflammatory and antioxidant properties. Studies indicate that this compound exerts its effects by modulating key signaling pathways, including the inhibition of NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells. Furthermore, it has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in conditions such as pulmonary fibrosis. Beyond inflammation, this compound demonstrates significant potential in metabolic research. This compound-3,5-O-diglucoside has been found to inhibit fructose-induced lipid accumulation in hepatocytes by suppressing de novo lipogenesis and promoting fatty acid β-oxidation, highlighting its relevance for studies on metabolic dysfunction-associated steatotic liver disease (MASLD). Research also explores its neuroprotective potential, as it exhibits inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease research. Its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 further underscores its value as a compound for probing inflammatory processes. Recent investigations have even extended to its antileishmanial properties, where it inhibits Leishmania arginase. The biological activity of this compound is influenced by its glycosylation; the aglycone form often shows greater potency in some assays, while specific glycosides like this compound-3-glucoside are crucial for its bioavailability and specific interactions.

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMACGJDUUWFCH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15O7+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

643-84-5 (chloride)
Record name Malvidin
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DSSTOX Substance ID

DTXSID30146622
Record name Malvidin
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Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10463-84-0
Record name Malvidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10463-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin
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Foundational & Exploratory

The Oenological Anthocyanin: A Technical Guide to the Natural Sources of Malvidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, an O-methylated anthocyanidin, is a prominent natural pigment responsible for the rich red, purple, and blue hues observed in a variety of plant tissues, including fruits, flowers, and leaves.[1] As a member of the flavonoid class of polyphenols, this compound and its glycosides have garnered significant scientific interest due to their potent antioxidant and anti-inflammatory properties, suggesting potential applications in the development of novel therapeutics and functional foods.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a review of the key signaling pathways it modulates.

Natural Sources and Quantitative Data

This compound is most abundantly found in red grapes (Vitis vinifera), where it is the principal pigment responsible for the color of red wine.[1][4] Blueberries and other berries are also significant sources.[1] The concentration of this compound and its glycosides can vary considerably depending on the plant species, cultivar, and environmental conditions. The following tables summarize the quantitative this compound content in various natural sources, expressed as this compound-3-O-glucoside equivalents unless otherwise stated.

Table 1: this compound Content in Various Grape Cultivars

Grape CultivarThis compound-3-O-glucoside Content (mg/100g Fresh Weight)Reference
Alicante Bouschet165.03 ± 46.50[5]
Burgund Mare5.90 ± 0.65 (acetylated)[5]
Syrah32.81 ± 7.63[5]
Cabernet SauvignonHigh levels of this compound derivatives (58.2% of total anthocyanins)[6]
MoldovaHigh levels of this compound derivatives (81.2% of total anthocyanins)[6]
Crimson (Red table grape)0.88[7]
Red Globe (Red table grape)0.92[7]

Table 2: this compound Content in Berries and Other Fruits

FruitThis compound Glycoside Content (mg/100g Fresh Weight)Reference
Highbush Blueberry (raw)3.29 (this compound 3-O-(6''-acetyl-glucoside))[5]
Lowbush Blueberry (raw)14.74 (this compound 3-O-(6''-acetyl-glucoside))[8]
Bilberry39.22[9]
American Cranberry0.31[9]
Black Chokeberry1.22[9]

Table 3: this compound Content in Flowers

FlowerThis compound Glycoside ContentReference
Primula (polyanthus group)Responsible for blue color[1]
Blue Pimpernel (Anagallis monelli)High concentration[1]
Eastern Redbud (Cercis canadensis L.) - purple-type flower2.36 mg/100g fwt (in petiole)[10]

Experimental Protocols

Extraction of this compound from Grape Skins

This protocol is adapted from methodologies described for the extraction of anthocyanins from grape by-products.[11][12]

Materials:

Procedure:

  • Sample Preparation: Thaw frozen grape pomace at room temperature and dry in an oven at 50°C to a constant weight. Grind the dried pomace into a fine powder.[12]

  • Solvent Preparation: Prepare an acidified alcohol solvent. A common solvent is methanol or ethanol containing 0.01% HCl.[11] Ratios of alcohol to water can be varied (e.g., 50-100% v/v) to optimize extraction yield.[11]

  • Extraction:

    • Mix the ground grape pomace with the acidified solvent. A solid-to-liquid ratio of 1:10 to 1:15 (w/v) is commonly used.

    • Agitate the mixture for a specified period. This can range from 1 hour to 24 hours depending on the specific protocol.[13]

    • The extraction can be performed at room temperature or elevated temperatures (e.g., 50°C).[11]

  • Separation:

    • Centrifuge the mixture at approximately 3500 x g for 20 minutes to pellet the solid material.[13]

    • Decant the supernatant.

    • Repeat the extraction process with fresh solvent on the remaining solids until the extract is colorless.[11]

  • Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.

Purification by Solid-Phase Extraction (SPE)

This protocol provides a general workflow for purifying the crude extract to isolate anthocyanins.[14][15]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water (acidified, e.g., with 0.1% HCl)

  • Ethyl acetate (B1210297)

  • Crude this compound extract

Procedure:

  • Cartridge Conditioning:

    • Activate the C18 SPE cartridge by passing methanol through it.

    • Equilibrate the cartridge by passing acidified water through it.[15]

  • Sample Loading: Load the crude extract (dissolved in a small volume of acidified water) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove polar impurities such as sugars and organic acids.

    • Wash the cartridge with ethyl acetate to remove less polar impurities.

  • Elution: Elute the anthocyanins, including this compound, from the cartridge using acidified methanol.

  • Drying: The eluted fraction can be dried under a stream of nitrogen or using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of anthocyanins in grape and wine samples.[4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase A: Water with an acid modifier, such as 0.2% sulfuric acid or a mixture of water-formic acid-acetic acid (1000:8:9, v/v/v).[4][6]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A typical gradient would be a linear increase in the proportion of Mobile Phase B over time. For example, from 10% to 45% B over 10 minutes.[4]

  • Flow Rate: 1.0 to 1.5 mL/min.[4]

  • Column Temperature: 28-35°C.[4][5]

  • Injection Volume: 20 µL.[5]

  • Detection Wavelength: 520 nm for anthocyanins.[5]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound-3-O-glucoside of known concentrations (e.g., 0.5-10 mg/L) in the mobile phase.[4]

  • Sample Preparation: Dissolve the purified and dried extract in the initial mobile phase conditions and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound glycoside peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the amount of each this compound glycoside by integrating the peak area and comparing it to the calibration curve generated from the standards.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and antioxidant activities, through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like TNF-α, the IκBα protein is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators such as MCP-1, ICAM-1, and VCAM-1.[16][17]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can activate MAPK pathways, including JNK and p38. This compound has been demonstrated to reduce the phosphorylation of JNK, suggesting its role in mitigating oxidative stress-induced cellular damage.[18][19]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 JNK->AP1 Activates This compound This compound This compound->JNK Inhibits Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Regulates

Caption: this compound's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. While direct studies on this compound's effect on this pathway are emerging, other flavonoids are known to inhibit PI3K/Akt/mTOR signaling in cancer cells, suggesting a potential mechanism for this compound's reported anti-cancer properties.[20]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

This compound Biosynthesis Pathway

This compound is synthesized via the flavonoid biosynthesis pathway. The final step in the formation of this compound involves the methylation of petunidin, a reaction catalyzed by O-methyltransferase enzymes.[21]

Malvidin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Chalcone Chalcone Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin Delphinidin Delphinidin Leucodelphinidin->Delphinidin Petunidin Petunidin Delphinidin->Petunidin This compound This compound Petunidin->this compound Methylation OMT O-methyltransferase OMT->this compound

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of this compound in a cell-based assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Culture THP-1 cells Stimulation Induce inflammation with LPS (50 ng/ml) Cell_Culture->Stimulation Treatment Treat with this compound (e.g., 100-200 µM) Stimulation->Treatment Cytokine_Analysis Measure pro-inflammatory cytokines (IL-6, TNF-α) by ELISA and qPCR Treatment->Cytokine_Analysis Western_Blot Analyze phosphorylation of JNK, p65-NF-κB, IKKα/β by Western Blot Treatment->Western_Blot Oxidative_Stress_Assay Measure MDA, NO, FRAP, and SOD activity Treatment->Oxidative_Stress_Assay Conclusion Evaluate the anti-inflammatory and antioxidant potential of this compound Cytokine_Analysis->Conclusion Western_Blot->Conclusion Oxidative_Stress_Assay->Conclusion

Caption: Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a readily available natural anthocyanin with significant potential for applications in health and wellness. This guide provides a comprehensive overview of its primary natural sources, methods for its extraction and quantification, and its mechanisms of action at the cellular level. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the bioavailability and clinical efficacy of this compound is warranted to fully realize its therapeutic potential.

References

Malvidin structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Chemical Properties of Malvidin

Introduction

This compound is a prominent member of the anthocyanidin class of flavonoids, which are water-soluble pigments responsible for many of the red, purple, and blue colors observed in higher plants.[1] As the 3',5'-dimethoxy derivative of delphinidin (B77816), this compound and its glycosides are abundant in nature, notably contributing to the coloration of red grapes (Vitis vinifera), red wine, and various berries such as blueberries.[2][3] Beyond its role as a primary plant pigment, this compound is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[2][4] This guide provides a detailed overview of the core structural and chemical characteristics of this compound, its biosynthetic origin, and standard experimental protocols for its study, tailored for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

This compound Structure and Chemical Identity

This compound is characterized by the flavylium (B80283) cation backbone, a 2-phenylbenzopyrylium system, with specific hydroxyl and methoxy (B1213986) substitutions that define its chemical behavior and color properties.[5] It is structurally an O-methylated anthocyanidin.[3]

Identifier Value Reference
IUPAC Name 2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol[5]
Systematic IUPAC Name 3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxy)-1λ4-benzopyran-1-ylium[3]
Synonyms Syringidin, 1-Benzopyrylium, 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-[6][7]
CAS Number 643-84-5[3]
Chemical Formula C₁₇H₁₅O₇⁺[3][5]
SMILES COC1=CC(=CC(=C1O)OC)C2=[O+]C3=C(C=C2)C(=CC(=C3)O)O[6]
InChI Key KZMACGJDUUWFCH-UHFFFAOYSA-O[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and biological activity. Its solubility and stability are significantly influenced by factors such as pH, temperature, and the presence of other molecules.[6]

Property Value Reference
Molar Mass 331.30 g/mol [3][5]
Melting Point >300 °C[8]
Solubility Soluble in water and organic solvents like ethanol (B145695), DMSO, and DMF.[6][7] Sparingly soluble in aqueous buffers.[7][6][7]
UV/Vis λmax In acidic methanol (B129727): ~534-555 nm; also shows peaks at ~275 nm.[7][9][10][7][9][10]
pH-dependent Color Red in acidic and neutral solutions; blue in basic solutions.[3]

Biosynthesis of this compound

This compound is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway.[1][11] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various flavonoid classes. The core anthocyanidin structure is formed, which is then modified by glycosylation and methylation to yield different anthocyanins. This compound is derived from the anthocyanidin delphinidin through the action of O-methyltransferases which add methyl groups at the 3' and 5' positions of the B-ring.[2]

Malvidin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Dihydroflavonol) Naringenin->Dihydrokaempferol F3H, F3'5'H Leucodelphinidin Leucodelphinidin Dihydrokaempferol->Leucodelphinidin DFR Delphinidin Delphinidin (Anthocyanidin) Leucodelphinidin->Delphinidin ANS/LDOX This compound This compound Delphinidin->this compound OMT

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Grape Skins

A common method for extracting anthocyanins, including this compound, from plant material is solid-liquid extraction using an acidified solvent.[12] Acidification helps to stabilize the flavylium cation.

Methodology:

  • Sample Preparation: Fresh or frozen grape skins are dried to a constant weight (e.g., at 50°C) and then ground into a fine powder to increase the surface area for extraction.[13]

  • Solvent Preparation: An extraction solvent is prepared, typically methanol or ethanol acidified with a small amount of hydrochloric acid (e.g., 0.01% HCl v/v) or other acids like formic or acetic acid.[12][13]

  • Extraction: The powdered grape skin is macerated in the acidified solvent (e.g., a solid-to-liquid ratio of 1:10 w/v). The mixture is agitated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-50°C).[14]

  • Filtration and Concentration: The mixture is filtered (e.g., using vacuum filtration) to separate the solid residue from the liquid extract. The extraction process can be repeated on the residue until the solvent runs clear.[13]

  • Solvent Evaporation: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.[13]

  • Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a resin like Diaion HP-20 to remove sugars and organic acids, enriching the anthocyanin fraction.[13]

Extraction_Workflow Start Grape Skin Sample Drying Drying & Grinding Start->Drying Extraction Solid-Liquid Extraction (Acidified Solvent) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (SPE) Evaporation->Purification End Purified this compound Extract Purification->End

Caption: General workflow for this compound extraction from grape skins.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode-Array Detector (DAD) or UV-Vis detector is the standard method for the separation and quantification of individual anthocyanins like this compound.[15][16]

Methodology:

  • Standard Preparation: A calibration curve is constructed using certified this compound standards (often as this compound-3-O-glucoside) at several concentrations (e.g., 0.5-20 mg/L).[15][16]

  • Sample Preparation: The extracted and purified this compound sample is dissolved in a suitable solvent (e.g., the mobile phase) and filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A gradient elution is typically used, involving two solvents:

      • Solvent A: Water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

      • Solvent B: Acetonitrile or methanol with the same acid modifier.[15]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Detection: UV-Vis or DAD detector set at the maximum absorbance wavelength for this compound (~530 nm).[9][17]

  • Quantification: The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.[15]

HPLC_Workflow Start Prepare Standards & Samples HPLC HPLC System (Pump, Injector, Column) Start->HPLC Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection Detection (DAD/UV-Vis at ~530 nm) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Quantification Quantification (vs. Calibration Curve) Analysis->Quantification End This compound Concentration Quantification->End

Caption: Workflow for HPLC quantification of this compound.

Antioxidant Activity Assays

The antioxidant capacity of this compound is commonly evaluated using spectrophotometric assays that measure its ability to scavenge stable free radicals. The DPPH and ABTS assays are two of the most frequently used methods.[18][19]

5.3.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[20]

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: In a microplate well or cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound sample. A control containing only the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[20]

  • Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically 515-517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

5.3.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing the solution to lose color. This decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[21] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[22]

Methodology:

  • Radical Generation: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

  • Reagent Preparation: The ABTS•⁺ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at its λmax (typically 734 nm).[22]

  • Reaction Mixture: A small volume of the this compound sample at various concentrations is added to a larger, fixed volume of the diluted ABTS•⁺ solution.

  • Incubation: The reaction is incubated at room temperature for a short period (e.g., 6 minutes).[20]

  • Measurement: The absorbance is read at ~734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity to that of Trolox, a water-soluble vitamin E analog.[19]

Antioxidant_Assay_Workflow Start Prepare Radical Solution (DPPH or ABTS•⁺) Reaction Mix Radical with Antioxidant (this compound Sample) Start->Reaction Incubation Incubate in Dark (Defined Time & Temp) Reaction->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition / IC₅₀ Measurement->Calculation End Antioxidant Capacity Calculation->End

Caption: Generalized workflow for DPPH and ABTS antioxidant assays.

References

The intricate biosynthetic pathway of malvidin, a key anthocyanin responsible for the red and blue hues in many plants, is a focal point for research in plant biochemistry, food science, and drug development. This technical guide provides an in-depth exploration of the core enzymatic steps leading to malvidin synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Author: BenchChem Technical Support Team. Date: December 2025

Core Biosynthesis Pathway of Malvidin

This compound biosynthesis is a specialized branch of the broader flavonoid and anthocyanin pathways. The journey begins with the central phenylpropanoid pathway, which provides the precursor phenylalanine. A series of enzymatic reactions then construct the characteristic C6-C3-C6 flavonoid backbone, which is subsequently modified to produce a variety of anthocyanins, including this compound.

The core pathway leading to this compound can be summarized in the following key enzymatic steps:

  • Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the initial condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized to naringenin, a flavanone.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol (B1209521).

  • Flavonoid 3',5'-Hydroxylase (F3'5'H): This critical enzyme hydroxylates dihydrokaempferol at the 3' and 5' positions of the B-ring to yield dihydromyricetin. This step is a key determinant for the production of blue-hued delphinidin-type anthocyanins, including this compound.

  • Dihydroflavonol 4-Reductase (DFR): Dihydromyricetin is reduced to leucodelphinidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucodelphinidin is oxidized to form the unstable anthocyanidin, delphinidin (B77816).

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT): A glucose molecule is attached to the 3-hydroxyl group of delphinidin to form the more stable delphinidin-3-O-glucoside.

  • Anthocyanin O-Methyltransferase (AOMT): In the final steps specific to this compound synthesis, methyl groups are transferred from S-adenosyl-L-methionine (SAM) to the 3' and 5' hydroxyl groups of the B-ring of delphinidin-3-O-glucoside. This methylation occurs in a stepwise manner, first producing petunidin-3-O-glucoside and then this compound-3-O-glucoside.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the this compound biosynthesis pathway are crucial for determining the final anthocyanin profile in a plant. The following table summarizes key kinetic parameters for three critical enzymes in this pathway.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (pM·min⁻¹·mg⁻¹ Microsome)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Dihydroflavonol 4-Reductase (DFR) Vitis viniferaDihydroquercetin69.34 ± 3.62---
NADPH252.6 ± 12.2---
Flavonoid 3',5'-Hydroxylase (F3'5'H) Camellia sinensisNaringenin3.22 ± 0.31124.49 ± 10.11--[1]
Kaempferol4.33---[1]
Dihydrokaempferol3.26---[1]
Anthocyanin O-Methyltransferase (AOMT) Vitis viniferaDelphinidin-3-O-glucoside38.0 ± 4.0-0.25 ± 0.016.58 x 10³[2]
Cyanidin-3-O-glucoside45.0 ± 5.0-0.23 ± 0.015.11 x 10³[2]
Petunidin-3-O-glucoside25.0 ± 3.0-0.26 ± 0.011.04 x 10⁴[2]

Experimental Protocols

Extraction and Quantification of Anthocyanins from Plant Tissues

This protocol outlines a general method for the extraction and quantification of total anthocyanins.

Materials:

  • Plant tissue (e.g., grape skins, flower petals)

  • Acidified methanol (B129727) (1% HCl, v/v)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge

  • Spectrophotometer

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

Procedure:

  • Freeze a known weight of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with acidified methanol at a 1:10 (w/v) ratio. Vortex thoroughly and incubate in the dark at 4°C for 24 hours.

  • Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

  • Collect the supernatant containing the anthocyanin extract.

  • For quantification using the pH differential method, prepare two dilutions of the extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).

  • Allow the dilutions to equilibrate for 15 minutes.

  • Measure the absorbance of each dilution at 520 nm and 700 nm.

  • Calculate the total anthocyanin concentration (as cyanidin-3-glucoside equivalents) using the following formula:

    • A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

    • Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)

      • Where: MW = 449.2 g/mol (molecular weight of cyanidin-3-glucoside), DF = dilution factor, ε = 26,900 L·mol⁻¹·cm⁻¹ (molar absorptivity of cyanidin-3-glucoside), and L = cuvette pathlength (cm).

Heterologous Expression and In Vitro Assay of Anthocyanin O-Methyltransferase (AOMT)

This protocol describes the expression of a recombinant AOMT and a subsequent in vitro assay to determine its activity.

Materials:

  • E. coli expression system (e.g., BL21(DE3) cells)

  • Expression vector containing the AOMT cDNA (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • S-adenosyl-L-methionine (SAM)

  • Anthocyanin substrate (e.g., delphinidin-3-O-glucoside)

  • HPLC system with a DAD detector

Procedure:

A. Heterologous Expression and Purification:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged AOMT protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

  • Elute the purified protein and dialyze against a suitable storage buffer.

B. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of the anthocyanin substrate, and SAM.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified AOMT enzyme.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of acidified methanol.

  • Analyze the reaction products by HPLC-DAD, monitoring at a wavelength of 520 nm.

  • Identify and quantify the substrate and the methylated product (e.g., petunidin-3-O-glucoside and this compound-3-O-glucoside) by comparing their retention times and spectra with authentic standards.

  • Calculate the enzyme activity based on the amount of product formed over time.

Heterologous Expression and In Vitro Assay of Flavonoid 3',5'-Hydroxylase (F3'5'H)

This protocol outlines the expression of a recombinant F3'5'H in yeast and a method for its in vitro characterization.

Materials:

  • Saccharomyces cerevisiae strain (e.g., WAT11, which overexpresses an Arabidopsis P450 reductase)

  • Yeast expression vector (e.g., pYES-DEST52) containing the F3'5'H cDNA

  • Yeast transformation reagents

  • Yeast growth media (e.g., SC-Ura with glucose or galactose)

  • Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 10 mM DTT)

  • Glass beads

  • Ultracentrifuge

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5)

  • NADPH

  • Flavonoid substrate (e.g., naringenin, dihydrokaempferol)

  • HPLC system with a DAD detector

Procedure:

A. Heterologous Expression and Microsome Preparation:

  • Transform the expression vector into the yeast strain.

  • Select for transformants on appropriate selective media.

  • Grow a pre-culture in media containing glucose.

  • Induce protein expression by transferring the cells to media containing galactose and grow for 24-48 hours.

  • Harvest the yeast cells by centrifugation.

  • Wash the cells and resuspend in microsome isolation buffer.

  • Disrupt the cells by vortexing with glass beads.

  • Perform a series of centrifugations to remove cell debris and mitochondria.

  • Pellet the microsomal fraction by ultracentrifugation (e.g., at 100,000 x g).

  • Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.

B. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of the flavonoid substrate, and NADPH.

  • Pre-incubate the mixture at the optimal temperature (e.g., 28-30°C).

  • Initiate the reaction by adding a known amount of the microsomal protein preparation.

  • Incubate the reaction for a specific time period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

  • Centrifuge to separate the phases and collect the organic phase containing the flavonoids.

  • Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

  • Analyze the reaction products by HPLC-DAD, monitoring at a wavelength of 280 nm (for flavanones) or 340 nm (for flavonols).

  • Identify and quantify the substrate and the hydroxylated products by comparing their retention times and spectra with authentic standards.

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

Malvidin_Biosynthesis_Pathway Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin DHK Dihydrokaempferol Naringenin->DHK DHM Dihydromyricetin DHK->DHM Leucodelphinidin Leucodelphinidin DHM->Leucodelphinidin Delphinidin Delphinidin Leucodelphinidin->Delphinidin Delphinidin3G Delphinidin-3-O-glucoside Delphinidin->Delphinidin3G Petunidin3G Petunidin-3-O-glucoside Delphinidin3G->Petunidin3G Malvidin3G This compound-3-O-glucoside Petunidin3G->Malvidin3G CHS CHS CHS->NaringeninChalcone CHI CHI CHI->Naringenin F3H F3H F3H->DHK F35H F3'5'H F35H->DHM DFR DFR DFR->Leucodelphinidin ANS ANS ANS->Delphinidin UFGT UFGT UFGT->Delphinidin3G AOMT1 AOMT AOMT1->Petunidin3G AOMT2 AOMT AOMT2->Malvidin3G

Caption: Core biosynthesis pathway of this compound in plants.

Experimental_Workflow_AOMT cluster_expression Heterologous Expression & Purification cluster_assay In Vitro Enzyme Assay Transformation Transformation of E. coli Induction Induction of Protein Expression Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Ni-NTA Purification Lysis->Purification EnzymeAddition Addition of Purified AOMT Purification->EnzymeAddition ReactionSetup Reaction Setup (Substrate, SAM, Buffer) ReactionSetup->EnzymeAddition Incubation Incubation EnzymeAddition->Incubation ReactionStop Stop Reaction Incubation->ReactionStop HPLC HPLC-DAD Analysis ReactionStop->HPLC

Caption: Experimental workflow for AOMT characterization.

References

Malvidin and its Glycosides: An In-depth Technical Guide to their Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Malvidin, a prominent O-methylated anthocyanidin, and its naturally occurring glycosides are polyphenolic compounds responsible for the rich red and blue hues of many fruits, flowers, and vegetables, particularly grapes.[1][2] Beyond their role as pigments, these molecules exhibit significant biological activities, with a substantial body of research highlighting their potent antioxidant and anti-inflammatory properties.[2][3][4] These health benefits are primarily attributed to their capacity to mitigate oxidative stress through various molecular mechanisms, including direct free radical scavenging and the modulation of critical cellular signaling pathways.[1][2] This technical guide provides a comprehensive overview of the antioxidant potential of this compound and its glycosides, detailing the underlying signaling pathways, summarizing quantitative efficacy data, and outlining the experimental protocols used for their evaluation. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound and its glycosides is multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage induced by reactive oxygen species (ROS).

  • Direct Radical Scavenging: The polyphenolic structure of this compound, featuring multiple hydroxyl groups, makes it a potent scavenger of free radicals.[2] These compounds can donate a hydrogen atom or an electron to neutralize reactive species like peroxyl radicals, thereby terminating damaging chain reactions.[5]

  • Modulation of Endogenous Antioxidant Enzymes: this compound and its derivatives have been shown to enhance the body's endogenous antioxidant defenses by upregulating the expression and activity of key enzymes.[1] Studies in various cell lines and animal models demonstrate that treatment with this compound or its glycosides leads to increased activity of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[1][6][7][8] Concurrently, they can decrease levels of oxidative stress markers like malondialdehyde (MDA), a product of lipid peroxidation.[1][8]

  • Regulation of Cellular Signaling Pathways: A crucial aspect of their antioxidant effect is the ability to modulate signaling pathways that govern the cellular response to oxidative stress. The most notable of these are the Nrf2/ARE, MAPK, and NF-κB pathways. By interacting with these cascades, this compound and its glycosides can orchestrate a coordinated, long-lasting antioxidant and anti-inflammatory response.[1][2][7][9]

Quantitative Antioxidant Potential: A Comparative Summary

The antioxidant capacity of this compound and its various glycosidic forms has been quantified using a range of in vitro and cellular assays. The specific sugar moiety attached to the this compound aglycone, as well as the experimental model, can influence the observed activity. While comprehensive quantitative data is dispersed across numerous studies, this table summarizes key findings.

CompoundAssayModel SystemResultReference(s)
This compound Cellular AntioxidantHUVECs↑ SOD & HO-1 levels; ↓ ROS & XO-1 levels.[6]
Endogenous EnzymesRat Renal Ischemia↑ CAT & SOD activity; ↓ MDA levels.[1][2]
Cellular AntioxidantARPE-19 Cells↑ SOD & GPx activity; ↓ ROS & MDA levels.[7][8]
This compound-3-O-glucoside (Mv-3-glc) Cellular AntioxidantHUVECsShowed better antioxidant capacity than this compound and Mv-3-gal. ↑ SOD & HO-1; ↓ ROS & XO-1.[6]
FRAPChemical Assay3.77 ± 0.13 mM Trolox/g phenol[10]
DPPHChemical Assay2.14 ± 0.07 mM Trolox/g phenol[10]
Cellular AntioxidantL02 Cells (NAFLD model)Suppressed ROS overproduction, increased glutathione levels, and enhanced antioxidant enzyme activities.[11][12]
This compound-3-O-galactoside (Mv-3-gal) Cellular AntioxidantHUVECsEffective antioxidant, though generally less potent than Mv-3-glc in this model. ↑ SOD & HO-1; ↓ ROS & XO-1.[6]
Cellular AntioxidantL02 Cells (NAFLD model)Ameliorated FFA-induced lipid accumulation and inhibited oxidative stress.[11][12]
This compound-3-O-arabinoside (M3A) Cellular AntioxidantIntestinal Epithelial CellsSignificantly reversed oxidative damage (ROS accumulation, GSH depletion) caused by ethyl carbamate (B1207046) exposure.[13]

Abbreviations: HUVECs (Human Umbilical Vein Endothelial Cells); ARPE-19 (Human Retinal Pigment Epithelial Cells); L02 (Human Liver Cell Line); NAFLD (Nonalcoholic Fatty Liver Disease); FFA (Free Fatty Acids); ROS (Reactive Oxygen Species); SOD (Superoxide Dismutase); HO-1 (Heme Oxygenase-1); XO-1 (Xanthine Oxidase-1); CAT (Catalase); GPx (Glutathione Peroxidase); MDA (Malondialdehyde); FRAP (Ferric Reducing Antioxidant Power); DPPH (2,2-diphenyl-1-picrylhydrazyl).

Core Signaling Pathways in Antioxidant Defense

This compound and its glycosides exert significant antioxidant effects by modulating key intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is stabilized, allowing it to translocate to the nucleus.[1] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes like HO-1, SOD, and CAT.[1][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 stabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces release Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Default Pathway Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Genes Activates Transcription Enzymes Antioxidant Enzyme Synthesis Genes->Enzymes Enzymes->ROS Neutralizes MAPK_Pathway ROS Oxidative Stress (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK This compound This compound / Glycosides MAPKK MAPKK (e.g., MKK3/6) This compound->MAPKK Inhibits This compound->MAPKKK Inhibits p38 p-p38 Response Cellular Stress Response (Apoptosis, Inflammation) p38->Response JNK p-JNK JNK->Response MAPKK->p38 MAPKK->JNK MAPKKK->MAPKK NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB(p65/p50)-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB_cyto NF-κB (Active) NFkB_IkB->NFkB_cyto Releases IkB_p p-IκBα NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome This compound This compound / Glycosides This compound->IKK Inhibits This compound->NFkB_cyto Inhibits Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nuc->Genes Activates Transcription Response Inflammatory Response Genes->Response DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare Serial Dilutions of this compound/Glycoside start->prep_sample mix Mix Sample and DPPH Solution (1:1) prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark at RT mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end ORAC_Workflow start Start plate Pipette Sample/Standard and Fluorescein Probe into 96-well plate start->plate incubate Incubate plate 30 min at 37°C plate->incubate initiate Initiate Reaction with AAPH Solution incubate->initiate measure Measure Fluorescence Decay Kinetically (60-120 min) initiate->measure calculate Calculate Area Under the Curve (AUC) measure->calculate express Express Results as Trolox Equivalents (TE) calculate->express end End express->end CAA_Workflow start Start seed Seed HepG2 Cells in 96-well Plate to Confluence start->seed treat Treat Cells with DCFH-DA Probe + this compound Sample seed->treat incubate Incubate 1 hour at 37°C (Uptake & Deacetylation) treat->incubate wash Wash Cells with PBS incubate->wash stress Add ABAP Radical Initiator to Induce Oxidative Stress wash->stress measure Measure Fluorescence Kinetically (Ex: 485nm, Em: 538nm) stress->measure calculate Calculate CAA Value (Quercetin Equivalents) measure->calculate end End calculate->end

References

Malvidin: A Technical Guide to its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin is a prominent O-methylated anthocyanidin, a type of flavonoid responsible for the red and blue pigments in many fruits and vegetables, particularly grapes.[1][2] Beyond its role as a natural colorant, this compound and its glycosides have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties.[3][4] Extensive research, encompassing in vitro, in vivo, and animal studies, has elucidated several molecular mechanisms through which this compound exerts its anti-inflammatory effects. These benefits are primarily attributed to its ability to modulate critical signaling pathways and gene expression involved in the inflammatory response.[3][4] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory activity is multifactorial, targeting several key nodes in the inflammatory cascade. The principal mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and potent antioxidant activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory regulation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[2][5]

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound and its glycosides prevent the degradation of IκBα and block the nuclear translocation of the p65 subunit.[6][7] This action effectively halts the downstream production of NF-κB-mediated pro-inflammatory molecules like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3][8] For instance, in TNF-α-stimulated human umbilical vein endothelial cells (HUVECs), this compound-3-glucoside and this compound-3-galactoside inhibited IκBα degradation, with inhibition rates of 84.8% and 75.3% respectively at a concentration of 50 μM.[6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p65 p65 (NF-κB) (Active) IkBa_NFkB->p65 Releases p65 p65_nuc p65 p65->p65_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->p65 Inhibits Translocation DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines, Oxidative Stress) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 / c-Jun p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Transcription This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation NLRP3_Inflammasome_Pathway DAMPs DAMPs / PAMPs (e.g., LPS, ATP) ROS Mitochondrial ROS Accumulation DAMPs->ROS Signal 1 (Priming) Signal 2 (Activation) NLRP3_inactive NLRP3 (Inactive) ROS->NLRP3_inactive Activates Inflammasome NLRP3 Inflammasome (Assembled) NLRP3_inactive->Inflammasome Oligomerizes with ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves IL1b Mature IL-1β Casp1->IL1b Cleaves Pro-IL-1β ProIL1b Pro-IL-1β ProIL1b->IL1b This compound This compound This compound->ROS Reduces This compound->NLRP3_inactive Inhibits Activation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Culture Macrophages (e.g., RAW 264.7, THP-1) seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound (Various Concentrations) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect elisa ELISA (Cytokine Protein) collect->elisa western Western Blot (Signaling Proteins) collect->western qpcr qRT-PCR (Gene Expression) collect->qpcr

References

Malvidin's role in cancer prevention and therapy.

Author: BenchChem Technical Support Team. Date: December 2025

Malvidin, a prominent anthocyanidin found in pigmented fruits and vegetables, has emerged as a significant area of interest in oncology research. This technical guide synthesizes the current understanding of this compound's role in cancer prevention and therapy, targeting an audience of researchers, scientists, and professionals in drug development. It delves into the molecular mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this natural compound.

Introduction

This compound and its glycosides are potent antioxidant and anti-inflammatory agents that have demonstrated anti-carcinogenic properties in a variety of cancer types, including leukemia, colorectal, gastric, hepatocellular, lung, oral, and breast cancers.[1] These compounds have been shown to induce apoptosis, autophagy, and cell cycle arrest, as well as suppress cell proliferation and metastasis through the modulation of various signaling pathways.[1] The health benefits of this compound are primarily attributed to its ability to scavenge free radicals and modulate inflammatory cytokine signaling.[2] While preclinical evidence is robust, further in-depth in vitro, in vivo, and human studies are necessary to fully elucidate its therapeutic potential.[1][3]

Quantitative Data on this compound's Anti-Cancer Activity

The efficacy of this compound and its derivatives has been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key findings related to its cytotoxic effects and tumor growth inhibition.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Citation
This compoundHCT-116Colorectal Cancer1524[4]
This compoundFR-2 (normal)Normal Human Cells6524[4]
This compoundHT-29Colon Cancer62.2272[5][6]
This compoundSCC131Oral Cancer62Not Specified[7]
This compound-3-O-glucosideMCF-7Breast Cancer109.08Not Specified[8]
Oxovitisin AMKN-28Gastric Cancer538.42 ± 50.06Not Specified[3]
Oxovitisin ACaco-2Colorectal Cancer434.85 ± 11.87Not Specified[3]
This compoundU937Human Monocytic Leukemia40 µg/mLNot Specified
CyanidinU937Human Monocytic Leukemia60 µg/mLNot Specified

Table 2: In Vivo Tumor Growth Inhibition by this compound

Animal ModelCancer TypeThis compound DosageTreatment DurationTumor Volume ReductionCitation
Mice with Dalton's LymphomaLymphoma5 mg/kg bw and 10 mg/kg bw10 consecutive daysSignificant reduction (4.94 ± 1.67 mm³ and 4.90 ± 0.94 mm³ vs 9.99 ± 0.99 mm³ in control)[9][10]
Hamster model of oral oncogenesisOral Cancer200 mg/kg (blueberry supplement)Not SpecifiedReduced tumor burden[7]

Key Mechanisms of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several critical cellular processes and signaling pathways.

Induction of Apoptosis

This compound and its derivatives have been consistently shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1][8][11] This is often mediated through the activation of caspases, particularly caspase-3, a key executioner in the apoptotic cascade.[2][8] In some instances, this compound has been observed to modulate the expression of Bcl-2 family proteins, leading to a pro-apoptotic state.[12]

Cell Cycle Arrest

A significant mechanism of this compound's anti-proliferative activity is its ability to induce cell cycle arrest.[1] Studies have demonstrated that this compound can arrest cancer cells at different phases of the cell cycle, including the G2/M phase and the S phase.[2][4][8] This arrest is often associated with the modulation of cell cycle regulatory proteins. For instance, in human colorectal cancer cells, this compound-induced G2/M arrest is linked to the upregulation of p21WAF1.[4][11]

Modulation of Signaling Pathways

This compound's anti-cancer effects are underpinned by its ability to interfere with key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound and its glycosides have been shown to inhibit this pathway, contributing to their anti-cancer effects.[2] This inhibition can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Raf Raf This compound->Raf Inhibits GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) pERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Regulates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases TargetGenes Target Gene Expression (Inflammation, Survival) NFkB_nuc->TargetGenes Activates JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pJAK p-JAK This compound->pJAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->pJAK Activates JAK JAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates TargetGenes Target Gene Expression (Proliferation, Survival) pSTAT3_dimer_nuc->TargetGenes Activates

References

A Technical Guide to the Neuroprotective Effects of Malvidin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation, which creates a vicious cycle of neuronal damage.[2][3] Malvidin, a prominent O-methylated anthocyanidin found in pigmented plants like blueberries and red grapes, and its glycoside derivatives have emerged as promising neuroprotective agents.[4][5][6] Their potent antioxidant and anti-inflammatory properties form the basis of their therapeutic potential.[2][4][7]

This technical guide provides an in-depth review of the current scientific evidence supporting the neuroprotective effects of this compound and its derivatives. We will detail the molecular mechanisms of action, summarize quantitative data from key in vivo and in vitro studies, outline common experimental protocols, and visualize the critical signaling pathways involved.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capacity stems from its ability to modulate multiple cellular pathways simultaneously. The primary mechanisms include potent antioxidant activity, suppression of inflammatory cascades, and inhibition of apoptotic cell death.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defenses, is a cornerstone of neurodegeneration.[2][7] this compound and its derivatives directly scavenge free radicals and enhance the endogenous antioxidant system.[2][5][7] Studies show that this compound treatment increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][7][8][9] This is achieved, in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[9][10][11][12]

Anti-inflammatory Action

Chronic neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal death.[8] this compound exerts powerful anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] This leads to a significant reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][7][13] Furthermore, this compound and its glycosides have been shown to inhibit cyclooxygenase (COX) enzymes, particularly showing selectivity for the inducible COX-2 enzyme, which is a key player in inflammatory processes.[14]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative disorders. This compound intervenes in this process by modulating the expression of key apoptotic proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, Caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[8][13][15] This modulation helps to preserve mitochondrial integrity and prevent the activation of the apoptotic cascade, thereby promoting neuronal survival.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: Summary of In Vivo Studies
Model SystemCompoundDosageKey Quantitative OutcomesReference
Aluminum Chloride (AlCl₃)-Induced Neurotoxicity (Rats)This compound100 & 200 mg/kgDose-dependently reduced elevated brain levels of IL-6, IL-1β, and TNF-α. Decreased MDA and increased SOD, CAT, and GSH levels.[2][5]
Lipopolysaccharide (LPS)-Induced Sepsis-Associated Encephalopathy (Mice)This compoundMedium & High DosesSignificantly restored neurobehavioral scores. Reduced serum levels of IL-6, TNF-α, and IL-1β. Increased brain antioxidant enzyme activities.[8]
Rotenone-Induced Parkinson's Disease (Rats)This compound100 & 200 mg/kgAmeliorated behavioral deficits. Significantly increased brain levels of SOD, GSH, and CAT while decreasing MDA. Reduced TNF-α and Caspase-3 expression.[9][15][16]
Ethanol-Induced Memory Impairment (Rats)This compoundNot SpecifiedSignificantly restored levels of antioxidant enzymes (GSH, SOD, CAT) and reduced MDA, IL-1β, TNF-α, IL-6, and Caspase-3.[13]
Table 2: Summary of In Vitro Studies
Cell LineStressorCompound & ConcentrationKey Quantitative OutcomesReference
BV-2 MicrogliaLipopolysaccharide (LPS)This compound (50, 100, 200 µM)Dose-dependently increased expression of the protective protein UCP2.[8]
HMC3 Human Microgliaα-synuclein + MPTPThis compound-3-O-glucoside (50 µM)Significantly reduced cytotoxicity and markers of apoptosis and oxidative stress via the Nrf2/HO-1 pathway.[11][12]
Glial CellsHypoxiaThis compound (Pre-incubation)Increased CAT activity and GSH concentration post-hypoxia compared to controls.[3][7][14]
HT-29 Colon Cancer CellsNoneThis compound (25-100 µM)Showed dose- and time-dependent cytotoxicity with a 72-hour IC₅₀ of 62.22 µM. Increased Caspase-3/7 activation up to 2.21-fold at 100 µM.[17]
HSC-T6 Hepatic Stellate CellsNoneThis compound (50-100 µg/ml)Dose-dependently increased ROS levels up to 1.63-fold at 100 µg/ml, inducing apoptosis.[18]
Table 3: Enzyme Inhibitory Activity of this compound and its Glycosides
Enzyme TargetCompoundIC₅₀ Value (µM)Reference
COX-1 This compound12.45 ± 0.70[14]
This compound-3-O-glucoside74.78 ± 0.06[14]
This compound-3,5-O-diglucoside90.36 ± 1.92[14]
COX-2 This compound2.76 ± 0.16[14]
This compound-3-O-glucoside39.92 ± 3.02[14]
This compound-3,5-O-diglucoside66.45 ± 1.93[14]
AChE This compound-3-O-glucoside26.3 ± 3.1% inhibition at 100 µM[14]
BChE This compound-3-O-glucoside22.1 ± 3.0% inhibition at 100 µM[14]

Key Signaling Pathway Visualizations

The following diagrams illustrate the molecular pathways modulated by this compound in its neuroprotective role.

G cluster_stress Neurotoxic Stressors cluster_this compound Intervention Stressor e.g., LPS, Rotenone, Amyloid-β, H₂O₂ ROS ↑ Reactive Oxygen Species (ROS) Stressor->ROS Mv This compound Mv->ROS Inhibits NFkB NF-κB Activation Mv->NFkB Inhibits MAPK MAPK Activation Mv->MAPK Inhibits Neuroprotection Neuroprotection Mv->Neuroprotection Nrf2 Nrf2 Activation ROS->Nrf2 ROS->NFkB ROS->MAPK Antioxidant ↑ Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant Promotes Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes MAPK->Cytokines Promotes Antioxidant->Neuroprotection Cytokines->Neuroprotection Inhibits

Caption: this compound's antioxidant and anti-inflammatory signaling pathways.

G LPS Sepsis / LPS UCP2 UCP2 LPS->UCP2 Inhibits Mv This compound AMPK p-AMPK-α Mv->AMPK Activates AMPK->UCP2 Upregulates Mito_Dys Mitochondrial Dysfunction UCP2->Mito_Dys Prevents ROS ↑ ROS Accumulation Mito_Dys->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Neuron_Injury Neuronal Injury NLRP3->Neuron_Injury Apoptosis->Neuron_Injury

Caption: this compound protects mitochondria via the AMPK-α/UCP2 axis.

G cluster_workflow General In Vitro Experimental Workflow A 1. Seed Neuronal Cells (e.g., BV-2, HMC3) B 2. Pre-treat with this compound or Derivative A->B C 3. Induce Neurotoxicity (e.g., LPS, α-synuclein) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Perform Assays D->E F • Cell Viability (CCK8/MTT) • ROS Measurement (H₂DCFDA) • Cytokine Levels (ELISA) • Protein Expression (Western Blot) E->F G 6. Data Analysis E->G

Caption: A typical workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

This section details common methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Models
  • Cell Lines:

    • BV-2 (Murine Microglia): An immortalized mouse microglial cell line, ideal for studying neuroinflammation.[8]

    • HMC3 (Human Microglia): A human microglial cell line used to create humanized models of neurodegenerative diseases like Parkinson's.[11][12]

    • SH-SY5Y (Human Neuroblastoma): Commonly used to model dopaminergic neurons and study neurotoxicity and neuroprotection.[19]

  • General Treatment Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere.[19]

    • Cells are pre-treated with various concentrations of this compound or its derivatives (e.g., 10-200 µM) for a specified period (e.g., 1-2 hours).[8][11]

    • A neurotoxic stimulus (e.g., LPS at 500 ng/mL, MPTP at 2mM, or H₂O₂) is added to induce cell stress and damage.[8][11]

    • Cells are incubated for a further period (typically 24 hours) before assays are performed.[8]

Key Assays
  • Cell Viability Assays (CCK8/MTT):

    • Principle: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (WST-8 in CCK8, MTT in the MTT assay) into a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[8][20][21]

    • Protocol: Following treatment, the CCK8 or MTT reagent is added to each well and incubated (e.g., 1-4 hours). The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., ~450 nm for CCK8).[8][20]

  • Reactive Oxygen Species (ROS) Measurement:

    • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is commonly used. It is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping it. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[8][18][22]

    • Protocol: Cells are washed and then incubated with H₂DCFDA (e.g., 10 µM) at 37°C for 20-30 minutes in the dark.[8] Fluorescence intensity is measured using a microplate reader or visualized with a fluorescence microscope (Excitation: ~488 nm, Emission: ~525 nm).[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: Used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-6, IL-1β), in cell culture supernatants or serum.

    • Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to wells pre-coated with a capture antibody. A detection antibody, followed by a substrate, is added to produce a measurable color change.[8]

  • Western Blotting:

    • Principle: A technique to detect and quantify specific proteins in a sample. It allows for the analysis of protein expression levels (e.g., UCP2, Nrf2, Caspase-3, Bax, Bcl-2).

    • Protocol: Cells or tissues are lysed to extract proteins. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed using primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme for detection.[8][23]

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound and its derivatives. Through a multi-pronged approach involving antioxidant, anti-inflammatory, and anti-apoptotic mechanisms, these compounds effectively mitigate key pathological processes in neurodegeneration. The modulation of critical signaling hubs like Nrf2, NF-κB, and the AMPK/UCP2 axis highlights their ability to restore cellular homeostasis in the face of neurotoxic insults.

While preclinical data are compelling, further research is necessary. Future studies should focus on:

  • Bioavailability and Blood-Brain Barrier Permeability: Investigating how this compound and its metabolites reach the central nervous system is crucial for therapeutic development.[24]

  • Long-term Efficacy and Safety: Chronic administration studies in animal models are needed to assess long-term benefits and potential toxicity.

  • Clinical Trials: Ultimately, well-designed human clinical trials are required to translate these promising preclinical findings into effective therapies for neurodegenerative diseases.[4]

References

The Cardioprotective Mechanisms of Malvidin: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malvidin, a prominent anthocyanin found in pigmented fruits and vegetables such as grapes, berries, and red wine, has garnered significant scientific interest for its potential cardiovascular health benefits. Preclinical evidence strongly suggests that this compound exerts multifaceted protective effects on the cardiovascular system, primarily through its potent antioxidant, anti-inflammatory, and pro-survival signaling activities. This technical guide provides an in-depth overview of the core mechanisms underlying the cardioprotective effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cardiovascular disease.

Core Mechanisms of this compound's Cardioprotective Action

This compound's cardioprotective effects are attributed to its ability to modulate several key cellular processes that are often dysregulated in cardiovascular pathologies. These include mitigating oxidative stress, suppressing inflammation, improving endothelial function, and inhibiting apoptosis in cardiac cells.

Antioxidant Properties

This compound has been shown to directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems. In a rat model of isoproterenol-induced myocardial infarction, this compound treatment restored the activities of key antioxidant enzymes.[1][2] Specifically, it increased the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing lipid peroxidation.[1][2]

Anti-inflammatory Effects

Chronic inflammation is a critical contributor to the pathogenesis of cardiovascular disease. This compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways. Studies have demonstrated that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[1][3] This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3]

Enhancement of Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis. This compound has been shown to improve endothelial function, which is often impaired in cardiovascular disease. It achieves this by promoting the production of nitric oxide (NO), a key vasodilator, through the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) signaling pathway.[4][5]

Inhibition of Apoptosis

This compound has demonstrated the ability to protect cardiac cells from apoptosis, or programmed cell death. It modulates the expression of pro- and anti-apoptotic proteins, thereby promoting cell survival in the face of cardiac stress.[6]

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/eNOS Signaling Pathway

This compound activates the PI3K/Akt pathway, leading to the phosphorylation and activation of eNOS.[4][5] Activated eNOS increases the production of nitric oxide (NO), which promotes vasodilation and improves blood flow. This pathway is crucial for maintaining endothelial function and protecting against ischemia-reperfusion injury.[4][5]

PI3K_Akt_eNOS_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates/ activates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Response Antioxidant Response HO1_gene->Antioxidant_Response This compound This compound This compound->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto releases NFkB_IkB NF-κB-IκB Complex NFkB_nucl NF-κB NFkB_cyto->NFkB_nucl translocates Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_nucl->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits

References

The Stability of Malvidin: A Technical Guide to pH and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Malvidin, a prominent O-methylated anthocyanidin, is a key contributor to the vibrant red, purple, and blue hues observed in many plants, including grapes, blueberries, and the flowers of Primula species.[1] Its glycosides are among the most abundant anthocyanins in nature.[1] However, the inherent instability of this compound presents a significant challenge in its application as a natural colorant and therapeutic agent. This technical guide provides a comprehensive overview of the stability of this compound under varying pH and temperature conditions, offering quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Influence of pH on this compound Stability and Color

The pH of an aqueous solution is a critical determinant of the structure and, consequently, the color and stability of this compound. This compound exists in a dynamic equilibrium of several structural forms, each favored at a specific pH range.

At highly acidic pH (typically below 2), this compound predominantly exists as the red flavylium (B80283) cation (AH+), which is its most stable colored form.[2][3] As the pH increases into the mildly acidic range (pH 3-6), the flavylium cation undergoes hydration at the C2 position to form the colorless hemiketal (or carbinol base).[2][4] This transformation leads to a significant loss of color, with solutions of this compound-3-O-glucoside becoming almost colorless around pH 4.0.[5] The hemiketal can further undergo ring-opening to form the also colorless chalcone (B49325) isomers.[2]

In the neutral to slightly basic pH range (around pH 7.4), which is physiologically relevant, degradation reactions can occur more rapidly, preventing the system from reaching a stable equilibrium.[6][7][8] In this range, in addition to the colorless forms, a purple/blue quinoidal base is formed.[8] At even higher pH values, the quinoidal base can become dianionic, and other degradative reactions are accelerated.[6][7]

The color of this compound solutions shifts accordingly with these structural changes. The vibrant red of the flavylium cation at low pH fades as colorless species form. With a further increase in pH, the appearance of the quinoidal base can lead to violet and blue hues. For instance, solutions of this compound-3-O-glucoside shift towards a violet color with a maximum absorbance at 560 nm at pH 5.5.[5]

Chemical Transformations of this compound with pH

The equilibrium between the different structural forms of this compound is a complex process. The primary transformations are illustrated in the signaling pathway below.

Malvidin_pH_Equilibria flavylium Flavylium Cation (Red) AH+ hemiketal Hemiketal (Colorless) B flavylium->hemiketal + H2O (Hydration) quinoidal Quinoidal Base (Blue/Violet) A flavylium->quinoidal - H+ (Deprotonation) hemiketal->flavylium - H2O chalcone Chalcone (Colorless) C hemiketal->chalcone Ring Opening chalcone->hemiketal Ring Closure quinoidal->flavylium + H+

Figure 1: pH-dependent equilibria of this compound species.

Influence of Temperature on this compound Stability

Temperature is another crucial factor governing the stability of this compound. Elevated temperatures generally accelerate the degradation of anthocyanins, including this compound.[9][10][11] This degradation typically follows first-order kinetics.[9][10][11][12] The rate of degradation increases with increasing temperature, leading to a shorter half-life.[9]

Thermal degradation can lead to the cleavage of the C-ring in the chalcone form, resulting in the formation of smaller phenolic compounds. Common degradation products of this compound include syringic acid and 2,4,6-trihydroxybenzaldehyde.[6][13] The presence of a glucose moiety at position 5 of the anthocyanin structure can influence the rate of these degradation reactions.[14]

Quantitative Data on this compound Stability

The stability of this compound is often quantified by its degradation rate constant (k) and half-life (t₁/₂) under specific conditions. The following tables summarize available quantitative data on the thermal degradation of this compound-3-O-glucoside.

Table 1: Thermal Degradation Kinetics of this compound-3-O-glucoside at Different Temperatures

Temperature (°C)Degradation Rate Constant (k)Half-life (t₁/₂)Reference
50--[9]
60--[9]
70--[9]
80--[9]
90k value increases with temperature29.52% remaining after 5h[9]
78Rate of degradation is lower than delphinidin-3-rutinosideCalculated[15]
88Rate of degradation is lower than delphinidin-3-rutinosideCalculated[15]
98Rate of degradation is lower than delphinidin-3-rutinosideCalculated[15]
108Rate of degradation is lower than delphinidin-3-rutinosideCalculated[15]

Note: Specific k and t₁/₂ values were not always provided in a directly comparable format in the cited literature. The table reflects the trends observed.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed through various experimental protocols, primarily involving spectrophotometry and high-performance liquid chromatography (HPLC).

Spectrophotometric pH Stability Assay

This method evaluates the change in color and absorbance of a this compound solution across a range of pH values.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., this compound-3-O-glucoside) in an acidic solvent (e.g., methanol (B129727) with 0.1% HCl) to ensure initial stability in the flavylium cation form.

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1 to 11).[9]

  • Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration suitable for spectrophotometric analysis.

  • Spectrophotometric Analysis: Immediately after mixing, and at specified time intervals, measure the UV-Visible absorption spectrum of each solution (e.g., from 200 to 800 nm).[7]

  • Data Analysis: Monitor changes in the maximum absorbance (λmax) and the overall spectral profile to assess color changes and degradation.[9]

Thermal Stability Assay

This protocol assesses the degradation of this compound over time at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 3.5 or 7.0).

  • Incubation: Aliquot the solution into sealed vials and incubate them in a temperature-controlled environment (e.g., water bath or oven) at various temperatures (e.g., 50, 60, 70, 80, 90 °C).[9][10][11]

  • Sampling: At regular time intervals, remove a vial from the incubator and immediately cool it in an ice bath to stop further degradation.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using HPLC or spectrophotometry. For spectrophotometric analysis, the absorbance at the λmax of the flavylium cation (around 520 nm) is often used after acidifying the sample to convert all forms back to the flavylium cation.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as 0.693/k.[9]

HPLC Analysis for this compound and its Degradation Products

HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) is a powerful tool for separating and quantifying this compound and identifying its degradation products.[7]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7][16][17]

  • Mobile Phase: A gradient of two solvents is typically used.

    • Solvent A: An acidified aqueous solution (e.g., water with 1% formic acid or 4% phosphoric acid).[7][17]

    • Solvent B: Acetonitrile or methanol.[7][16]

  • Flow Rate: Approximately 0.4 to 1.5 mL/min.[7][16]

  • Detection: DAD at 520 nm for anthocyanins, and other wavelengths for degradation products. MS can be used for structural elucidation.[7][17]

  • Column Temperature: Controlled, for example, at 25-30 °C.[7][16][17]

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Data Interpretation prep Prepare this compound Stock Solution mix Mix this compound with Buffers prep->mix buffer Prepare pH Buffers buffer->mix incubate_ph Incubate at Room Temperature (pH Stability) mix->incubate_ph incubate_temp Incubate at Various Temperatures (Thermal Stability) mix->incubate_temp spectro Spectrophotometry (Absorbance vs. Time/pH) incubate_ph->spectro hplc HPLC-DAD/MS (Quantification & Degradation Products) incubate_temp->hplc kinetics Determine Degradation Kinetics (k, t1/2) spectro->kinetics hplc->kinetics products Identify Degradation Products hplc->products

Figure 2: General workflow for this compound stability testing.

Conclusion

The stability of this compound is intricately linked to pH and temperature. Its vibrant color is most pronounced and stable in highly acidic conditions due to the predominance of the flavylium cation. As pH increases, hydration and deprotonation lead to colorless or differently colored species and accelerate degradation, particularly at neutral and alkaline pH. Elevated temperatures further exacerbate this degradation, following first-order kinetics. A thorough understanding of these factors, facilitated by robust experimental protocols, is essential for researchers and professionals aiming to harness the potential of this compound in various applications, from natural food colorants to novel therapeutic agents. The data and methodologies presented in this guide provide a foundational framework for such investigations.

References

A Comparative Analysis of the Biological Activities of Malvidin Aglycone and its Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malvidin, a prominent anthocyanidin, and its naturally occurring glycoside derivatives are subjects of extensive research due to their significant health-promoting properties. Found abundantly in pigmented fruits and vegetables, these compounds exhibit a spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The presence and nature of the glycosidic moiety attached to the this compound aglycone core profoundly influence its bioavailability, stability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth comparative analysis of the biological activities of this compound aglycone versus its glycosides, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in their scientific endeavors.

Introduction: The Chemistry of this compound and its Glycosides

This compound is an O-methylated anthocyanidin, a subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. Its structure features two phenolic rings (A and B) and a pyran ring (C).[1] In nature, this compound is most commonly found in its glycosylated forms, where one or more sugar molecules are attached to the aglycone backbone, typically at the C3 and/or C5 positions.[1] The most prevalent forms include this compound-3-O-glucoside and this compound-3,5-O-diglucoside.[2] The sugar moieties enhance the water solubility and chemical stability of the anthocyanin.[1] However, this glycosylation also impacts the molecule's interaction with cellular targets and its metabolic fate.

Comparative Biological Activities

The biological activities of this compound and its glycosides are intrinsically linked to their chemical structure. The degree of glycosylation often dictates the potency of their effects.

Antioxidant Activity

Both this compound aglycone and its glycosides are potent antioxidants, capable of scavenging free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[1] However, in vitro studies have demonstrated that the aglycone form generally exhibits superior antioxidant activity compared to its glycosidic counterparts. This is attributed to the increased number of free hydroxyl groups in the aglycone, which are crucial for radical scavenging.

A study comparing the antioxidant activities of this compound and its glucosides using DPPH and AAPH assays showed the following order of efficacy: this compound > this compound-3-glucoside > this compound-3,5-diglucoside.

Table 1: Comparative Antioxidant Activity of this compound and its Glycosides

CompoundAssayIC50 / ActivityReference
This compoundDPPHHigher activity
This compound-3-O-glucosideDPPHIntermediate activity
This compound-3,5-O-diglucosideDPPHLower activity
This compoundAAPHHigher activity
This compound-3-O-glucosideAAPHIntermediate activity
This compound-3,5-O-diglucosideAAPHLower activity
Anti-inflammatory Activity

This compound and its glycosides exert significant anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators.[2] These include the inhibition of cyclooxygenase (COX) enzymes, downregulation of the nuclear factor-kappa B (NF-κB) pathway, and modulation of the mitogen-activated protein kinase (MAPK) cascade.

Notably, studies have shown that the glycosylation of this compound significantly diminishes its anti-inflammatory activity, particularly in the context of COX-1 and COX-2 inhibition.[3] The aglycone form demonstrates a much higher inhibitory capacity for both enzymes.

Table 2: Comparative Anti-inflammatory Activity of this compound and its Glycosides

CompoundTarget/AssayIC50 (µM)Reference
This compoundCOX-112.45 ± 0.70[4]
This compound-3-O-glucosideCOX-174.78 ± 0.06[4]
This compound-3,5-O-diglucosideCOX-190.36 ± 1.92[4]
This compoundCOX-22.76 ± 0.16[4]
This compound-3-O-glucosideCOX-239.92 ± 3.02[4]
This compound-3,5-O-diglucosideCOX-266.45 ± 1.93[4]

Both forms have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This compound and its glycosides can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anticancer Activity

The anticancer properties of this compound and its glycosides have been demonstrated in various cancer cell lines. These compounds can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor cell migration and invasion.[2] The anticancer effects are often linked to the modulation of signaling pathways like PI3K/AKT and MAPK.

For instance, this compound has been shown to induce G2/M cell-cycle arrest and apoptosis in human colorectal cancer cells.[2] this compound-3-galactoside has demonstrated inhibitory effects on the proliferation and invasion of hepatocellular carcinoma cells by targeting the PI3K/AKT and MAPK pathways.[2] While direct comparative studies on the anticancer potency of the aglycone versus its various glycosides are less common, the bioavailability differences suggest that the form reaching the target tissue will be a critical determinant of efficacy.

Neuroprotective Activity

This compound and its glycosides have shown promise in the context of neurodegenerative diseases.[4] One of the key mechanisms is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease.[3][4]

Interestingly, in contrast to the trend observed with anti-inflammatory activity, this compound-3-O-glucoside demonstrated the highest inhibitory capacity against both AChE and BChE at a concentration of 100 µM, suggesting a crucial role for the glycoside substituent at the C3 position in this specific biological activity.[3][4]

Table 3: Comparative Cholinesterase Inhibitory Activity of this compound and its Glycosides (at 100 µM)

CompoundEnzymeInhibition (%)Reference
This compound-3-O-glucosideAChE26.3 ± 3.1[3][4]
This compound-3-O-glucosideBChE22.1 ± 3.0[3][4]

Bioavailability and Metabolism: A Decisive Factor

A critical aspect differentiating the biological activities of this compound aglycone and its glycosides is their bioavailability. Flavonoid aglycones are generally more bioavailable than their corresponding glycosides.[5] The more lipophilic nature of the aglycone allows for easier passive diffusion across the intestinal epithelium.

Flavonoid glycosides, on the other hand, are typically absorbed via active transport mechanisms involving glucose transporters like SGLT1 and GLUT2, or they may be hydrolyzed by intestinal enzymes or gut microbiota to their aglycone form before absorption.[5] This often results in lower and slower absorption of the glycosidic forms.

Signaling Pathways

The biological effects of this compound and its glycosides are mediated through the modulation of several key intracellular signaling pathways.

Malvidin_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway Stimuli Inflammatory Stimuli (e.g., LPS, ROS) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Stimuli->IKK PI3K PI3K Stimuli->PI3K Malvidin_Forms This compound Aglycone & This compound Glycosides MAPK MAPK (ERK, JNK, p38) Malvidin_Forms->MAPK inhibits Malvidin_Forms->IKK inhibits Akt Akt Malvidin_Forms->Akt inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Inflammatory_Genes promotes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes promotes PI3K->Akt activates Cell_Response Cellular Responses: ↓ Inflammation ↓ Proliferation ↑ Apoptosis Akt->Cell_Response regulates Inflammatory_Genes->Cell_Response influences DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Sample and DPPH Solution Prep_DPPH->Mix Prep_Samples Prepare Serial Dilutions of This compound Aglycone/Glycosides Prep_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Caco2_Assay_Workflow Culture_Cells Culture Caco-2 cells on Transwell inserts (21 days) Check_TEER Verify monolayer integrity (TEER measurement) Culture_Cells->Check_TEER Add_Compound Add test compound to apical side Check_TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Collect samples from basolateral side at time points Incubate->Sample_Basolateral Analyze Quantify compound concentration (LC-MS/MS or HPLC) Sample_Basolateral->Analyze Calculate_Papp Calculate Apparent Permeability Coefficient (Papp) Analyze->Calculate_Papp

References

Unveiling the Therapeutic Potential of Malvidin: An In-depth Technical Guide to Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the health effects of Malvidin as demonstrated in various animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Executive Summary

This compound, a prominent anthocyanin found in pigmented fruits and vegetables, has demonstrated significant therapeutic potential across a spectrum of diseases in preclinical animal studies. Its potent antioxidant and anti-inflammatory properties form the basis of its protective effects in cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes. This guide synthesizes the current body of research, presenting a granular look at the experimental evidence and methodologies that underpin our understanding of this compound's health benefits.

Data Presentation: Quantitative Effects of this compound in Animal Models

The following tables summarize the key quantitative findings from various animal studies, offering a comparative look at this compound's efficacy across different disease models.

Table 1: Anti-inflammatory and Antioxidant Effects of this compound

Animal ModelDisease/ConditionThis compound DosageDurationKey Biomarkers MeasuredResults
Wistar RatsIsoproterenol-induced Myocardial Infarction100 and 200 mg/kg, p.o.21 daysCatalase (CAT), Superoxide Dismutase (SOD), Glutathione (GSH), Malondialdehyde (MDA)Dose-dependent increase in CAT, SOD, and GSH; significant decrease in MDA levels in heart tissue.[1][2][3][4]
Wistar RatsRotenone-induced Parkinson's Disease100 and 200 mg/kg, p.o.21 daysSOD, GSH, CAT, MDA, TNF-α, IL-1β, IL-6Significant restoration of antioxidant enzyme levels and reduction of pro-inflammatory cytokines in the brain.[5][6]
MiceSepsis-Associated Encephalopathy (LPS-induced)50, 100, 200 mg/kg, i.p.7 daysIL-6, TNF-α, IL-1βDose-dependent reduction in serum pro-inflammatory cytokines.[7]

Table 2: Cardioprotective Effects of this compound

Animal ModelDisease/ConditionThis compound DosageDurationKey Biomarkers MeasuredResults
Wistar RatsIsoproterenol-induced Myocardial Infarction100 and 200 mg/kg, p.o.21 daysLactate (B86563) Dehydrogenase (LDH), Creatine (B1669601) Kinase (CK)Significant reduction in serum LDH and CK levels.[1][2][3][4][8]

Table 3: Anti-Cancer Effects of this compound

Animal ModelDisease/ConditionThis compound DosageDurationKey Parameters MeasuredResults
Swiss Albino MiceDalton's Lymphoma Ascites (DLA) - Solid Tumor5 and 10 mg/kg, i.p.10 daysTumor VolumeSignificant reduction in tumor volume.[9][10]
Swiss Albino MiceDalton's Lymphoma Ascites (DLA) - Ascitic Tumor5 and 10 mg/kg, i.p.10 daysWhite Blood Cell (WBC) Count, Hemoglobin (Hb)Significant decrease in elevated WBC count and maintenance of Hb levels.[9][10]

Table 4: Neuroprotective Effects of this compound

Animal ModelDisease/ConditionThis compound DosageDurationKey Parameters MeasuredResults
Wistar RatsRotenone-induced Parkinson's Disease100 and 200 mg/kg, p.o.21 daysBehavioral tests (Catalepsy, Open Field)Significant improvement in motor function and reduction in catalepsy.[5][6]
Wistar RatsAluminum Chloride-induced Neurotoxicity100 and 200 mg/kg, p.o.60 daysBody Weight, Behavioral testsAmelioration of behavioral deficits and prevention of body weight loss.[11]

Table 5: Antidiabetic Effects of this compound

Animal ModelDisease/ConditionThis compound DosageDurationKey Biomarkers MeasuredResults
RatsHigh-Fat Diet/Streptozotocin-induced Type 2 Diabetes100 mg/kg (in combination with Metformin)Not specifiedSerum Leptin, Total Cholesterol (TC), Triglycerides (TG), LDL-C, HDL-CSignificant reduction in leptin, TC, TG, and LDL-C, and an increase in HDL-C.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables, offering a reproducible framework for future research.

Dalton's Lymphoma Ascites (DLA) Tumor Model

Objective: To evaluate the in vivo anti-tumor activity of this compound on solid and ascitic tumors.

Animal Model: Swiss albino mice.

Tumor Induction:

  • Ascitic Tumor: Dalton's Lymphoma Ascites (DLA) cells are propagated in the peritoneal cavity of mice. For tumor induction, 1.5 x 10^6 DLA cells are injected intraperitoneally (i.p.) into each mouse.[9][10][13][14]

  • Solid Tumor: DLA cells (1.5 x 10^6 cells/animal) are injected subcutaneously into the right hind limb of the mice.[9][10]

Treatment Protocol:

  • This compound is administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg body weight for 10 consecutive days, starting 24 hours after tumor cell inoculation.[9][10]

  • A standard chemotherapeutic drug, such as cyclophosphamide (B585) (25 mg/kg), is used as a positive control.[9][10]

Data Collection and Analysis:

  • Tumor Volume (Solid Tumor): Tumor volume is measured every five days using the formula: V = 4/3πr³, where 'r' is the mean radius of the tumor.[9]

  • Hematological Parameters (Ascitic Tumor): On day 15, blood is collected to measure white blood cell (WBC) count and hemoglobin (Hb) levels.[9][10]

  • Biochemical Analysis: Serum levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) are measured.[9][10]

Isoproterenol-Induced Myocardial Infarction Model

Objective: To assess the cardioprotective effects of this compound against chemically induced myocardial injury.

Animal Model: Wistar rats.

Induction of Myocardial Infarction:

  • Myocardial infarction is induced by subcutaneous injection of isoproterenol (B85558) (85 mg/kg) on two consecutive days (days 20 and 21 of the experimental period).[1][2][3][4][8]

Treatment Protocol:

  • This compound is administered orally (p.o.) at doses of 100 and 200 mg/kg body weight daily for 21 days.[1][2][3][4]

Data Collection and Analysis:

  • Cardiac Marker Enzymes: Blood samples are collected, and serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK) are determined using commercially available kits.[1][2][3][4][8]

  • Antioxidant Enzyme Assays:

    • Tissue Preparation: The heart is excised, washed with ice-cold saline, and homogenized in a phosphate (B84403) buffer (0.1 M, pH 7.4). The homogenate is then centrifuged to obtain the post-mitochondrial supernatant.[3] For mitochondrial enzyme assays, a specific isolation protocol involving differential centrifugation is used.[3]

    • Superoxide Dismutase (SOD) Activity: Assayed based on its ability to inhibit the autoxidation of pyrogallol.

    • Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide.

    • Glutathione (GSH) Content: Measured using Ellman's reagent.

Neuroinflammation Model (Rotenone-Induced Parkinson's Disease)

Objective: To investigate the neuroprotective effects of this compound in a model of Parkinson's disease.

Animal Model: Wistar rats.

Induction of Neuroinflammation:

  • Parkinson's-like symptoms and neuroinflammation are induced by subcutaneous injection of rotenone (B1679576) (1.5 mg/kg) daily for 21 days.[5][6]

Treatment Protocol:

  • This compound is administered orally at doses of 100 and 200 mg/kg body weight daily for 21 days, one hour before the rotenone injection.[5][6]

Data Collection and Analysis:

  • Behavioral Assessments:

    • Catalepsy: The duration for which the rat maintains an imposed posture is measured.[5]

    • Open Field Test: Locomotor activity and exploratory behavior are assessed.[5]

  • Biochemical Analysis: Brain tissue is homogenized to measure levels of antioxidant enzymes (SOD, CAT, GSH), lipid peroxidation (MDA), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[5][6]

Type 2 Diabetes Model (High-Fat Diet/Streptozotocin)

Objective: To evaluate the potential of this compound in managing type 2 diabetes.

Animal Model: Rats.

Induction of Type 2 Diabetes:

  • Rats are fed a high-fat diet for several weeks to induce insulin (B600854) resistance.[12]

  • This is followed by a low-dose injection of streptozotocin (B1681764) to induce partial beta-cell damage, mimicking the pathophysiology of type 2 diabetes.[12]

Treatment Protocol:

  • This compound is administered at a dose of 100 mg/kg body weight, both alone and in combination with Metformin (100 mg/kg).[12]

Data Collection and Analysis:

  • Serum Biochemical Markers: Blood samples are analyzed for levels of leptin, total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).[12]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is implicated in its cardioprotective and neuroprotective effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates GSK3b GSK3β pAkt->GSK3b Inhibits NFkB_activation NF-κB Activation pAkt->NFkB_activation Modulates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival iGSK3b p-GSK3β (Inactive) iGSK3b->Cell_Survival Promotes This compound This compound This compound->RTK Activates

This compound's activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This involves preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65-p50 (Active) IkBa->p65_p50 Degradation & Release of p65 p65 NFkB_complex p65-p50-IκBα (Inactive) p50 p50 p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Acclimatization 2. Acclimatization Animal_Model->Acclimatization Grouping 3. Randomization into Groups Acclimatization->Grouping Disease_Induction 4. Disease Induction (e.g., Chemical, Genetic) Grouping->Disease_Induction Treatment 5. This compound Administration (e.g., Oral Gavage) Disease_Induction->Treatment Monitoring 6. In-life Monitoring (e.g., Body Weight, Behavior) Treatment->Monitoring Sample_Collection 7. Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Assays 8. Biochemical Assays (e.g., ELISA, Enzyme Activity) Sample_Collection->Biochemical_Assays Histopathology 9. Histopathological Examination Sample_Collection->Histopathology Data_Analysis 10. Statistical Analysis Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Malvidin Extraction from Grape Skins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin and its glycosides are the most abundant anthocyanins in the skins of red grapes (Vitis vinifera), contributing significantly to the color of red wines and possessing a range of bioactive properties, including antioxidant and anti-inflammatory effects.[1][2] The efficient extraction of these compounds is a critical first step for their study and potential application in pharmaceuticals, nutraceuticals, and as natural colorants. This document provides detailed application notes and protocols for various methods of this compound extraction from grape skins, offering a comparative overview to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Overview of Extraction Methods

The choice of extraction method depends on several factors, including the desired yield and purity of this compound, the available equipment, environmental considerations, and the scale of the operation. Below is a summary of common extraction techniques with their key parameters and resulting yields.

Extraction MethodSolvent SystemTemperature (°C)TimeThis compound/Anthocyanin YieldReference
Conventional Solvent Extraction (CSE) 49% Ethanol (B145695)505 hoursTotal Phenolic Content: 15.24 mg GAE/g; Total Anthocyanins: 346.68 mg CGE/100g[3]
60% Ethanol with 2% Lactic AcidRoom TemperatureNot SpecifiedTotal Monomeric Anthocyanins: 411.34 mg/100g[4]
Methanol (B129727)/Water/12 M HCl (70:29.5:0.5, v/v/v)Room Temperature4 hoursNot specified directly for this compound, used as a conventional method for comparison.[1]
Accelerated Solvent Extraction (ASE) 48.80% Ethanol50.7914.82 minTotal Phenolic Content: 15.24 mg GAE/g; Total Anthocyanins: 346.68 mg CGE/100g[3]
Ultrasound-Assisted Extraction (UAE) Choline chloride:glycerol (with 20 wt% water)Room Temperature30 minThis compound-3-O-glucoside: 119.5 ± 0.5 mg/kg[5]
Ethanol (38.06–96.93%) with Citric Acid (0.01–2.64%)13.06–71.911.36–78.6 minTotal Anthocyanins: 1.71 to 2.74 mg C3G/g DW[6]
Microwave-Assisted Extraction (MAE) Choline chloride:oxalic acid (with 20 wt% water)Not SpecifiedNot SpecifiedThis compound-3-O-glucoside: 172 ± 7 mg/kg[5]
Pressurized Liquid Extraction (PLE) 60% Acidified Methanol603 x 5 min cyclesHigh levels of anthocyanins reported. This compound-3-glucoside is a major component.[7]
Ethanol or Methanol40–1203 x 5 min cyclesThis compound-3-glucoside was the most abundant anthocyanin. Yields varied with solvent and temperature.[7]
Deep Eutectic Solvents (DES) Extraction Choline chloride:glycerol (UAE)Room Temperature30 minThis compound-3-O-glucoside: 119.5 ± 0.5 mg/kg[5]
Choline chloride:oxalic acid (MAE)Not SpecifiedNot SpecifiedThis compound-3-O-glucoside: 172 ± 7 mg/kg[5]
Ionic Liquids (ILs) Extraction 2.5 mol/L [C2mim][Br]Room Temperature4 hoursShowed the best efficiency for total anthocyanin extraction among the tested ILs.[1]

Note: GAE = Gallic Acid Equivalents; CGE = Cyanidin-3-glucoside Equivalents; C3G = Cyanidin-3-glucoside; DW = Dry Weight. Yields can vary significantly based on the grape variety, ripeness, and specific experimental conditions.

Experimental Protocols

Sample Preparation

Proper preparation of the grape skin material is crucial for efficient extraction.

  • Source Material: Obtain fresh grape pomace from winemaking or press fresh grapes to separate the skins. The variety of grape will significantly impact the this compound content.[5]

  • Separation: Manually separate the skins from seeds and pulp.

  • Drying (Optional but Recommended):

    • For long-term storage and to standardize moisture content, dry the grape skins. A common method is oven drying at 50-70°C until a constant weight is achieved.[5][8]

    • Alternatively, freeze-drying can be used to better preserve the integrity of the phenolic compounds.[1]

  • Grinding: Grind the dried grape skins into a fine powder using a coffee grinder or a laboratory mill. This increases the surface area for solvent interaction.[8][9]

  • Storage: Store the powdered grape skins in a cool, dark, and dry place. For long-term storage, freezing at -20°C is recommended.[1][5]

Conventional Solvent Extraction (CSE) Protocol

This method is straightforward and does not require specialized equipment.

  • Materials:

    • Powdered grape skins

    • Solvent: 50-80% ethanol or methanol in water, often acidified with a small amount of hydrochloric acid (e.g., to pH 1.5-2.0) or an organic acid like formic or lactic acid (e.g., 0.1-2%).[1][4][8]

    • Conical flasks or beakers

    • Magnetic stirrer or orbital shaker

    • Centrifuge

    • Filtration apparatus (e.g., vacuum filter with filter paper or syringe filters)

  • Procedure:

    • Weigh a specific amount of powdered grape skins (e.g., 2 g) and place it in a conical flask.[3]

    • Add the extraction solvent at a defined solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).

    • Stir the mixture at a constant speed at a controlled temperature (e.g., 25-50°C) for a set duration (e.g., 1-5 hours).[3]

    • After extraction, separate the solid material from the liquid extract by centrifugation (e.g., 5000 rpm for 10-15 minutes).[6]

    • Filter the supernatant to remove any remaining solid particles.

    • The extraction process can be repeated on the solid residue to maximize yield.[8]

    • Combine the supernatants for subsequent analysis or purification.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures.

  • Materials:

    • Powdered grape skins

    • Extraction solvent (as in CSE)

    • Ultrasonic bath or probe sonicator

    • Beakers or flasks

    • Centrifuge and filtration apparatus

  • Procedure:

    • Place a weighed amount of powdered grape skins into a beaker or flask.

    • Add the extraction solvent at a specified solid-to-liquid ratio.

    • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Sonicate for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-50°C). Note that anthocyanins are stable up to 75°C in UAE.[10][11]

    • After sonication, separate the solid and liquid phases by centrifugation and filtration as described for CSE.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) Protocol

ASE and PLE use elevated temperatures and pressures to increase the extraction efficiency and reduce extraction time and solvent consumption.

  • Materials:

    • Powdered grape skins

    • Extraction solvent (e.g., 49% ethanol)[3]

    • ASE or PLE system with extraction cells

    • Inert dispersing agent (e.g., diatomaceous earth or sand)

  • Procedure:

    • Mix the powdered grape skins with a dispersing agent and pack the mixture into the extraction cell.

    • Place the cell into the ASE/PLE system.

    • Set the extraction parameters:

      • Solvent: e.g., 48.80% ethanol[3]

      • Temperature: e.g., 50.79°C (anthocyanins are generally stable up to 100°C in PLE)[3][10]

      • Pressure: e.g., 15 MPa[7]

      • Extraction time: e.g., 14.82 minutes, which may include static and dynamic cycles.[3]

    • The system will automatically perform the extraction, and the extract will be collected in a vial.

    • The collected extract is typically ready for analysis after cooling.

Visualization of Experimental Workflows

Conventional Solvent Extraction Workflow

CSE_Workflow start Start: Powdered Grape Skins solvent Add Acidified Ethanol/Methanol (e.g., 1:15 w/v) start->solvent extraction Maceration with Stirring (e.g., 50°C for 5 hours) solvent->extraction separation Centrifugation (e.g., 5000 rpm for 15 min) extraction->separation filtration Filtration of Supernatant separation->filtration end End: this compound-Rich Extract filtration->end

Caption: Workflow for Conventional Solvent Extraction of this compound.

Ultrasound-Assisted Extraction Workflow

UAE_Workflow start Start: Powdered Grape Skins solvent Add Solvent (e.g., Acidified Ethanol) start->solvent ultrasound Ultrasonic Bath/Probe (e.g., 30 min at 40°C) solvent->ultrasound separation Centrifugation (e.g., 5000 rpm for 15 min) ultrasound->separation filtration Filtration of Supernatant separation->filtration end End: this compound-Rich Extract filtration->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Pressurized Liquid Extraction Workflow

PLE_Workflow start Start: Powdered Grape Skins packing Pack Extraction Cell with Grape Skin Powder start->packing extraction Pressurized Liquid Extraction (e.g., 50°C, 15 MPa, 15 min) packing->extraction collection Collect Extract in Vial extraction->collection end End: this compound-Rich Extract collection->end

Caption: Workflow for Pressurized Liquid Extraction of this compound.

Stability Considerations

The stability of this compound and other anthocyanins is influenced by factors such as temperature, pH, light, and the presence of oxygen.[10]

  • Temperature: While higher temperatures can enhance extraction efficiency, they can also lead to degradation. In ultrasound-assisted extraction, anthocyanins are generally stable up to 75°C.[10][11] In pressurized liquid extraction, stability is maintained up to 100°C.[10][11]

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3).[1] Acidification of the extraction solvent is a common practice to maintain the stable flavylium (B80283) cation form of anthocyanins.[1][8]

  • Solvent: The choice of solvent can impact stability. Acylated anthocyanins have been found to be more stable than their non-acylated counterparts, especially at higher temperatures.[10][11]

  • Storage: Extracts should be stored at low temperatures (e.g., -20°C) and protected from light to prevent degradation.[5]

Conclusion

This document has outlined several effective methods for the extraction of this compound from grape skins, each with its own advantages and disadvantages. Conventional solvent extraction is simple and accessible, while modern techniques like UAE and PLE offer increased efficiency and reduced extraction times. The choice of the optimal method will be guided by the specific research goals, available resources, and desired scale of operation. The provided protocols and workflows serve as a detailed guide for researchers to successfully extract and study the valuable bioactive compound, this compound.

References

Application Note: Determination of Malvidin in Red Wine by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin and its glycosides are principal anthocyanins in red wines, significantly contributing to their color and antioxidant properties.[1][2] The concentration and profile of these compounds are crucial quality indicators and are of interest for their potential health benefits.[3] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for the separation and quantification of this compound and other anthocyanins in red wine.[2][3] This application note provides a detailed protocol for the analysis of this compound in red wine using HPLC-DAD.

Quantitative Data Summary

The concentration of this compound and its derivatives can vary significantly depending on the grape variety, vintage, and winemaking techniques. This compound-3-O-glucoside is typically the most abundant anthocyanin in red wines.[2][4] The following table summarizes typical validation parameters for the HPLC-DAD analysis of anthocyanins, including this compound derivatives.

ParameterTypical ValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.06 - 0.20 mg/kg[6]
Limit of Quantification (LOQ)0.20 - 0.60 mg/kg[6]
Intra-day Precision (RSD%)< 6.2%[6]
Inter-day Precision (RSD%)< 8.5%[6]
Accuracy (Recovery %)89.9% - 123%[6]

Experimental Protocol

This protocol outlines the necessary steps for the determination of this compound in red wine samples.

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound-3-O-glucoside chloride (or other relevant this compound standards)

  • 0.45 µm syringe filters

2. Sample Preparation

The sample preparation for red wine is straightforward:

  • For clear wine samples, no pretreatment is necessary beyond filtration.[7]

  • For cloudy or unfiltered wines, centrifuge the sample to pellet suspended solids.[8]

  • Filter the wine sample through a 0.45 µm syringe filter directly into an HPLC vial.[7]

3. HPLC-DAD Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase:

    • Solvent A: Water/Formic acid/Acetonitrile (87:10:3, v/v/v)[7]

    • Solvent B: Water/Formic acid/Acetonitrile (40:10:50, v/v/v)[7]

  • Gradient Elution: A gradient elution is necessary to achieve good separation of the various anthocyanins. A typical gradient profile is as follows:

Time (min)% Solvent A% Solvent B
0946
157525
305050
354060
40946
  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 25 - 30°C

  • DAD Wavelength: Detection is typically performed at 520 nm for anthocyanins.[8] A full spectrum can also be recorded to aid in peak identification.

4. Calibration

  • Prepare a stock solution of a certified this compound standard (e.g., this compound-3-O-glucoside) in acidified methanol.

  • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Inject each standard into the HPLC system and record the peak area at 520 nm.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

5. Data Analysis

  • Inject the prepared red wine sample into the HPLC system.

  • Identify the this compound peaks in the chromatogram based on their retention time compared to the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis RedWine Red Wine Sample Filtration Filtration (0.45 µm) RedWine->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (520 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Results Results (mg/L) Quantification->Results

Caption: Experimental workflow for HPLC-DAD analysis of this compound in red wine.

References

Application Note: Quantification of Malvidin-3-glucoside in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malvidin-3-glucoside is one of the most abundant anthocyanins found in nature, responsible for the deep red and blue hues of many fruits, flowers, and vegetables.[1] As a potent antioxidant, its quantification in food matrices is of significant interest to researchers, scientists, and drug development professionals for quality control, nutraceutical development, and health benefit studies.[1][2] This application note provides detailed protocols for the extraction and quantification of this compound-3-glucoside from fruit extracts using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and pH Differential Spectrophotometry.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Anthocyanins

This protocol outlines the general procedure for extracting anthocyanins, including this compound-3-glucoside, from fresh, frozen, or freeze-dried fruit samples. The choice of solvent can be critical and may need optimization depending on the fruit matrix.[3]

Materials:

  • Fruit sample (fresh, frozen, or freeze-dried)

  • Extraction Solvent: Methanol or Ethanol, acidified with 0.1% HCl is common.[3] Acetone can also be used.[3] For grape skins, a mixture of methanol/HCl 0.5 N (95:5 v/v) is effective.[4]

  • Liquid Nitrogen (for fresh/frozen samples)

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator (optional)

  • 0.45 µm syringe filters

Procedure:

  • Homogenization: Weigh approximately 25-30 g of the fruit sample.[5] If using fresh or frozen fruit, grind it to a fine powder using a mortar and pestle with liquid nitrogen.[3]

  • Extraction: Transfer the homogenized sample to a flask. Add the acidified extraction solvent in a ratio of 1:2 to 1:10 (sample weight:solvent volume).[3][5]

  • Agitation: Stir the mixture on a magnetic stirrer for 1-2 hours or use an ultrasonic water bath (30-40 kHz) for 20-30 minutes to enhance extraction.[3] The process should be carried out in the dark and at a low temperature (e.g., 4°C) to prevent degradation of anthocyanins.[3][6]

  • Centrifugation: Centrifuge the extract at 4000-8000 x g for 15-20 minutes to pellet the solid material.[3]

  • Collection: Carefully decant and collect the supernatant. If the extract is too dilute, it can be concentrated using a rotary evaporator at a low temperature (<35°C).[3]

  • Filtration: Before analysis, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[3][7] The extract is now ready for analysis.

Protocol 2: Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used method for separating and quantifying individual anthocyanins.

Materials and Equipment:

  • HPLC system with a DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with an acid modifier (e.g., 5% formic acid)

  • Mobile Phase B: Acetonitrile or Methanol with an acid modifier

  • This compound-3-glucoside standard (≥95% purity)

  • Filtered fruit extract

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound-3-glucoside standard in acidified methanol. Create a series of dilutions (e.g., 0.5 to 10 mg/L) to construct a calibration curve.[8]

  • Chromatographic Conditions:

    • Injection Volume: 20 µL[9]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 40°C[10]

    • Detection Wavelength: 520 nm for quantification.[9][11] A DAD allows for scanning a range (e.g., 250-600 nm) to aid in identification.[10]

    • Gradient Elution: A typical gradient involves increasing the concentration of Mobile Phase B over time to elute compounds of increasing hydrophobicity. An example gradient could be starting with 15% B, increasing to 30% B over 60 minutes.[10]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a high coefficient of determination (r² ≥ 0.99).[8][12]

    • Inject the filtered fruit extract.

    • Identify the this compound-3-glucoside peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the pure standard.

  • Quantification: Calculate the concentration of this compound-3-glucoside in the sample by interpolating its peak area onto the calibration curve. Adjust the final concentration based on the initial sample weight and dilution factors.

Protocol 3: Quantification by UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry offers higher resolution, shorter run times, and greater sensitivity and selectivity compared to HPLC.

Materials and Equipment:

  • UPLC-MS/MS system (e.g., QToF or Qtrap)[13]

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile phases as described for HPLC

  • This compound-3-glucoside standard

  • Filtered fruit extract

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol.

  • UPLC Conditions:

    • UPLC methods allow for significantly faster analysis, with run times as short as 2-8 minutes.[7]

    • Flow rates are typically lower than HPLC.

    • The gradient elution is much steeper due to the shorter column and smaller particle size.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for anthocyanin analysis.[10][13]

    • Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific. This involves monitoring a specific precursor ion-to-product ion transition for this compound-3-glucoside.

    • Optimize MS parameters such as capillary voltage and gas temperatures for the specific instrument.[10]

  • Analysis and Quantification:

    • Generate a calibration curve using the standard solutions.

    • Analyze the fruit extracts.

    • Quantify this compound-3-glucoside based on the peak area of its specific MRM transition, which provides a high degree of accuracy and minimizes interference from the sample matrix.

Protocol 4: Quantification by pH Differential Spectrophotometry

This method is a rapid and cost-effective way to measure total monomeric anthocyanin content.[5][14] It relies on the structural transformation of the anthocyanin chromophore with a change in pH.[14][15] At pH 1.0, anthocyanins exist in their colored oxonium form, while at pH 4.5, they are in a colorless hemiketal form.[15] The difference in absorbance at these two pH values is proportional to the anthocyanin concentration.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • pH 1.0 Buffer (0.025 M Potassium Chloride)

  • pH 4.5 Buffer (0.4 M Sodium Acetate)[5]

  • Filtered fruit extract

Procedure:

  • Buffer Preparation:

    • pH 1.0 Buffer: Dissolve 1.86 g of KCl in ~980 mL of distilled water. Adjust the pH to 1.0 using HCl, then bring the final volume to 1000 mL.[5]

    • pH 4.5 Buffer: Dissolve 54.43 g of CH₃CO₂Na·3H₂O in ~980 mL of distilled water. Adjust the pH to 4.5 using HCl, then bring the final volume to 1000 mL.[5]

  • Sample Preparation:

    • Create two dilutions of the fruit extract. One with the pH 1.0 buffer and the other with the pH 4.5 buffer.

    • The dilution factor (DF) should be chosen so that the absorbance at 520 nm of the pH 1.0 solution is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[5]

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for 20-50 minutes.[5]

    • Using a 1 cm pathlength cuvette, zero the spectrophotometer with distilled water as a blank.

    • Measure the absorbance of both diluted samples at the maximum absorbance wavelength for this compound-3-glucoside (~534 nm, though 520 nm is commonly used for total anthocyanins) and at 700 nm to correct for haze.[5][11]

  • Calculation:

    • First, calculate the absorbance difference (A):

      • A = (A₅₂₀ₙₘ - A₇₀₀ₙₘ) at pH 1.0 - (A₅₂₀ₙₘ - A₇₀₀ₙₘ) at pH 4.5[5]

    • Then, calculate the concentration of total monomeric anthocyanins, expressed as this compound-3-glucoside equivalents (mg/L):

      • Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L)

      • Where:

        • MW (Molecular Weight): 493.4 g/mol for this compound-3-glucoside

        • DF: Dilution Factor

        • ε (Molar Extinction Coefficient): 28,000 L·mol⁻¹·cm⁻¹ for this compound-3-glucoside[11]

        • L (Pathlength): 1 cm

        • 1000: Conversion factor from g to mg

Data Presentation

The concentration of this compound-3-glucoside varies significantly among different fruits. The following table summarizes typical concentrations found in various fruit and fruit products.

Food GroupFood ItemMean Content (mg/100g or mg/100mL)Range (min - max)
Fruits Grape (Black)39.23 mg/100 g0.88 - 120.26
Blueberry (Lowbush, raw)26.06 mg/100 g12.60 - 44.38
Blueberry (Highbush, raw)11.18 mg/100 g1.87 - 15.33
Grape (Aestivalis, Black)6.95 mg/100 g6.95 - 6.95
Red Raspberry (raw)0.62 mg/100 g0.00 - 3.99
Jams Lowbush Blueberry Jam3.14 mg/100 g3.07 - 3.21
Seeds Common Bean (Black, raw)0.60 mg/100 g0.60 - 0.60
Alcoholic Beverages Wine (Red)9.97 mg/100 mL0.00 - 38.20
Wine (White)0.04 mg/100 mL0.00 - 0.35
(Data sourced from Phenol-Explorer database)[16]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows for the quantification of this compound-3-glucoside.

G cluster_prep Sample Preparation & Extraction Fruit Fruit Sample (Fresh, Frozen, or Freeze-Dried) Homogenize Homogenization (e.g., with Liquid N2) Fruit->Homogenize Extract Solvent Extraction (Acidified Methanol/Ethanol) Homogenize->Extract Agitate Agitation (Ultrasonication or Stirring) Extract->Agitate Centrifuge Centrifugation (4000-8000 x g) Agitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filtration (0.45 µm) Collect->Filter Final_Extract Final Extract for Analysis Filter->Final_Extract G cluster_hplc HPLC / UPLC Analysis Workflow Extract Prepared Fruit Extract HPLC HPLC / UPLC System (Pump, Autosampler) Extract->HPLC Inject Sample Standards This compound-3-glucoside Standard Solutions Standards->HPLC Inject for Calibration Column C18 Reverse-Phase Column HPLC->Column Detector Detector (DAD or MS/MS) Column->Detector Data Data Acquisition System Detector->Data Processing Data Processing Data->Processing Quant Quantification (vs. Calibration Curve) Processing->Quant G cluster_spec pH Differential Spectrophotometry Workflow Extract Prepared Fruit Extract Dilute_pH1 Dilute with pH 1.0 Buffer (KCl) Extract->Dilute_pH1 Dilute_pH45 Dilute with pH 4.5 Buffer (NaOAc) Extract->Dilute_pH45 Spectro UV-Vis Spectrophotometer Dilute_pH1->Spectro Dilute_pH45->Spectro Abs_pH1 Read Absorbance (520 nm & 700 nm) Spectro->Abs_pH1 Sample 1 Abs_pH45 Read Absorbance (520 nm & 700 nm) Spectro->Abs_pH45 Sample 2 Calculate Calculate Concentration (using Absorbance Difference) Abs_pH1->Calculate Abs_pH45->Calculate

References

Application Note: Spectrophotometric Determination of Total Monomer-Anthocyanine als Malvidin-Äquivalente

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Anthocyane sind wasserlösliche Pigmente, die für die leuchtend roten, violetten und blauen Farben in vielen Früchten, Gemüsen und Blumen verantwortlich sind.[1][2] Neben ihrer Rolle als natürliche Farbstoffe stoßen Anthocyane aufgrund ihrer potenziellen gesundheitlichen Vorteile, einschließlich antioxidativer Eigenschaften, auf zunehmendes Interesse in der Pharma- und Nutrazeutikaindustrie.[1] Eine genaue Quantifizierung des gesamten monomeren Anthocyangehalts ist für die Qualitätskontrolle, die Produktentwicklung und die Forschung von entscheidender Bedeutung.

Prinzip der Methode

Diese Anwendungsnotiz beschreibt eine spektrophotometrische Methode zur Bestimmung des gesamten monomeren Anthocyangehalts, ausgedrückt in Malvidin-Äquivalenten. Die Methode basiert auf der pH-Differentiationsmethode, einer offiziellen AOAC-Methode (2005.02).[3][4][5] Dieses Verfahren nutzt die reversible strukturelle Umwandlung von monomeren Anthocyan-Pigmenten als Reaktion auf eine Änderung des pH-Werts.[1]

Bei einem stark sauren pH-Wert von 1,0 liegt die vorherrschende Form der Anthocyane als gefärbtes Flavylium-Kation vor. Bei einem schwach sauren pH-Wert von 4,5 liegt die vorherrschende Form als farbloses Hemiketal vor.[1][3][6] Die Differenz der Absorption bei der Wellenlänge der maximalen Absorption (λvis-max, ca. 520 nm) ist direkt proportional zur Konzentration der monomeren Anthocyane.[3] Polymerisierte Abbauprodukte von Anthocyanen stören diese Messung nicht, da sie gegen eine pH-bedingte Farbänderung resistent sind und sowohl bei pH 1,0 als auch bei pH 4,5 absorbieren.[3]

Verwendung von this compound-Äquivalenten

Obwohl die Ergebnisse häufig als Cyanidin-3-glucosid-Äquivalente angegeben werden, ist die Angabe als this compound-3-glucosid-Äquivalente besonders relevant für Proben, in denen this compound und seine Glykoside die wichtigsten Anthocyane sind, wie z. B. in Weintrauben und Rotwein.[1][7] Die genaue Angabe des verwendeten Äquivalenzstandards ist entscheidend, um die Vergleichbarkeit der Ergebnisse zwischen verschiedenen Laboren und Studien zu gewährleisten.[5][8]

Anwendungen

Diese Methode ist weithin anwendbar für die Quantifizierung von monomeren Anthocyanen in einer Vielzahl von Matrices, einschließlich:

  • Fruchtsäfte und Getränke[3][9]

  • Weine[3][9]

  • Natürliche Farbstoffe[3][9]

  • Pflanzenextrakte für die pharmazeutische und nutrazeutische Entwicklung

Protokoll: pH-Differentiationsmethode für die gesamte Anthocyan-Bestimmung

1. Prinzip

Die Konzentration der monomeren Anthocyane wird durch Messung der Absorptionsdifferenz einer Probe bei pH 1,0 und pH 4,5 bei der Wellenlänge der maximalen Absorption (ca. 520 nm) und einer Korrekturwellenlänge für Trübungen (700 nm) bestimmt. Das Ergebnis wird als Milligramm this compound-3-glucosid pro Liter (mg/L) ausgedrückt.

2. Materialien und Reagenzien

  • Reagenzien

    • Kaliumchlorid (KCl), ACS-Qualität

    • Natriumacetat (CH₃COONa·3H₂O), ACS-Qualität

    • Salzsäure (HCl), konzentriert, ACS-Qualität

    • Destilliertes oder deionisiertes Wasser

  • Ausrüstung

    • UV-Vis-Spektralphotometer

    • pH-Meter

    • Analysenwaage

    • 1-cm-Küvetten

    • Messkolben (z. B. 50 ml, 1000 ml)[3]

    • Volumetrische Pipetten

3. Vorbereitung der Reagenzien

  • pH 1,0 Puffer (0,025 M Kaliumchlorid): 1,86 g KCl in einem Becher abwiegen, in ca. 980 ml destilliertem Wasser auflösen. Den pH-Wert mit konzentrierter HCl auf 1,0 ± 0,05 einstellen. In einen 1-L-Messkolben überführen und mit destilliertem Wasser zur Marke auffüllen.[3][10]

  • pH 4,5 Puffer (0,4 M Natriumacetat): 54,43 g Natriumacetat-Trihydrat in einem Becher abwiegen, in ca. 960 ml destilliertem Wasser auflösen. Den pH-Wert mit konzentrierter HCl auf 4,5 ± 0,05 einstellen. In einen 1-L-Messkolben überführen und mit destilliertem Wasser zur Marke auffüllen.[3][10]

4. Probenvorbereitung

  • Flüssige Proben: Klären Sie trübe Proben durch Zentrifugation oder Filtration.

  • Feste Proben: Homogenisieren Sie die Probe und extrahieren Sie die Anthocyane mit einem geeigneten Lösungsmittel (z. B. angesäuertes Ethanol oder Methanol).[7] Klären Sie den Extrakt nach der Extraktion.

  • Bestimmung des Verdünnungsfaktors: Verdünnen Sie einen Teil des Probenextrakts mit dem pH-1,0-Puffer, bis die Absorption bei λvis-max (ca. 520 nm) im linearen Bereich des Spektralphotometers liegt (typischerweise 0,2–1,4 AU).[1][3] Notieren Sie diesen Verdünnungsfaktor (DF).

5. Experimentelles Verfahren

  • Bereiten Sie zwei Verdünnungen des Probenextrakts mit dem zuvor bestimmten Verdünnungsfaktor (DF) vor:

    • Verdünnung 1: Pipettieren Sie das entsprechende Volumen des Extrakts in einen Messkolben und füllen Sie ihn mit pH-1,0-Puffer zur Marke auf.

    • Verdünnung 2: Pipettieren Sie das gleiche Volumen des Extrakts in einen zweiten Messkolben und füllen Sie ihn mit pH-4,5-Puffer zur Marke auf.[3]

  • Lassen Sie die Proben 20–50 Minuten bei Raumtemperatur stehen, damit sie sich äquilibrieren können.[1][3]

  • Stellen Sie das Spektralphotometer mit destilliertem Wasser als Blindprobe auf Null.[3]

  • Messen Sie die Absorption jeder Verdünnung bei λvis-max (ca. 520 nm) und bei 700 nm (zur Korrektur von Trübungen).[1][3]

6. Berechnungen

  • Berechnen Sie die Absorptionsdifferenz (A):

    • A = (A₅₂₀ₙₘ – A₇₀₀ₙₘ)pH 1,0 – (A₅₂₀ₙₘ – A₇₀₀ₙₘ)pH 4,5[1]

  • Berechnen Sie die Konzentration der monomeren Anthocyane:

    • Gesamt-Anthocyane (mg/L) = (A × MW × DF × 1000) / (ε × l)[11]

    Dabei gilt:

    • A = Absorptionsdifferenz (aus Schritt 6.1)

    • MW = Molekulargewicht von this compound-3-glucosid (493,2 g/mol )[1]

    • DF = Verdünnungsfaktor (aus Schritt 4.3)

    • ε = Molarer Extinktionskoeffizient für this compound-3-glucosid (28.000 L·cm⁻¹·mol⁻¹)[1][8]

    • l = Weglänge der Küvette in cm (typischerweise 1 cm)

    • 1000 = Umrechnungsfaktor von g in mg

Datenpräsentation

Tabelle 1: Physikalisch-chemische Konstanten für die Anthocyan-Quantifizierung

ParameterThis compound-3-glucosidCyanidin-3-glucosid (zum Vergleich)
Molekulargewicht (MW) 493,2 g/mol [1]449,2 g/mol [1][11]
Molarer Extinktionskoeffizient (ε) 28.000 L·cm⁻¹·mol⁻¹[1][8]26.900 L·cm⁻¹·mol⁻¹[1][11]
λvis-max ~520-534 nm~520 nm

Tabelle 2: Beispiel für Messdaten und Berechnungen

MessungAbsorption bei 520 nmAbsorption bei 700 nmKorrigierte Absorption
Probe bei pH 1,0 0,8500,0200,830
Probe bei pH 4,5 0,1500,0200,130
  • Annahmen: Verdünnungsfaktor (DF) = 20; Weglänge (l) = 1 cm.

  • Schritt 1: Berechnung von A

    • A = (0,850 - 0,020) - (0,150 - 0,020) = 0,830 - 0,130 = 0,700

  • Schritt 2: Berechnung der Konzentration

    • Gesamt-Anthocyane (mg/L) = (0,700 × 493,2 × 20 × 1000) / (28.000 × 1)

    • Gesamt-Anthocyane (mg/L) = 6.904.800 / 28.000

    • Gesamt-Anthocyane = 246,6 mg/L

Visualisierungen

G cluster_prep Probenvorbereitung cluster_measure Messung cluster_calc Berechnung Sample Feste oder flüssige Probe Extract Extraktion / Klärung Sample->Extract Dilution Bestimmung des Verdünnungsfaktors (DF) (Abs bei 520 nm im Bereich 0,2-1,4) Extract->Dilution Prep_pH1 Probe mit pH 1,0 Puffer verdünnen Dilution->Prep_pH1 Prep_pH45 Probe mit pH 4,5 Puffer verdünnen Dilution->Prep_pH45 Equilibrate 20-50 min äquilibrieren Prep_pH1->Equilibrate Prep_pH45->Equilibrate Measure Absorption bei 520 nm und 700 nm messen Equilibrate->Measure Calc_A Absorptionsdifferenz (A) berechnen Measure->Calc_A Calc_Conc Konzentration als this compound-Äquivalente (mg/L) berechnen Calc_A->Calc_Conc

Abbildung 1: Experimenteller Arbeitsablauf für die Bestimmung von Anthocyanen.

Abbildung 2: Prinzip der pH-abhängigen strukturellen Umwandlung von Anthocyanen.

G Phe Phenylalanin Coumaroyl p-Cumaryl-CoA Phe->Coumaroyl PAL, C4H, 4CL Chalcone Chalcon Coumaroyl->Chalcone CHS Flavanone Flavanon Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin (z. B. This compound) Leucoanthocyanidin->Anthocyanidin ANS/LDOX Anthocyanin Anthocyanin (z. B. This compound-3-glucosid) Anthocyanidin->Anthocyanin UFGT

Abbildung 3: Vereinfachter Flavonoid-Biosyntheseweg, der zur Anthocyan-Produktion führt.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Malvidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent O-methylated anthocyanidin, is a natural pigment responsible for the vibrant red and blue hues in many fruits and vegetables, such as grapes and blueberries.[1] Beyond its role as a colorant, this compound and its glycosides have garnered significant interest for their potent antioxidant and anti-inflammatory properties.[1][2] These properties are primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Consequently, the accurate assessment of the antioxidant capacity of compounds like this compound is crucial for the development of novel therapeutic agents and functional foods.

This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). Furthermore, it summarizes available quantitative data and elucidates the key signaling pathways through which this compound exerts its antioxidant effects.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound and its derivatives has been evaluated using various assays. The following tables summarize the available quantitative data. It is important to note that values can vary depending on the specific assay conditions, solvent, and whether the aglycone or a glycoside form is tested.

CompoundAssayIC50 (µg/mL)Reference
This compound-3-O-glucosideDPPH11.70 ± 0.08 µM[3]
This compound-3-O-glucosideDPPH0.22 ± 0.01[4]
This compound-3-O-glucosideABTS0.34 ± 0.02[4]

Table 1: IC50 Values for this compound Derivatives in DPPH and ABTS Assays

CompoundAssayValueUnitReference
This compound-3-glucosideFRAP3.77 ± 0.13mM Trolox/g phenol[5]
This compoundORAC~4.5µmol TE/µmol[6]

Table 2: FRAP and ORAC Values for this compound and its Glucoside

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to evaluate antioxidant activity.[7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound standard or sample

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well microplate, add 100 µL of each this compound dilution to a well. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol reaction Mix 100 µL this compound + 100 µL DPPH in 96-well plate prep_dpph->reaction prep_sample Prepare this compound Stock & Dilutions prep_sample->reaction incubation Incubate in dark for 30 minutes reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 Value measurement->calculation ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) prep_working Dilute ABTS•+ to Absorbance of 0.7 at 734 nm prep_abts->prep_working reaction Mix 10 µL Sample/Standard + 190 µL ABTS•+ in 96-well plate prep_working->reaction prep_sample Prepare this compound & Trolox Dilutions prep_sample->reaction incubation Incubate for ~6 minutes reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition & TEAC Value measurement->calculation ORAC_Assay_Workflow reagent_prep Prepare Fluorescein, AAPH, & Trolox Solutions plate_setup Add Sample/Standard & Fluorescein to black 96-well plate reagent_prep->plate_setup sample_prep Prepare this compound Dilutions sample_prep->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation reaction_start Add AAPH to initiate reaction incubation->reaction_start measurement Measure Fluorescence (Ex: 485, Em: 520 nm) kinetically reaction_start->measurement calculation Calculate Net AUC & ORAC Value (TE) measurement->calculation FRAP_Assay_Workflow reagent_prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) 10:1:1 reaction Mix 10 µL Sample/Standard + 190 µL FRAP Reagent in 96-well plate reagent_prep->reaction sample_prep Prepare this compound & FeSO4/Trolox Dilutions sample_prep->reaction incubation Incubate at 37°C for 4-10 min reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement calculation Calculate FRAP Value (Fe2+ or Trolox Equivalents) measurement->calculation MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) ASK1 ASK1 Oxidative_Stress->ASK1 MKKs MKK4/7, MKK3/6 ASK1->MKKs JNK_p38 JNK / p38 MKKs->JNK_p38 Inflammation_Apoptosis Inflammation & Apoptosis JNK_p38->Inflammation_Apoptosis This compound This compound This compound->JNK_p38 Inhibition of Phosphorylation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE Nrf2_nuc->ARE Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes Transcription This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation

References

Application Notes and Protocols for Evaluating Malvidin's Anti-inflammatory Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malvidin, a prominent anthocyanidin found in pigmented fruits and vegetables, has garnered significant interest for its potential health benefits, including its potent anti-inflammatory properties.[1][2][3] These notes provide detailed protocols for a panel of cell culture assays to rigorously evaluate the anti-inflammatory effects of this compound. The described methods cover the assessment of key inflammatory mediators and signaling pathways, offering a comprehensive toolkit for researchers in academia and industry. This compound and its glycosides have been shown to modulate various inflammatory mediators, including protein kinases, transcription factors like NF-κB, enzymes such as iNOS and COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Key Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through several mechanisms, primarily by mitigating oxidative stress and modulating key inflammatory signaling pathways. It has been demonstrated to scavenge free radicals and activate the Nrf2 pathway, a critical regulator of the antioxidant response.[1] Furthermore, this compound can inhibit the NF-κB signaling pathway by preventing the nuclear translocation of p65 and suppressing the degradation of IκBα.[2][4][5] It also attenuates the activation of mitogen-activated protein kinases (MAPKs).[6] These actions collectively lead to a reduction in the production of pro-inflammatory cytokines and enzymes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of this compound in a cell culture model, such as lipopolysaccharide (LPS)-stimulated macrophages.

experimental_workflow cluster_prep Cell Preparation cluster_assays Inflammation Assessment cluster_analysis Data Analysis cell_culture Seed RAW 264.7 Macrophages cell_stimulation Pre-treat with this compound cell_culture->cell_stimulation lps_stimulation Stimulate with LPS cell_stimulation->lps_stimulation no_assay Nitric Oxide Assay lps_stimulation->no_assay ros_assay ROS Assay lps_stimulation->ros_assay elisa Cytokine ELISA lps_stimulation->elisa western_blot Western Blot lps_stimulation->western_blot data_quant Quantify Results no_assay->data_quant ros_assay->data_quant elisa->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Data Presentation: Summary of this compound's Effects

The following tables summarize quantitative data on the effects of this compound from various in vitro studies.

Table 1: Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPS (1 µg/mL)ROS50 µMSignificant reduction[6][7]
RAW 264.7LPS (1 µg/mL)NF-κB (p65 phosphorylation)50 µMSignificant inhibition[7]
Endothelial CellsTNF-αMCP-1, ICAM-1, VCAM-1Concentration-dependentInhibition[4][5]
WI-38 FibroblastsH₂O₂iNOS, COX-2, NF-κB10 µg/mLMarked downregulation[8]

Table 2: Modulation of Cytokine Production by this compound

Cell LineInflammatory StimulusCytokineThis compound Concentration% Inhibition / EffectReference
Cartilage TissuesMonosodium iodoacetateIL-1β, IL-6, TNF-αNot specifiedSignificant reversal of upregulation[1]
Endothelial CellsTNF-αIL-6, IL-8Not specifiedReduction[9]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model. Human monocyte-derived macrophages (THP-1) or endothelial cells (HUVECs) can also be utilized.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 200 µM) for 1-2 hours.[10]

    • Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies).[6][7]

Nitric Oxide (NO) Assay

This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Principle: The Griess reaction is a two-step diazotization process where nitrite reacts with sulfanilamide (B372717) to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[11]

  • Protocol:

    • After cell treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Reactive Oxygen Species (ROS) Assay

This assay measures intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • After treatment with this compound and an inflammatory stimulus, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a biotinylated detection antibody. Streptavidin-HRP and a substrate are then added to produce a colored product, the intensity of which is proportional to the amount of cytokine present.[12]

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, Invitrogen, or RayBiotech).[12][13]

    • Briefly, add cell culture supernatants and standards to the antibody-coated wells and incubate.

    • Wash the wells and add the biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

Western Blotting for Signaling Proteins

Western blotting is used to analyze the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (both total and phosphorylated forms). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[14][15]

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of inflammation.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 IkBa_p p-IκBα (degradation) IkBa_p65_p50->IkBa_p p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: this compound inhibits the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 activates MEK1_2 MEK1/2 TLR4->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK ERK MEK1_2->ERK ERK->AP1 activates This compound This compound This compound->p38 inhibits This compound->JNK inhibits Cytokines Pro-inflammatory Cytokines & Enzymes AP1->Cytokines transcription

Caption: this compound attenuates the MAPK signaling pathway.

References

Application Notes and Protocols: In Vivo Experimental Design for Studying Malvidin's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Malvidin is a prominent anthocyanin, a class of flavonoids responsible for the deep red and blue colors in many fruits, such as grapes and berries.[1][2] Emerging research highlights its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting significant therapeutic potential for neurodegenerative diseases.[3][4][5] In vivo studies have shown that this compound can regulate antioxidant levels, manage neuroinflammation, and inhibit acetylcholinesterase, making it a promising candidate for neuroprotection.[1][3]

These application notes provide a comprehensive framework for designing and executing in vivo experiments to rigorously evaluate the neuroprotective efficacy of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical neuropharmacology.

2.0 Experimental Design and Workflow

A robust in vivo study requires a well-defined experimental design, including the appropriate animal model, clearly defined treatment groups, and a logical sequence of procedures. The following workflow is recommended for investigating this compound's neuroprotective effects against a chemically-induced neurotoxicity model, such as one using aluminum chloride (AlCl₃), which is known to induce oxidative stress and cognitive deficits relevant to Alzheimer's disease.[3][6]

G Overall Experimental Workflow A 1. Animal Acclimatization (7 days) B 2. Group Assignment (n=10 per group) A->B C 3. Model Induction & Treatment (e.g., AlCl₃ + this compound for 60 days) B->C D 4. Behavioral Assessments (e.g., MWM, OFT during final week) C->D E 5. Euthanasia & Tissue Collection (Day 61) D->E F 6. Biochemical Analyses (Brain Homogenate) E->F G 7. Histological Analyses (Fixed Brain Sections) E->G G This compound's Inhibition of the NF-κB Pathway Insult Neurotoxic Insult (e.g., AlCl₃, LPS) ROS ↑ ROS / Inflammatory Stimuli Insult->ROS IKK IKK Activation ROS->IKK IkB IκBα Degradation IKK->IkB phosphorylates IκBα NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB releases NF-κB Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB->Genes This compound This compound This compound->IKK Inhibits G This compound's Activation of the Nrf2 Antioxidant Pathway Stress Oxidative Stress (↑ ROS) Keap1 Keap1-Nrf2 Dissociation Stress->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 releases Nrf2 ARE Nrf2 binds to Antioxidant Response Element (ARE) Nrf2->ARE Genes Transcription of Antioxidant Enzymes (SOD, CAT, HO-1, GPx) ARE->Genes This compound This compound This compound->Keap1 Promotes

References

Measuring Malvidin Bioavailability in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent anthocyanin found in colored fruits and vegetables such as grapes, berries, and red wine, has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the bioavailability of this compound is crucial for the development of functional foods and novel therapeutics. This document provides detailed application notes and experimental protocols for measuring this compound bioavailability in human clinical trials, focusing on its primary glycoside, this compound-3-O-glucoside (M-3-G).

Application Notes

The bioavailability of this compound is generally low and exhibits significant inter-individual variation. Following oral ingestion, M-3-G is absorbed, and both the intact molecule and its metabolites can be detected in plasma and urine. The primary analytical techniques for quantification are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The latter offers higher sensitivity and specificity, enabling the detection of low concentrations of this compound and its metabolites.

A critical aspect of measuring this compound bioavailability is accounting for its metabolism by the gut microbiota. A significant portion of ingested anthocyanins reaches the colon, where they are transformed into various phenolic acids, such as syringic acid and gallic acid.[1][2] Therefore, a comprehensive bioavailability study should not only quantify the parent compound but also its major metabolites in biological fluids.

Solid-phase extraction (SPE) is a common and effective method for the pre-analytical clean-up and concentration of this compound and its metabolites from complex biological matrices like plasma and urine. C18 cartridges are frequently employed for this purpose, offering good recovery and removal of interfering substances.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for this compound-3-O-glucoside (M-3-G) from a human clinical trial involving the consumption of different beverages.

Beverage (500 mL)This compound-3-O-glucoside (M-3-G) Ingested (mg)Area Under the Plasma Concentration-Time Curve (AUC) (nmol·h/L)
Red Wine68288 ± 127
Dealcoholized Red Wine58214 ± 124
Red Grape Juice117662 ± 210

Data from a randomized crossover study in six healthy male subjects.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound-3-O-glucoside and Metabolites from Human Plasma and Urine

This protocol describes the extraction and concentration of M-3-G, syringic acid, and gallic acid from plasma and urine using C18 SPE cartridges.

Materials:

  • C18 SPE cartridges (500 mg, 6 mL)

  • Human plasma or urine samples

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ethyl acetate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of acidified water (e.g., 0.1% formic acid).[4] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Plasma: Acidify plasma samples with formic acid to a final concentration of 2%. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Load the supernatant onto the conditioned C18 cartridge.

    • Urine: Acidify urine samples with formic acid to a final concentration of 2%. Load the sample directly onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 6 mL of acidified water to remove polar interferences.

  • Elution of Metabolites (Syringic and Gallic Acid): Elute the phenolic acid metabolites with 5 mL of ethyl acetate.

  • Elution of this compound-3-O-glucoside: Elute the intact M-3-G with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Drying and Reconstitution: Evaporate the elution fractions to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of this compound-3-O-glucoside by HPLC-DAD

This protocol details the analysis of M-3-G in extracted samples using HPLC with Diode-Array Detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water/formic acid (99.9:0.1, v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-45% B

    • 10-15 min: 45-100% B

    • 15-20 min: 100% B (hold)

    • 20-25 min: 100-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 28°C[5]

  • Injection Volume: 20 µL

  • Detection Wavelength: 520 nm for quantification of M-3-G.[5] A full spectral scan (200-600 nm) can be used for peak identification.

Calibration:

Prepare a series of standard solutions of this compound-3-O-glucoside in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

Protocol 3: Quantification of this compound Metabolites (Syringic Acid and Gallic Acid) by LC-MS/MS

This protocol outlines the sensitive and specific quantification of the main this compound metabolites using LC-MS/MS.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate syringic acid and gallic acid. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B (hold)

    • 10-12 min: 95-5% B (return to initial conditions)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Syringic Acid: m/z 197 -> 182[6]

    • Gallic Acid: m/z 169 -> 125[7]

Calibration:

Prepare calibration standards containing known concentrations of syringic acid and gallic acid in the appropriate matrix (e.g., stripped plasma or urine) to account for matrix effects. Construct calibration curves based on the peak area ratios of the analytes to an internal standard.

Signaling Pathways and Experimental Workflows

G cluster_absorption Absorption and Metabolism Oral Ingestion Oral Ingestion Stomach Stomach Small Intestine Small Intestine Colon Colon Gut Microbiota Gut Microbiota Systemic Circulation Systemic Circulation Urine Urine

G cluster_workflow Analytical Workflow Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Sample Preparation (SPE) Sample Preparation (SPE) HPLC-DAD Analysis HPLC-DAD Analysis LC-MS/MS Analysis LC-MS/MS Analysis Data Analysis Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters

G cluster_nfkb This compound and NF-κB Signaling Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus Inflammatory Gene Expression Inflammatory Gene Expression This compound This compound

G cluster_nrf2 This compound and Nrf2/AMPK Signaling This compound This compound AMPK AMPK PGC-1α PGC-1α Nrf2 Nrf2 Keap1 Keap1 Nucleus Nucleus Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Antioxidant Gene Expression Antioxidant Gene Expression

References

Application Notes and Protocols for LC-MS/MS Identification of Malvidin Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent anthocyanidin found in red wine, blueberries, and other pigmented fruits and vegetables, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and for drug development purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific identification and quantification of this compound and its metabolites in complex biological matrices.

These application notes provide detailed methodologies and protocols for the identification and quantification of this compound metabolites in biological samples such as plasma and urine using LC-MS/MS. The included data, protocols, and visualizations are intended to serve as a comprehensive resource for researchers in the fields of nutrition, pharmacology, and drug metabolism.

Data Presentation: Quantitative Analysis of this compound Metabolites

The following table summarizes quantitative data for this compound and its key metabolites identified in human plasma and urine following consumption of this compound-containing products. This data is compiled from various studies to provide a comparative overview.

MetaboliteBiological MatrixConcentration RangeIngestion SourceReference
This compound-3-O-glucoside Human Plasma2.1 - 10.5 nmol/LRed Wine, Dealcoholized Red Wine, Red Grape Juice[1]
Human Urine0.1 - 1.5 µmol/24hRed Wine, Dealcoholized Red Wine, Red Grape Juice[1]
This compound (Aglycone) Human PlasmaNot DetectedRed Wine[1]
Human UrineNot DetectedRed Wine[1]
This compound Glucuronides Human UrineDetected but not quantifiedAnthocyanin-rich beverage[2]
This compound Sulfates Human UrineDetected but not quantifiedAnthocyanin-rich beverage[2]
Syringic Acid Rat Plasma1.05 - 1050 ng/mLEchinacea purpurea Extract[3]
Peonidin-3-O-glucoside Human Plasma0.15 - 100 ng/mLSaskatoon Berries[4][5]

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body. The primary metabolic pathway involves deglycosylation to the aglycone, followed by conjugation reactions (glucuronidation and sulfation) and degradation to smaller phenolic acids.

Malvidin_Metabolism This compound-3-O-glucoside This compound-3-O-glucoside This compound (Aglycone) This compound (Aglycone) This compound-3-O-glucoside->this compound (Aglycone) Deglycosylation This compound Glucuronide This compound Glucuronide This compound (Aglycone)->this compound Glucuronide Glucuronidation (Phase II) This compound Sulfate This compound Sulfate This compound (Aglycone)->this compound Sulfate Sulfation (Phase II) Syringic Acid Syringic Acid This compound (Aglycone)->Syringic Acid Degradation Other Phenolic Acids Other Phenolic Acids This compound (Aglycone)->Other Phenolic Acids Degradation

Caption: Metabolic pathway of this compound-3-O-glucoside.

Experimental Protocols

Protocol 1: Analysis of this compound Metabolites in Human Plasma

This protocol details the extraction and LC-MS/MS analysis of this compound and its metabolites from human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B (re-equilibration)

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound-3-O-glucoside: m/z 493.1 -> 331.1[6]

    • This compound (Aglycone): m/z 331.1 -> 316.1

    • Syringic Acid: m/z 197.1 -> 182.1

    • Peonidin-3-O-glucoside: m/z 463.1 -> 301.1

Protocol 2: Analysis of this compound Metabolites in Human Urine

This protocol describes a "dilute-and-shoot" method for the analysis of this compound metabolites in human urine.[4]

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any sediment.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid) containing an internal standard.

  • Vortex the mixture for 30 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography and Mass Spectrometry

  • The LC-MS/MS parameters can be the same as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound metabolites in biological samples.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Biological_Sample Plasma or Urine Sample Protein_Precipitation Protein Precipitation (Plasma) Biological_Sample->Protein_Precipitation Dilution Dilution (Urine) Biological_Sample->Dilution Extraction_Cleanup Extraction & Cleanup Protein_Precipitation->Extraction_Cleanup LC_Separation Liquid Chromatography Separation Dilution->LC_Separation Extraction_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Metabolite_Identification Metabolite Identification Peak_Integration->Metabolite_Identification

Caption: General workflow for this compound metabolite analysis.

Conclusion

The LC-MS/MS methods detailed in these application notes provide a robust and sensitive approach for the identification and quantification of this compound and its metabolites in biological samples. The provided protocols for plasma and urine analysis, along with the summarized quantitative data and metabolic pathway, offer a valuable resource for researchers investigating the ADME and biological activities of this important dietary anthocyanin. Adherence to these detailed protocols will enable the generation of high-quality, reproducible data, contributing to a better understanding of the role of this compound in human health and disease.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Malvidin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various malvidin derivatives and detailed protocols for studying their structure-activity relationships (SAR). This compound, a prominent anthocyanidin, and its derivatives are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the relationship between their chemical structure and biological function is crucial for the development of novel therapeutic agents.

Structure-Activity Relationship Summary

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituent groups on the core this compound structure. Key modifications include glycosylation, acylation, and the formation of pyranoanthocyanin adducts.

  • Glycosylation: The presence, number, and type of sugar moieties alter the stability, bioavailability, and biological activity of this compound. Generally, glycosylation increases water solubility and stability but may decrease certain biological activities, such as COX inhibition, compared to the aglycone form.[1]

  • Acylation: The addition of acyl groups, often to the sugar moieties of this compound glycosides, can enhance the lipophilicity and stability of the compounds. This modification can modulate their antioxidant and anti-inflammatory properties.

  • Pyranoanthocyanin Formation: The reaction of this compound with yeast metabolites like pyruvic acid and acetaldehyde (B116499) during fermentation leads to the formation of more stable pyranoanthocyanins, such as vitisin A.[2][3] These derivatives exhibit enhanced color stability and altered biological activities.

Quantitative Data Summary

The following tables summarize key quantitative data from structure-activity relationship studies of this compound and its derivatives.

Table 1: Inhibitory Activity of this compound and its Glycosides against COX-1 and COX-2

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
This compound (Mv)12.45 ± 0.702.76 ± 0.164.51
This compound-3-O-glucoside (Mv 3-glc)74.78 ± 0.0639.92 ± 3.021.87
This compound-3,5-O-diglucoside (Mv 3,5-diglc)90.36 ± 1.9266.45 ± 1.931.36

Data extracted from in vitro cyclooxygenase (COX) inhibition assays.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key experiments to evaluate their biological activity.

Protocol 1: Synthesis of this compound Derivatives

A. Enzymatic Acylation of this compound-3-O-glucoside

This protocol describes the lipase-catalyzed acylation of this compound-3-O-glucoside to enhance its lipophilicity.

Materials:

  • This compound-3-O-glucoside (Mv-3-glc)

  • Fatty acid (e.g., octanoic acid)

  • Novozym 435 (immobilized lipase)

  • Tertiary butanol

  • Dimethylformamide (DMF)

  • Activated molecular sieves (4 Å)

  • Saturated sodium chloride solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Membrane filter (0.22 µm)

Procedure:

  • Dissolve 1 mg/mL of purified Mv-3-glc in tertiary butanol.

  • Add DMF as a cosolvent to a final volume ratio of 9:1 (tert-butanol:DMF).

  • Dry the solution overnight with freshly activated 4 Å molecular sieves.

  • Add the fatty acid to the dried Mv-3-glc solution at a molar ratio of 1:10 (Mv-3-glc:acyl donor).

  • Add Novozym 435 to the reaction mixture at a concentration of 20 g/L.

  • Incubate the reaction for 24 hours at 60°C with continuous stirring at 350 rpm.[2]

  • Terminate the reaction by filtering the mixture through a 0.22 µm membrane filter to remove the enzyme.

  • Transfer the reaction mixture to a separatory funnel and perform successive extractions with saturated sodium chloride, saturated sodium bicarbonate, and ethyl acetate to purify the acylated product.[2]

B. Synthesis of Vitisin A (a Pyranoanthocyanin)

This protocol details the chemical synthesis of vitisin A from this compound-3-O-glucoside and pyruvic acid.[2]

Materials:

  • This compound-3-O-glucoside (Mv-3-glc)

  • Pyruvic acid

  • Phosphate (B84403) buffer (pH 2.5)

  • Nitrogen gas

  • Amber glass reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a phosphate buffer and adjust the pH to 2.5.

  • Dissolve Mv-3-glc in the phosphate buffer.

  • Add pyruvic acid to the solution to achieve a 1:100 molar ratio of Mv-3-glc to pyruvic acid.[2]

  • Purge the reaction vessel and the solution with nitrogen gas to create an inert atmosphere.

  • Seal the amber glass reaction vessel to protect it from light.

  • Incubate the reaction at 25°C for 45 days with continuous stirring.[2]

  • Monitor the formation of Vitisin A periodically using HPLC analysis.

Protocol 2: Biological Activity Assays

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Materials:

  • This compound derivative samples

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the this compound derivative samples in methanol.

  • In a 96-well plate, add 100 µL of each sample concentration to respective wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

2. FRAP (Ferric Reducing Antioxidant Power) Assay

Materials:

  • This compound derivative samples

  • FRAP reagent (300 mM acetate buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; 20 mM FeCl₃·6H₂O in a 10:1:1 ratio)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.

  • Prepare various concentrations of the this compound derivative samples.

  • In a 96-well plate, add 20 µL of each sample concentration to respective wells.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • Generate a standard curve using FeSO₄·7H₂O and express the results as µM Fe(II) equivalents.

B. Anti-inflammatory Activity Assay: COX-2 Inhibition

This protocol uses a colorimetric assay to screen for COX-2 inhibitors.

Materials:

  • This compound derivative samples

  • COX-2 (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the this compound derivative samples.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

  • Add the this compound derivative samples to the inhibitor wells.

  • Pre-incubate the plate to allow the inhibitors to interact with the enzyme.

  • Add the colorimetric substrate to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a specified time (e.g., 2 minutes) at 25°C.

  • Read the absorbance at 590 nm to measure the formation of oxidized TMPD.[4]

  • Calculate the percentage of COX-2 inhibition and determine the IC50 values.

C. Cellular Signaling Pathway Analysis

1. NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • LPS (lipopolysaccharide) or TNF-α (tumor necrosis factor-alpha) for stimulation

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of the this compound derivatives for a specified pre-incubation time.

  • Stimulate the cells with LPS or TNF-α to induce NF-κB activation.

  • After the stimulation period, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

2. Western Blot Analysis of MAPK Signaling Pathway

This protocol is for detecting changes in the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

Materials:

  • Cell line (e.g., ARPE-19)

  • This compound derivative samples

  • Stimulant (e.g., H₂O₂)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with this compound derivatives followed by a stimulant (e.g., H₂O₂).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK proteins overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_activity Structure-Activity Relationship Studies This compound This compound Aglycone glycosylation Glycosylation This compound->glycosylation malvidin_glycoside This compound Glycoside glycosylation->malvidin_glycoside acylation Enzymatic Acylation acylated_derivative Acylated this compound Derivative acylation->acylated_derivative pyrano_formation Reaction with Pyruvic Acid vitisin_a Vitisin A pyrano_formation->vitisin_a malvidin_glycoside->acylation malvidin_glycoside->pyrano_formation antioxidant Antioxidant Assays (DPPH, FRAP) malvidin_glycoside->antioxidant anti_inflammatory Anti-inflammatory Assays (COX-2) malvidin_glycoside->anti_inflammatory signaling Signaling Pathway Analysis (NF-κB, MAPK) malvidin_glycoside->signaling acylated_derivative->antioxidant acylated_derivative->anti_inflammatory acylated_derivative->signaling vitisin_a->antioxidant vitisin_a->anti_inflammatory vitisin_a->signaling

Caption: General workflow for the synthesis and SAR studies of this compound derivatives.

mapk_pathway cluster_mapk MAPK Signaling Cascade stimulus Oxidative Stress (e.g., H₂O₂) mapkkk MAPKKK stimulus->mapkkk malvidin_deriv This compound Derivatives mapk MAPK (ERK, JNK, p38) malvidin_deriv->mapk Inhibition mapkk MAPKK mapkkk->mapkk P mapkk->mapk P cellular_response Cellular Response (Inflammation, Apoptosis) mapk->cellular_response

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor malvidin_deriv This compound Derivatives ikb_kinase IκB Kinase malvidin_deriv->ikb_kinase Inhibition receptor->ikb_kinase ikb IκB ikb_kinase->ikb P ikb->ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus nfkb_ikb NF-κB-IκB Complex nfkb_ikb->nfkb Release gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Malvidin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent member of the anthocyanin family, is a natural pigment responsible for the vibrant purple and red hues observed in many fruits and vegetables.[1][2] Its glycosylated forms, such as this compound-3-glucoside and this compound-3-galactoside, are particularly abundant in nature and contribute significantly to the color of foods like grapes and berries.[1] Beyond its coloring properties, this compound and its derivatives are recognized for their potent antioxidant and anti-inflammatory activities, offering potential health benefits.[1] This has led to a growing interest in utilizing this compound as a natural alternative to synthetic food colorants. However, the inherent instability of anthocyanins, which are susceptible to degradation by factors like pH, temperature, and light, presents a challenge for their widespread application in the food industry.[2] These application notes provide detailed protocols for the extraction, quantification, and application of this compound as a natural food colorant, along with methods to evaluate its stability and biological activity.

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data regarding this compound content in various natural sources and its stability under different conditions.

Table 1: this compound and its Glycosides Content in Various Fruits.

Fruit SourceThis compound GlycosideConcentration (mg/100g Fresh Weight)Reference
Highbush Blueberry (Vaccinium corymbosum L.)This compound-3-O-galactoside48.33[3]
Highbush Blueberry (Vaccinium corymbosum L.)Delphinidin-3-O-galactoside6.45[3]
Red Grape (Vitis vinifera L.)This compound-3-O-glucoside32.81 - 165.03[4]
Black Grape (Vitis vinifera L.)This compound-3-O-glucoside39.23[5]
Lowbush Blueberry, rawThis compound-3-O-glucoside26.06[5]

Table 2: Stability of this compound-3-O-glucoside (Mv-3-glc) Under Various Conditions.

ConditionMatrixObservationReference
pH 1.0 - 2.5Acidic SolutionStable red color[6]
pH > 3.6Aqueous SolutionColor fades, becomes colorless[6]
pH > 9.0Aqueous SolutionTurns blue[6]
50°C for 5 hoursAqueous Solution99.48% retention (Oxovitisin A, a derivative)[6]
90°C for 5 hoursAqueous Solution29.52% retention (Mv-3-glc)[6]
90°C for 5 hoursAqueous Solution91.35% retention (Oxovitisin A, a derivative)[6]

Experimental Protocols

Extraction of this compound-Rich Anthocyanins

Modern, green extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended for their efficiency and reduced solvent consumption.

1.1. Ultrasound-Assisted Extraction (UAE) from Grape Pomace

This protocol is optimized for extracting anthocyanins from grape pomace, a readily available byproduct of the wine and juice industry.

  • Materials and Equipment:

    • Grape pomace (dried and ground)

    • Acidified water (pH 1.5, adjusted with citric or hydrochloric acid)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

    • Rotary evaporator

    • Beakers, graduated cylinders, and other standard laboratory glassware

  • Protocol:

    • Sample Preparation: Prepare a suspension of ground grape pomace in acidified water at a solid-to-liquid ratio of 1:20 (w/v) (e.g., 1.5 g of pomace in 30 mL of acidified water).

    • Ultrasonication: Place the suspension in a jacketed glass reactor coupled to a thermostatic water bath to maintain a constant temperature (e.g., 25°C). Submerge the ultrasonic probe into the suspension.

    • Apply ultrasound at a specific power density (e.g., 16.7 W/mL) for a set duration (e.g., 5 minutes). The pulse interval can be varied (e.g., 0 to 2 seconds).

    • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulates.

    • Concentration: Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to reduce the volume and increase the anthocyanin concentration.

    • Storage: Store the concentrated extract in a dark container at 4°C until further use.

1.2. Microwave-Assisted Extraction (MAE) from Berries

This protocol is suitable for extracting anthocyanins from various berries, such as blueberries or blackberries.

  • Materials and Equipment:

    • Fresh or frozen berries

    • Ethanol (B145695) (e.g., 52-57% aqueous solution)

    • Microwave extraction system

    • Centrifuge

    • Filtration apparatus

    • Rotary evaporator

    • Standard laboratory glassware

  • Protocol:

    • Sample Preparation: Homogenize the berries to a puree. Mix the puree with the ethanol solution at a solid-to-liquid ratio of 1:25 to 1:32 (g/mL).

    • Microwave Extraction: Place the mixture in the microwave extractor.

    • Apply microwave power (e.g., 469 W) for a short duration (e.g., 4 minutes) at a controlled temperature (e.g., 60°C).[5][7]

    • Separation and Filtration: After extraction, centrifuge the mixture and filter the supernatant as described in the UAE protocol.

    • Concentration and Storage: Concentrate the extract using a rotary evaporator and store it under refrigerated and dark conditions.

Quantification of this compound Content by HPLC-UV/Vis

This protocol provides a standardized method for the quantitative analysis of this compound-3-glucoside in the extracted samples.

  • Materials and Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

    • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • This compound-3-glucoside standard

    • Mobile Phase A: 10% (v/v) acetic acid and 1% (v/v) phosphoric acid in water

    • Mobile Phase B: 100% acetonitrile

    • Syringe filters (0.45 µm)

    • Autosampler vials

  • Protocol:

    • Standard Preparation: Prepare a stock solution of this compound-3-glucoside in methanol (B129727). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 10 mg/L.

    • Sample Preparation: Dilute the extracted anthocyanin sample with the mobile phase and filter it through a 0.45 µm syringe filter into an autosampler vial.

    • Chromatographic Conditions:

      • Set the column temperature to 28°C.

      • Set the flow rate to 1.0 mL/min.

      • Set the injection volume to 20 µL.

      • Set the UV/Vis detector to 520 nm.

      • Use a linear gradient elution profile, for example: 0-10 min, 10-45% B.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Identify the this compound-3-glucoside peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound-3-glucoside in the sample.

Application in a Food Matrix: Yogurt

This protocol describes how to incorporate the this compound-rich extract into yogurt and evaluate its color stability.

  • Materials and Equipment:

    • Plain yogurt

    • This compound-rich extract

    • Colorimeter (capable of CIELAB measurements)

    • pH meter

    • Homogenizer or high-shear mixer

    • Storage containers

  • Protocol:

    • Incorporation: Add the this compound extract to the plain yogurt at desired concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Thoroughly mix the yogurt and the extract using a homogenizer to ensure uniform color distribution.

    • Packaging and Storage: Package the colored yogurt in opaque containers and store them under refrigerated conditions (4°C) for a specified period (e.g., 28 days).

    • Color Stability Evaluation:

      • At regular intervals (e.g., day 0, 7, 14, 21, 28), measure the color of the yogurt samples using a colorimeter.

      • Record the CIELAB values (L, a, b), where L represents lightness, a* represents redness/greenness, and b* represents yellowness/blueness.

      • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^0.5. A smaller ΔE value indicates better color stability.

    • pH Monitoring: Measure the pH of the yogurt samples at each time point, as pH can significantly affect anthocyanin stability.

Evaluation of Biological Activity

4.1. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the this compound extract to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol

    • This compound extract

    • Ascorbic acid (positive control)

    • Spectrophotometer or microplate reader

    • 96-well plates

  • Protocol:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Sample and Control Preparation: Prepare a series of dilutions of the this compound extract and the ascorbic acid positive control in the same solvent.

    • Reaction: In a 96-well plate, add a specific volume of each sample or control dilution to the wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank with the solvent only.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm.

    • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[8]

4.2. Anti-inflammatory Activity: Inhibition of NF-κB Activation in RAW 264.7 Macrophages

This cell-based assay evaluates the potential of this compound to inhibit the pro-inflammatory NF-κB signaling pathway.

  • Materials and Equipment:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound extract

    • Cell lysis buffer

    • Western blotting apparatus and reagents (antibodies for p-p65, p65, and a loading control like β-actin)

    • MTT assay kit for cell viability

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

    • Cell Viability Assay (MTT): Before the main experiment, determine the non-toxic concentration range of the this compound extract on RAW 264.7 cells using the MTT assay to ensure that any observed effects are not due to cytotoxicity.

    • Treatment: Seed the cells in culture plates. Pre-treat the cells with different non-toxic concentrations of the this compound extract for 1 hour.

    • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 24 hours) to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

    • Protein Extraction: After treatment, lyse the cells to extract total protein.

    • Western Blotting:

      • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against the phosphorylated (active) form of the NF-κB p65 subunit (p-p65) and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of p-p65 to total p65 in the this compound-treated groups compared to the LPS-only group indicates inhibition of NF-κB activation.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_extraction Extraction & Quantification cluster_application Food Application & Stability cluster_bioactivity Biological Activity Evaluation raw_material Raw Material (e.g., Grape Pomace) extraction Extraction (UAE or MAE) raw_material->extraction separation Centrifugation & Filtration extraction->separation concentration Rotary Evaporation separation->concentration quantification HPLC-UV/Vis Quantification concentration->quantification incorporation Incorporation of Extract quantification->incorporation antioxidant Antioxidant Assay (DPPH) quantification->antioxidant anti_inflammatory Anti-inflammatory Assay (NF-κB in RAW 264.7 cells) quantification->anti_inflammatory yogurt Plain Yogurt yogurt->incorporation storage Refrigerated Storage incorporation->storage color_analysis CIELAB Color Analysis storage->color_analysis

Caption: Workflow for this compound extraction, application, and bioactivity assessment.

Signaling Pathway Diagrams

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes induces This compound This compound This compound->ikk inhibits

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

nrf2_pathway ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 induces conformational change in nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to genes Antioxidant Gene Expression are->genes activates This compound This compound This compound->keap1 activates

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Malvidin in Functional Foods and Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin, a prominent O-methylated anthocyanidin, is a natural pigment responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, most notably in grapes and berries.[1][2] Beyond its role as a colorant, this compound and its glycosides (e.g., this compound-3-glucoside and this compound-3-galactoside) have garnered significant scientific interest for their potential health-promoting properties.[1][3] These bioactive compounds exhibit potent antioxidant and anti-inflammatory activities, which are linked to a range of benefits including anti-carcinogenic, cardioprotective, neuroprotective, and anti-diabetic effects.[1][3][4] This document provides detailed application notes and protocols for the utilization of this compound in the development of functional foods and nutraceuticals.

Physicochemical Properties and Stability

This compound's stability is a critical consideration in the development of functional foods and nutraceuticals. Like other anthocyanins, its structure and color are influenced by factors such as pH, temperature, light, and the presence of oxygen.[1][5] this compound is more stable in acidic conditions, appearing red, while its color shifts to blue and it becomes less stable as the pH increases.[2] Thermal processing and prolonged storage can lead to degradation, affecting both the color and the bioactive properties of the final product.[5][6] Syringic acid and 4-hydroxybenzoic acids are primary metabolites of this compound.[1]

Health Benefits and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate various cellular signaling pathways. Its antioxidant and anti-inflammatory effects are central to its health benefits.[1][3]

Key Mechanisms of Action:

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS), which helps to mitigate oxidative stress-related cellular damage.[1] It can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[7]

  • Anti-inflammatory Effects: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1][8] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8]

  • Cardioprotective Effects: By improving endothelial function, reducing oxidative stress, and exhibiting anti-inflammatory properties, this compound contributes to cardiovascular health.[4]

  • Neuroprotective Effects: this compound has demonstrated the ability to protect neuronal cells from damage and may play a role in improving cognitive function.[1][4]

  • Anti-cancer Activity: In vitro studies suggest that this compound can inhibit the proliferation of cancer cells and induce apoptosis by modulating pathways such as PI3K/AKT and MAPK.[1]

  • Metabolic Health: this compound may contribute to the management of type 2 diabetes by improving insulin (B600854) sensitivity and modulating glucose metabolism.[1] It has also been shown to activate the AMPK signaling pathway, which is involved in cellular energy homeostasis.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound and its derivatives.

Table 1: In Vitro Bioactivity of this compound and its Derivatives

CompoundAssayTarget/Cell LineResult (IC50/Effect)Reference
This compoundCOX-1 InhibitionEnzyme AssayIC50: 12.45 ± 0.70 µM[7][10]
This compoundCOX-2 InhibitionEnzyme AssayIC50: 2.76 ± 0.16 µM[7][10]
This compound-3-O-glucosideCOX-1 InhibitionEnzyme AssayIC50: 74.78 ± 0.06 µM[7][10]
This compound-3-O-glucosideCOX-2 InhibitionEnzyme AssayIC50: 39.92 ± 3.02 µM[7][10]
This compound-3,5-O-diglucosideCOX-1 InhibitionEnzyme AssayIC50: 90.36 ± 1.92 µM[7][10]
This compound-3,5-O-diglucosideCOX-2 InhibitionEnzyme AssayIC50: 66.45 ± 1.93 µM[7][10]
This compoundCytotoxicityHT-29 Colon Cancer CellsIC50: 62.22 µM (72h)[11]
This compoundAntileishmanial ActivityL. amazonensis (amastigotes)IC50: 197.71 ± 17.20 µM[12][13]
This compoundCytotoxicityMacrophagesCC50: 2920.31 ± 80.29 µM[12][13]

Table 2: Bioavailability of this compound-3-glucoside in Humans

Beverage (500 mL)This compound-3-glucoside ContentPlasma Area Under the Curve (AUC)Reference
Red Wine68 mg288 ± 127 nmol x h/L[14]
Dealcoholized Red Wine58 mg214 ± 124 nmol x h/L[14]
Red Grape Juice117 mg662 ± 210 nmol x h/L[14]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Grape Skins

This protocol outlines a general procedure for the extraction and purification of this compound for research and development purposes.

1. Materials and Reagents:

  • Grape skins (e.g., from Vitis vinifera)

  • Ethanol (B145695) (95%)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Macroporous adsorption resin (e.g., XAD-7)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system with a preparative column (C18)

2. Extraction Procedure:

  • Homogenize fresh or frozen grape skins.

  • Extract the homogenized material with an acidified ethanol solution (e.g., 80% ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture for 2-4 hours at room temperature, protected from light.

  • Filter the mixture and collect the supernatant.

  • Repeat the extraction process on the residue to maximize yield.

  • Combine the supernatants and concentrate under vacuum at a temperature below 40°C to remove the ethanol.

3. Purification Procedure:

  • Macroporous Resin Chromatography:

    • Load the concentrated extract onto a pre-equilibrated macroporous resin column.

    • Wash the column with distilled water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified ethanol (e.g., 95% ethanol with 0.1% HCl).

    • Collect the colored eluate and concentrate under vacuum.

  • Solid-Phase Extraction (SPE):

    • Further purify the anthocyanin-rich fraction using C18 SPE cartridges.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the sample and wash with acidified water.

    • Elute the anthocyanins with acidified methanol.

  • Preparative HPLC:

    • For high-purity this compound glycosides, employ preparative HPLC with a C18 column.

    • Use a gradient elution with mobile phases consisting of acidified water and acidified methanol.

    • Collect the fractions corresponding to this compound-3-glucoside and other relevant glycosides based on retention times of standards.

    • Confirm the identity and purity of the isolated compounds using analytical HPLC-DAD and LC-MS.[15]

Protocol 2: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of this compound.

1. Materials and Reagents:

  • This compound extract or pure compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the this compound sample in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 3: Cell Culture Model for Anti-inflammatory Activity (LPS-induced Inflammation in Macrophages)

This protocol provides a framework for assessing the anti-inflammatory effects of this compound in a cell-based model.

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • This compound extract or pure compound

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) determination

2. Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Collect the cell culture supernatant for analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Analyze the results to determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory mediators.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

Malvidin_Signaling_Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Modulates MAPK MAPK Pathway This compound->MAPK Modulates AMPK AMPK Pathway This compound->AMPK Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation (↓ TNF-α, IL-6) NFkB->Inflammation Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK->Cell_Survival Energy_Metabolism Improved Energy Metabolism AMPK->Energy_Metabolism

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound-Based Functional Food Development

Malvidin_Workflow Source Source Material (e.g., Grapes, Berries) Extraction Extraction Source->Extraction Purification Purification & Concentration Extraction->Purification Characterization Characterization (HPLC, LC-MS) Purification->Characterization In_Vitro In Vitro Bioactivity (Antioxidant, Anti-inflammatory) Characterization->In_Vitro Formulation Formulation Development (Functional Food/Nutraceutical) In_Vitro->Formulation Stability Stability Testing (pH, Temp, Light) Formulation->Stability In_Vivo In Vivo Studies (Animal Models) Formulation->In_Vivo Clinical Human Clinical Trials In_Vivo->Clinical Product Final Product Clinical->Product

References

Formulation of Malvidin for Improved Stability and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of malvidin, a promising anthocyanin with potent antioxidant and anti-inflammatory properties. The inherent instability and low bioavailability of this compound present significant challenges for its therapeutic application. These notes explore various formulation strategies to enhance its stability and delivery, thereby maximizing its therapeutic potential.

Application Notes

The Challenge of this compound Instability

This compound, like other anthocyanins, is highly susceptible to degradation under various environmental conditions. Factors such as pH, temperature, light, and enzymatic activity can lead to the loss of its bioactive flavylium (B80283) cation form, rendering it inactive.[1][2] Degradation often involves hydration of the flavylium cation to form a colorless carbinol pseudobase, which can further transform into the chalcone (B49325) form. This process is particularly rapid at neutral and alkaline pH, limiting its efficacy at physiological pH (around 7.4).[2]

Formulation Strategies for Enhanced Stability and Delivery

To overcome these stability issues and improve bioavailability, various formulation strategies have been developed. These approaches aim to protect the this compound molecule from degradative environmental factors and facilitate its transport across biological membranes.

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. By entrapping this compound within their aqueous core, liposomes can shield it from the external environment, thus improving its stability. Furthermore, the lipid nature of liposomes can facilitate cellular uptake.

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a robust method for protection and controlled release.[3][4] The polymer matrix protects this compound from degradation and can be engineered to release the compound in a sustained manner.

  • Hydrogel-Based Delivery Systems: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[5][6][7] They can be loaded with this compound and provide a sustained release profile, making them suitable for topical or localized delivery. Chitosan (B1678972), a natural and biocompatible polymer, is a common choice for hydrogel formulation.[5][8][9][10]

  • Spray Drying: This technique involves atomizing a solution of this compound with a carrier material (e.g., maltodextrin) into a hot air stream to produce a dry powder.[11] The carrier material forms a protective matrix around the this compound, enhancing its stability during storage.

Data Presentation

The following tables summarize representative quantitative data for different this compound formulations. Note that these values can vary depending on the specific preparation parameters.

Table 1: Comparison of this compound Formulation Characteristics

Formulation TypeEncapsulation Efficiency (%)Average Particle Size (nm)Zeta Potential (mV)
This compound-loaded Liposomes70 - 90100 - 200[6][12][13][14]-20 to -40
This compound-loaded PLGA Nanoparticles60 - 85[3][4][15][16]150 - 300-15 to -30
This compound-loaded Chitosan Hydrogel50 - 80N/A+20 to +40

Table 2: In Vitro Release Profile of Formulated this compound (pH 7.4)

Formulation TypeBurst Release (%) (First 2h)Cumulative Release (%) (at 24h)Release Kinetics Model
This compound-loaded Liposomes15 - 3060 - 80Higuchi
This compound-loaded PLGA Nanoparticles10 - 2570 - 90Korsmeyer-Peppas[17][18]
This compound-loaded Chitosan Hydrogel20 - 4050 - 70Korsmeyer-Peppas[17][18]

Experimental Protocols

Protocol for Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common and reliable technique.[7][11][19][20][21]

Materials:

  • This compound chloride

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • To this lipid solution, add a solution of this compound in methanol.

  • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

  • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • To separate the encapsulated this compound from the unencapsulated, centrifuge the liposome (B1194612) suspension. The pellet will contain the liposomes, which can be resuspended in fresh PBS.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol outlines the preparation of this compound-loaded PLGA nanoparticles using the nanoprecipitation (or solvent displacement) method.[22][23][24][25][26]

Materials:

  • This compound chloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

Procedure:

  • Dissolve PLGA and this compound in acetone to form the organic phase.

  • Prepare the aqueous phase by dissolving PVA in deionized water.

  • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Continue stirring for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of acetone.

  • Collect the nanoparticles by centrifugation (e.g., at 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and excess PVA.

  • Resuspend the nanoparticles in a suitable aqueous medium or lyophilize for long-term storage.

Protocol for Preparation of this compound-Loaded Chitosan Hydrogel

This protocol describes the fabrication of a this compound-loaded chitosan hydrogel using a simple cross-linking method.[5][8][9][10]

Materials:

  • This compound chloride

  • Low molecular weight chitosan

  • Acetic acid solution (e.g., 1% v/v)

  • Sodium tripolyphosphate (TPP) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Dissolve chitosan powder in the acetic acid solution with gentle stirring until a homogenous solution is formed.

  • Dissolve this compound in a small amount of deionized water and add it to the chitosan solution. Stir until uniformly mixed.

  • Slowly add the TPP solution dropwise to the this compound-chitosan mixture under constant stirring.

  • Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of the hydrogel through ionic cross-linking between the positively charged amino groups of chitosan and the negatively charged phosphate (B84403) groups of TPP.

  • The resulting hydrogel can be collected and washed with deionized water to remove any unreacted reagents.

Mandatory Visualizations

Malvidin_Degradation_Pathway This compound This compound (Flavylium Cation) (Red/Purple) Carbinol Carbinol Pseudobase (Colorless) This compound->Carbinol + H2O (Hydration) Carbinol->this compound - H2O Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Isomerization Chalcone->Carbinol Ring Closure Degradation Degradation Products (e.g., Syringic Acid) Chalcone->Degradation Irreversible Cleavage

This compound Degradation Pathway

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation Liposomes Liposome Preparation Size Particle Size & Zeta Potential Liposomes->Size EE Encapsulation Efficiency Liposomes->EE Release In Vitro Release Liposomes->Release Nanoparticles Nanoparticle Preparation Nanoparticles->Size Nanoparticles->EE Nanoparticles->Release Hydrogels Hydrogel Preparation Hydrogels->EE Hydrogels->Release Uptake Cellular Uptake (e.g., Caco-2 cells) Release->Uptake Bioavailability In Vivo Bioavailability Uptake->Bioavailability Signaling Signaling Pathway Analysis Bioavailability->Signaling

Experimental Workflow

Malvidin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway This compound This compound (Formulated) AMPK AMPK Activation This compound->AMPK Activates Nrf2 Nrf2 Activation This compound->Nrf2 Activates NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Inhibits PGC1a PGC-1α AMPK->PGC1a AMPK->Nrf2 Crosstalk Mito Mitochondrial Biogenesis PGC1a->Mito ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammation

This compound Signaling Pathways

References

Malvidin Molecular Docking: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the naturally occurring anthocyanidin, Malvidin, has garnered significant attention for its potential health benefits. To facilitate further research and drug development efforts, comprehensive Application Notes and Protocols detailing the molecular docking of this compound with various protein targets are now available. These resources are designed to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to investigate the therapeutic potential of this compound.

Introduction

This compound, a prominent anthocyanidin found in pigmented fruits and vegetables, has been the subject of numerous studies exploring its antioxidant, anti-inflammatory, and potential disease-modifying properties. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a crucial tool for understanding the mechanism of action of compounds like this compound at a molecular level. These application notes summarize key findings from molecular docking studies of this compound and provide detailed protocols for conducting similar in silico experiments.

Data Presentation: Quantitative Insights into this compound-Protein Interactions

The following tables summarize the quantitative data from various molecular docking studies, providing a comparative overview of this compound's binding affinity for different protein targets.

Table 1: Inhibitory Activity of this compound and its Glycosides

CompoundTarget ProteinIC50 (µM)
This compound (Mv)COX-112.45 ± 0.70[1][2][3]
This compound (Mv)COX-22.76 ± 0.16[1][2][3]
This compound 3-O-glucoside (Mv 3-glc)COX-174.78 ± 0.06[1][2][3]
This compound 3-O-glucoside (Mv 3-glc)COX-239.92 ± 3.02[1][2][3]
This compound 3,5-O-diglucoside (Mv 3,5-diglc)COX-190.36 ± 1.92[1][2][3]
This compound 3,5-O-diglucoside (Mv 3,5-diglc)COX-266.45 ± 1.93[1][2][3]

Table 2: Binding Energies of this compound with Various Protein Targets

Target ProteinBinding Energy (kcal/mol)
CDK-2-4.86
Glutamate Receptor-9.754
Acetylcholinesterase (AChE)-9.329
Choline Acetyltransferase (ChAT)-8.234

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed methodology for performing molecular docking studies of this compound with a protein target of interest using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Molecular Docking of this compound using AutoDock Vina

1. Preparation of the Receptor (Protein) Structure:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Steps:

    • Obtain the 3D structure of the target protein in PDB format from a protein database such as the RCSB Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using molecular visualization software like PyMOL or Chimera.[4]

    • Add polar hydrogen atoms to the protein structure. This is a critical step for accurate hydrogen bond calculations.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound) Structure:

  • Objective: To prepare the 3D structure of this compound for docking.

  • Steps:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

    • If a 3D structure is unavailable, draw the 2D structure using a chemical drawing tool and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Define the rotatable bonds in the this compound molecule to allow for flexibility during docking.

    • Save the prepared ligand structure in PDBQT format.

3. Setting up the Docking Simulation:

  • Objective: To define the search space for the docking calculation and configure the docking parameters.

  • Steps:

    • Define the grid box, which represents the three-dimensional space where the docking will be performed. The grid box should encompass the active site of the protein.

    • Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.

4. Running the Docking Simulation:

  • Objective: To execute the molecular docking calculation.

  • Steps:

    • Use the command line to run AutoDock Vina, providing the configuration file as input.

    • The program will generate an output file containing the docked poses of this compound, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results:

  • Objective: To visualize and interpret the results of the molecular docking.

  • Steps:

    • Visualize the docked poses of this compound within the protein's active site using molecular visualization software like PyMOL or Discovery Studio.

    • Analyze the interactions between this compound and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving this compound's protein targets and the general workflow of a molecular docking experiment.

experimental_workflow Experimental Workflow for Molecular Docking cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB LigandDB Obtain Ligand Structure (e.g., PubChem) EnergyMin_L Energy Minimize Ligand LigandDB->EnergyMin_L AddH_P Add Polar Hydrogens to Protein CleanPDB->AddH_P Charge_P Assign Charges to Protein AddH_P->Charge_P PDBQT_P Save as Protein.pdbqt Charge_P->PDBQT_P Grid Define Grid Box (Active Site) PDBQT_P->Grid RotBonds_L Define Rotatable Bonds in Ligand EnergyMin_L->RotBonds_L PDBQT_L Save as Ligand.pdbqt RotBonds_L->PDBQT_L PDBQT_L->Grid Config Create Configuration File Grid->Config RunVina Run AutoDock Vina Config->RunVina Visualize Visualize Docked Poses (PyMOL) RunVina->Visualize Analyze Analyze Interactions (H-bonds, etc.) Visualize->Analyze BestPose Identify Best Pose (Lowest Binding Energy) Analyze->BestPose mapk_pathway Simplified MAPK Signaling Pathway and this compound This compound This compound MEK MEK This compound->MEK Inhibition Stimuli Extracellular Stimuli (e.g., Oxidative Stress) Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation, etc.) TranscriptionFactors->GeneExpression ampk_pathway Simplified AMPK Signaling Pathway and this compound This compound This compound AMPK AMPK This compound->AMPK Activation AMP_ATP_Ratio Increased AMP/ATP Ratio (Cellular Stress) LKB1 LKB1 AMP_ATP_Ratio->LKB1 LKB1->AMPK PGC1a PGC-1α AMPK->PGC1a UCP2 UCP2 AMPK->UCP2 Upregulation Mitochondrial_Function Mitochondrial Function PGC1a->Mitochondrial_Function ROS_Reduction ROS Reduction UCP2->ROS_Reduction iis_pathway Simplified Insulin/IGF-1 Signaling Pathway and this compound This compound This compound PDK1 PDK1 This compound->PDK1 Interaction TSC2 TSC2 This compound->TSC2 Interaction Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin_IGF1->Receptor IRS IRS Proteins Receptor->IRS PI3K PI3K IRS->PI3K PI3K->PDK1 Akt Akt/PKB PDK1->Akt Akt->TSC2 Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of Malvidin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Malvidin in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of this compound?

This compound, a prominent anthocyanin, exhibits low bioavailability in vivo due to a combination of factors:

  • Poor Stability: this compound is highly susceptible to degradation under neutral and alkaline pH conditions, such as those found in the small intestine. It is more stable in the acidic environment of the stomach.

  • Limited Absorption: The absorption of this compound in its native form is inefficient across the gastrointestinal tract.

  • Extensive Metabolism: this compound undergoes significant metabolism by the gut microbiota, leading to the formation of various metabolites and reducing the concentration of the parent compound.

  • Rapid Clearance: Once absorbed, this compound and its metabolites are quickly eliminated from the bloodstream.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

Several advanced formulation strategies have shown significant promise in overcoming the low bioavailability of this compound:

  • Nanoencapsulation: Encapsulating this compound within nanoparticles, such as those made from biodegradable polymers (e.g., PLGA) or natural macromolecules (e.g., chitosan, zein), can protect it from degradation, enhance its absorption, and provide controlled release.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions, can improve its solubility and facilitate its absorption through the lymphatic pathway.

  • Phospholipid Complexes: Forming a complex of this compound with phospholipids (B1166683) can significantly enhance its lipophilicity, thereby improving its ability to permeate the intestinal membrane.

  • Structural Modification: Acylation of this compound with fatty acids can increase its lipophilicity and stability, potentially leading to improved bioavailability.

Q3: How does the gut microbiota impact the bioavailability of this compound?

The gut microbiota plays a crucial role in the metabolism of this compound. Intestinal bacteria can degrade this compound into smaller phenolic compounds, such as syringic acid. While this reduces the systemic concentration of this compound itself, some of these metabolites may possess their own biological activities and are often more readily absorbed than the parent compound. Therefore, the overall biological effect of this compound consumption is a combination of the effects of the parent molecule and its microbially-derived metabolites.

Q4: Are there any known cellular transporters involved in this compound absorption?

The precise mechanisms of this compound absorption are still under investigation. However, studies using Caco-2 cell models, which mimic the human intestinal epithelium, suggest that glucose transporters may be involved in the uptake of this compound-3-O-glucoside. The presence of glucose has been shown to reduce the uptake of some anthocyanins, indicating a competitive interaction for these transporters.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Step
Degradation in the GI tract Consider formulating this compound in an enteric-coated delivery system or nanoencapsulation to protect it from the pH of the stomach and small intestine.
Poor absorption Enhance the lipophilicity of this compound by preparing a phospholipid complex or a lipid-based formulation.
Rapid metabolism Co-administer with inhibitors of metabolic enzymes, if known, or use a delivery system that offers controlled release to maintain plasma concentrations.
High inter-individual variability Increase the number of animals per group to improve statistical power. Standardize the diet and gut microbiota of the animals as much as possible.
Issue 2: Inconsistent results in cell-based assays (e.g., Caco-2 permeability studies).
Potential Cause Troubleshooting Step
Low stability of this compound in culture medium Prepare fresh this compound solutions immediately before each experiment. Protect solutions from light and maintain at an appropriate pH (acidic).
Cell monolayer integrity issues Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and during the experiment.
Low transport across the monolayer Increase the incubation time or the concentration of this compound (ensure it is below cytotoxic levels). Consider using a more advanced co-culture model that includes mucus-producing cells.
Interaction with media components Evaluate the potential for this compound to bind to proteins or other components in the cell culture medium, which could reduce its effective concentration.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic data comparing a free anthocyanin with a nanoencapsulated formulation, illustrating the potential for bioavailability enhancement. While this data is for a closely related anthocyanin, it demonstrates the expected improvements for this compound with similar nano-delivery systems.

Formulation Animal Model Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Free CurcuminRats100 mg/kg21.5 ± 4.71.058.9 ± 13.2100
Curcumin-loaded PLGA NanoparticlesRats100 mg/kg62.4 ± 11.34.0918.8 ± 153.41560
Curcumin-loaded PLGA-PEG NanoparticlesRats100 mg/kg159.1 ± 28.66.03262.5 ± 541.25540

Data is representative and adapted from studies on curcumin, a polyphenol with similar bioavailability challenges, to illustrate the potential of nanoformulations.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation technique.[1]

Materials:

  • This compound-3-O-glucoside

  • PLGA (50:50)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound-3-O-glucoside and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the surfactant.

  • Add the organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of the DCM.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder for storage and future use.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • Encapsulation Efficiency and Drug Loading: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the this compound concentration using HPLC.

Protocol 2: In Vivo Bioavailability Study in Rats

This protocol outlines a typical in vivo study to assess the oral bioavailability of a novel this compound formulation compared to free this compound.

Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups: a control group receiving free this compound and a test group receiving the this compound formulation (e.g., nanoparticles).

  • Administer a single oral dose of the respective formulation via gavage.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound and its metabolites from the plasma samples using a suitable solvent extraction method.

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathways

Malvidin_TNFa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB activates IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (ICAM-1, VCAM-1, MCP-1) NFkB->Gene_Expression activates

Caption: this compound inhibits the TNF-α induced inflammatory pathway.

Malvidin_TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SMAD2_3 SMAD2/3 This compound->SMAD2_3 may modulate phosphorylation TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI recruits and phosphorylates TGFbRI->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 binds SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates

Caption: Potential modulation of the TGF-β/SMAD signaling pathway by this compound.

Experimental Workflow

Bioavailability_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Fasting Overnight A->B C Oral Administration (Free this compound vs. Formulation) B->C D Serial Blood Sampling (e.g., 0-24h) C->D E Plasma Separation D->E F Sample Preparation (Protein Precipitation/Extraction) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H I Statistical Analysis H->I

Caption: Workflow for an in vivo oral bioavailability study.

References

Technical Support Center: Preventing Malvidin Degradation in Food Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the degradation of malvidin during food processing and experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and processing of this compound-containing materials.

Issue 1: Rapid Color Loss of this compound Solution at Room Temperature

  • Question: My purified this compound solution is rapidly losing its characteristic purple color, even when stored at room temperature in the lab. What could be the cause, and how can I prevent this?

  • Answer: Rapid color loss of this compound at room temperature is often due to a combination of factors, primarily pH, light, and oxygen exposure. This compound is most stable in acidic conditions (pH 1-3), where it exists predominantly as the colored flavylium (B80283) cation.[1] As the pH increases towards neutral, it converts to colorless carbinol and chalcone (B49325) forms.[1]

    Troubleshooting Steps:

    • Verify pH: Immediately check the pH of your solution. If it is above 4, adjust it to a pH between 1 and 3 using food-grade acids like citric or tartaric acid.

    • Minimize Light Exposure: Store your solutions in amber-colored vials or wrap them in aluminum foil to protect them from light, which can accelerate degradation.[1][2]

    • Deoxygenate: If possible, purge your solvent with nitrogen or argon before preparing the solution and store it under an inert atmosphere to minimize oxidation.[1]

    • Low-Temperature Storage: For long-term storage, keep the solution at refrigerated (4°C) or frozen (-20°C or below) temperatures.[3]

Issue 2: Significant this compound Degradation During Thermal Processing

  • Question: I am observing a significant loss of this compound content after heat treatment (e.g., pasteurization) of my product. How can I mitigate this thermal degradation?

  • Answer: this compound, like other anthocyanins, is susceptible to thermal degradation. The rate of degradation follows first-order kinetics and is highly dependent on temperature and heating duration.[4][5][6]

    Troubleshooting Steps:

    • Optimize Time and Temperature: Evaluate if the processing temperature can be lowered or the heating time shortened. High-temperature, short-time (HTST) processing is generally preferable to low-temperature, long-time (LTLT) processing for preserving anthocyanins.

    • pH Adjustment: Ensure the pH of your product is in the acidic range (ideally below 4) before heating. This compound is more resistant to thermal degradation at lower pH values.[7][8]

    • Deaerate Before Heating: Removing dissolved oxygen from the product before heat treatment can significantly reduce oxidative degradation that is accelerated at higher temperatures.

    • Consider Co-pigmentation: The presence of other phenolic compounds (co-pigments) can enhance the stability of this compound through molecular stacking, which protects the flavylium cation. Consider incorporating ingredients rich in co-pigments like chlorogenic acid or tannins.

    • Encapsulation: For applications where direct addition is not feasible, consider encapsulating this compound extracts. Encapsulation with materials like maltodextrin (B1146171) has been shown to improve thermal stability.[9]

Issue 3: Unexpected Color Shift to Blue or Colorless in a Neutral pH Product

  • Question: My food product has a neutral pH, and the added this compound is either turning blue or becoming colorless. How can I maintain the desired red/purple hue?

  • Answer: At neutral to alkaline pH, the chemical structure of this compound changes, leading to color shifts. Around pH 6-7, the violet quinoidal base is formed, which can further transform into a blue quinoidal base at higher pH values.[1] The colorless chalcone form also becomes more prominent at near-neutral pH.[1]

    Troubleshooting Steps:

    • Localized Acidification: If possible, create acidic microenvironments within your product. For example, in a multi-component product, the this compound could be incorporated into an acidic phase.

    • Co-pigmentation: As mentioned previously, co-pigmentation can help stabilize the flavylium cation even at slightly higher pH values, though its effectiveness diminishes as the pH becomes more neutral.

    • Metal Chelation: Certain metal ions can form complexes with anthocyanins, leading to color changes. If your formulation contains metal ions, consider adding a food-grade chelating agent like EDTA or citric acid.

    • Structural Modification: Research has shown that creating pyranoanthocyanins, derivatives of anthocyanins, can significantly enhance color stability over a wider pH range.[6][10]

Issue 4: this compound Degradation in the Presence of Ascorbic Acid (Vitamin C)

  • Question: I am fortifying my beverage with Vitamin C, but it seems to be accelerating the degradation of this compound. Is this a known interaction, and how can I prevent it?

  • Answer: Yes, this is a well-documented interaction. Ascorbic acid can accelerate the degradation of anthocyanins, including this compound, through a condensation reaction or by producing hydrogen peroxide during its oxidation, which in turn degrades the anthocyanin.[1]

    Troubleshooting Steps:

    • Oxygen Scavenging: The degradation is often oxygen-dependent. Thoroughly deoxygenate your product before adding ascorbic acid.

    • Control Ascorbic Acid Concentration: Use the minimum effective concentration of ascorbic acid. The rate of degradation is often concentration-dependent.

    • Addition at a Later Stage: Add the ascorbic acid as late as possible in the processing chain to minimize the interaction time with this compound, especially at elevated temperatures.

    • Use of Ascorbic Acid Derivatives: Consider using more stable derivatives of ascorbic acid, such as ascorbyl palmitate, which may have a reduced pro-oxidant effect in certain matrices.

    • Presence of Flavonoids: Some flavonoids have a protective effect on anthocyanins in the presence of ascorbic acid.[11]

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound-3-glucoside Color and Form
pHPredominant FormColorRelative Stability
< 2Flavylium CationIntense Red/PurpleVery High
2-4Flavylium Cation / Quinoidal BaseRed to Bluish-RedHigh
4-6Carbinol (Hemiacetal) / ChalconeMostly ColorlessLow
6-7Quinoidal BaseVioletModerate
> 7Chalcone / Anionic Quinoidal BaseBluish / ColorlessVery Low (Degradation)

Data compiled from multiple sources.[1][10][12]

Table 2: Thermal Degradation Kinetics of this compound-3-glucoside in Grape Juice
Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
50.01 - 0.04~17 - 69
250.04 - 0.14~5 - 17
350.05 - 0.14~5 - 14

Data represents a range observed in different grape juice cultivars.[5] The degradation follows a first-order kinetic model.

Experimental Protocols

Protocol 1: Quantification of this compound-3-glucoside by HPLC-DAD

This protocol provides a general method for the quantification of this compound-3-glucoside in food extracts.

1. Sample Preparation:

  • Extract a known weight of the homogenized sample with an acidified methanol (B129727) solution (e.g., methanol:water:HCl, 70:29:1 v/v/v).
  • Sonication or shaking can be used to improve extraction efficiency.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water/Formic Acid (90:10, v/v).
  • Mobile Phase B: Acetonitrile/Formic Acid (90:10, v/v).
  • Gradient Elution: A typical gradient would be to start with a low percentage of B, increase it linearly to elute the compounds of interest, and then return to the initial conditions for column re-equilibration. A specific example could be: 0-15 min, 10-30% B; 15-20 min, 30-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30 °C.
  • Detection Wavelength: 520 nm.
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a calibration curve using a certified standard of this compound-3-glucoside at various concentrations.
  • Identify the this compound-3-glucoside peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the concentration based on the peak area and the calibration curve.

This protocol is a general guideline and may need optimization based on the specific matrix and available equipment.[13][14][15]

Protocol 2: Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound in a food matrix under accelerated conditions (e.g., elevated temperature).

1. Sample Preparation:

  • Prepare multiple aliquots of the food product containing this compound in sealed, airtight containers (e.g., amber glass vials) to minimize headspace oxygen and light exposure.

2. Storage Conditions:

  • Place the samples in temperature-controlled incubators at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
  • Include a control set stored at a reference temperature (e.g., 4°C).

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one aliquot from each temperature condition.
  • Immediately cool the samples to stop further degradation and store them at -20°C until analysis.
  • Quantify the remaining this compound content in each sample using the HPLC-DAD protocol described above.

4. Data Analysis:

  • For each temperature, plot the natural logarithm of the this compound concentration versus time.
  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
  • Calculate the half-life (t₁/₂) for each temperature using the formula: t₁/₂ = 0.693 / k.
  • The activation energy (Ea) for degradation can be determined by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin) using the Arrhenius equation.

Visualizations

Malvidin_Degradation_Pathway This compound This compound (Flavylium Cation) (Red/Purple, pH < 4) Quinoidal_Base Quinoidal Base (Violet/Blue, pH 6-8) This compound->Quinoidal_Base Deprotonation (Increase in pH) Carbinol Carbinol Pseudobase (Colorless, pH 4-6) This compound->Carbinol Hydration (Increase in pH) Quinoidal_Base->this compound Protonation (Decrease in pH) Carbinol->this compound Dehydration (Decrease in pH) Chalcone Chalcone (Colorless/Yellowish, pH > 5) Carbinol->Chalcone Tautomerization (Ring Opening) Degradation_Products Degradation Products (e.g., Syringic Acid, Phloroglucinol Aldehyde) Carbinol->Degradation_Products Irreversible Degradation Chalcone->Carbinol Ring Closure Chalcone->Degradation_Products Irreversible Oxidation (Heat, Light, O2) Stability_Testing_Workflow Start Start: Product with this compound Preparation Sample Preparation (Aliquots in sealed vials) Start->Preparation Storage Incubation at Multiple Temperatures (e.g., 4°C, 40°C, 50°C, 60°C) Preparation->Storage Sampling Time-Point Sampling (e.g., Day 0, 1, 3, 7, 14...) Storage->Sampling Analysis This compound Quantification (HPLC-DAD) Sampling->Analysis Data_Analysis Kinetic Modeling (Rate Constant, Half-life) Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Improving the extraction efficiency of Malvidin from plant materials.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Malvidin Extraction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the extraction efficiency of this compound from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it most abundant?

This compound is an O-methylated anthocyanidin, a type of water-soluble flavonoid pigment responsible for many of the red, purple, and blue colors in plants. It is one of the most common anthocyanins found in nature.[1][2] this compound and its glycosides (e.g., this compound-3-O-glucoside) are particularly abundant in the skins of red grapes (Vitis vinifera), making them and their by-products like grape pomace or wine lees a primary source.[3][4][5] Other significant sources include blueberries, black currants, and colored potatoes.[6][7][8]

Q2: What are the primary methods for extracting this compound?

This compound extraction methods range from conventional to modern, "green" techniques designed to improve efficiency and reduce environmental impact.

  • Conventional Solvent Extraction (CSE): This traditional method, often involving maceration, uses polar solvents like acidified ethanol (B145695) or methanol (B129727) to dissolve and extract anthocyanins.[1][9][10]

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation bubbles, which disrupt plant cell walls and enhance solvent penetration, leading to higher yields in shorter times.[11][12]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, causing cell rupture and accelerating the extraction of target compounds.[3][13][14] It has been shown to significantly reduce extraction time compared to conventional methods.[14]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide (CO2) often mixed with a co-solvent like ethanol, to extract compounds.[3][15] SFE is valued for its high selectivity and the ability to obtain solvent-free extracts.[3][16]

  • Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which enhances their extraction efficiency and reduces extraction time.[17][18]

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for efficient this compound extraction. Polar solvents are generally required.[5][9]

  • Ethanol and Methanol: Aqueous mixtures of ethanol and methanol are the most commonly used solvents.[3][9] Studies have shown that 50-70% ethanol or methanol solutions are often more effective than pure solvents.[1][19]

  • Acidification: Adding a weak acid (e.g., citric, formic, acetic, or hydrochloric acid) to the solvent is crucial.[1][3][20] Acidic conditions (typically pH 1.0-3.0) help to stabilize the flavylium (B80283) cation form of anthocyanins, which is the most stable and colored form, thereby improving both yield and stability.[1][5][19]

  • "Green" Solvents: Acidified water is being explored as a sustainable and effective solvent, particularly in combination with techniques like UAE.[21][22]

Q4: How do temperature and pH influence this compound extraction and stability?

Temperature and pH are critical parameters that must be carefully controlled.

  • pH: A low pH (around 2.0) is generally optimal for both extraction efficiency and the stability of this compound.[19][20] In acidic environments, this compound exists primarily in its stable red flavylium cation form.[3]

  • Temperature: Increasing the temperature can enhance extraction efficiency by improving solvent viscosity and mass transfer.[3] However, excessively high temperatures can lead to the degradation of anthocyanins.[17][20] For UAE, temperatures up to 75°C have been used without significant degradation, while for PLE, this compound can be stable up to 100°C.[17][23] The optimal temperature often depends on the extraction method and duration. For example, an optimal temperature for MAE of anthocyanins from grape skins was found to be 100°C for 5 minutes.[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent choice or concentration. 2. Suboptimal pH of the extraction medium. 3. Insufficient extraction time or temperature. 4. Inadequate sample preparation (particle size too large). 5. Inefficient extraction technique.1. Use an acidified aqueous ethanol or methanol solution (e.g., 60-80% ethanol with 0.1-1% citric or HCl acid).[24][25] 2. Adjust the solvent pH to between 1.0 and 3.0.[1] 3. Optimize time and temperature based on the chosen method (see tables below). For UAE, longer times and higher power density can increase yield.[21] 4. Grind the dried plant material to a fine powder to increase the surface area for extraction.[11] 5. Consider switching from conventional methods to UAE or MAE, which have been shown to increase extraction yields.[3][11]
This compound Degradation (Color Loss) 1. Exposure to high temperatures for extended periods. 2. pH is too high (neutral or alkaline). 3. Exposure to light and oxygen. 4. Presence of degrading enzymes (e.g., polyphenol oxidase).1. Keep extraction temperatures within the stable range for the chosen method (e.g., <75°C for UAE, <100°C for MAE/PLE).[14][17][23] 2. Maintain a low pH (1.0-3.0) throughout extraction and storage.[20] 3. Perform extractions in the dark or using amber glassware and consider inert gas purging to minimize oxygen exposure.[19] 4. Blanch the plant material before extraction or use extraction conditions (e.g., solvent, temperature) that inhibit enzymatic activity.
Co-extraction of Impurities (e.g., sugars, proteins) 1. Low selectivity of the solvent system. 2. Lack of a purification step.1. While polar solvents are needed, adjusting the ethanol/water ratio can modulate polarity. 2. Implement a post-extraction purification step. Adsorption chromatography using macroporous resins (e.g., AB-8, D101) is highly effective for purifying anthocyanins from crude extracts.[6][26]
Inconsistent Results 1. Variation in plant material (ripeness, growing conditions, storage). 2. Lack of precise control over extraction parameters.1. Standardize the source, harvest time, and pre-processing (e.g., drying) of the plant material.[21][22] 2. Precisely control and document all parameters: time, temperature, solvent-to-solid ratio, pH, and equipment settings (e.g., ultrasound power, microwave wattage).[11][25]

Data Presentation: Comparison of Extraction Methods

The following table summarizes and compares various methods for this compound extraction.

Method Typical Solvents Typical Time Typical Temp. Advantages Disadvantages
Conventional Solvent Extraction (CSE) Acidified Ethanol/Methanol/Water[1][9]Hours to DaysRoom Temp. to 60°CSimple equipment, low cost.Time-consuming, large solvent volume, lower efficiency.[1]
Ultrasound-Assisted Extraction (UAE) Acidified Ethanol/Water[21][22]5 - 30 min[21][24]25 - 75°C[17][21][23]Reduced time and solvent use, higher yield, non-thermal.[11]Overly long sonication can degrade compounds.[3][22]
Microwave-Assisted Extraction (MAE) Acidified Ethanol/Methanol/Water[14][27]5 - 20 min[13][14]50 - 120°C[13][27]Very fast, efficient, reduced solvent consumption.[28]Potential for thermal degradation if not controlled, localized heating.[3]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ + Co-solvent (Ethanol)[15][18]60 - 180 min[3]40 - 65°C[16][18]High selectivity, environmentally friendly, solvent-free extract.[3]High initial equipment cost, requires high pressure.

Experimental Protocols & Optimization Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Grape Pomace

This protocol is based on optimized conditions reported for extracting anthocyanins, including this compound, from grape pomace.[21][22]

1. Sample Preparation:

  • Dry the grape pomace at 60°C for 5 hours or freeze-dry it.[21][22]
  • Grind the dried pomace into a fine powder.

2. Extraction Procedure:

  • Weigh 1.5 g of the ground pomace and place it in a jacketed glass reactor.[21]
  • Add 30 mL of acidified water (pH adjusted to 1.5 with HCl or citric acid).[21]
  • Maintain the reactor temperature at 25°C using a thermostatic water bath.[21]
  • Immerse an ultrasound probe tip (e.g., 4 mm diameter) 15 mm deep into the suspension.[21]
  • Apply sonication according to the optimized parameters in the table below.

3. Post-Extraction:

  • Filter the mixture to separate the extract from the solid residue.
  • Analyze the extract for this compound content using HPLC or spectrophotometric methods.[21]

Table: Optimized UAE Parameters for Grape Pomace Data derived from studies on Vitis labrusca.[21][22]

ParameterOptimal ValueOutcome
Power Density 16.7 W/mLKey factor for increasing total anthocyanin content.[22]
Extraction Time 5 minHigher power and longer times increase this compound-monoglucoside.[21][22]
Solvent Water acidified to pH 1.5A sustainable and effective alternative to organic solvents.[22]
Pulse 0 s (continuous)No significant difference found between pulsed and continuous modes.[21]

Note: High power and long extraction times may cause hydrolysis, converting this compound diglucoside to this compound monoglucoside.[22]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Grape Skins

This protocol is based on an optimized MAE method for grape skin anthocyanins.[14]

1. Sample Preparation:

  • Use dried and powdered grape skin material.

2. Extraction Procedure:

  • Place 2 g of the sample into a microwave extraction vessel.
  • Add 20 mL of the extraction solvent (40% methanol in water).[14]
  • Seal the vessel and place it in the microwave extractor.
  • Apply microwave irradiation according to the parameters below.

3. Post-Extraction:

  • Allow the vessel to cool before opening.
  • Filter the extract and proceed with analysis (e.g., HPLC).

Table: Optimized MAE Parameters for Grape Skins [14]

ParameterOptimal Value
Microwave Power 500 W
Temperature 100°C
Extraction Time 5 min
Solvent 40% Methanol in Water
Solid-to-Liquid Ratio 1:10 (g/mL)

Visualizations

Workflow for this compound Extraction and Purification

The following diagram illustrates a general workflow from raw plant material to purified this compound extract.

Malvidin_Extraction_Workflow Start Plant Material (e.g., Grape Pomace) Prep Preparation (Drying, Grinding) Start->Prep Extraction Extraction (e.g., UAE, MAE, SFE) Prep->Extraction Filtration Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Purification Purification (Macroporous Resin Chromatography) Crude_Extract->Purification Solvent_Removal Solvent Removal (Rotary Evaporation) Purification->Solvent_Removal Final_Product High-Purity this compound Product Solvent_Removal->Final_Product Extraction_Decision_Tree Goal Primary Goal? Speed High Speed & Throughput Goal->Speed Speed Purity High Purity & Green Process Goal->Purity Purity Cost Low Cost & Simplicity Goal->Cost Cost MAE Use MAE or UAE Speed->MAE SFE Use SFE Purity->SFE CSE Use Conventional Solvent Extraction Cost->CSE Factors_Affecting_Extraction Center Extraction Efficiency Solvent Solvent Type & Polarity Center->Solvent pH pH Center->pH Temp Temperature Center->Temp Time Time Center->Time Ratio Solid:Liquid Ratio Center->Ratio Particle Particle Size Center->Particle Method Extraction Method (UAE, MAE, etc.) Center->Method

References

Addressing challenges in the chemical synthesis of Malvidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Malvidin and its glycosides. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The primary challenges in this compound synthesis include the multi-step nature of the process, which can lead to low overall yields. Key difficulties arise in controlling the regioselectivity of reactions, the inherent instability of the anthocyanidin core under certain pH and temperature conditions, and the stereoselective introduction of sugar moieties during glycosylation.[1] Protecting group strategies are often necessary to prevent unwanted side reactions, adding complexity to the synthesis.

Q2: Why is the this compound aglycone unstable, and how can degradation be minimized during synthesis?

A2: The this compound aglycone, like other anthocyanidins, is unstable in neutral or basic solutions, where it can undergo hydration and rearrangement to form colorless chalcones or hemiketals.[2] Degradation can be minimized by maintaining acidic conditions throughout the synthesis and purification steps. The use of degassed solvents can also help to prevent oxidative degradation. The flavylium (B80283) cation is the most stable form and is favored at low pH.[1]

Q3: What are the common methods for glycosylating the this compound aglycone?

A3: Glycosylation of the this compound aglycone is a critical step to produce its naturally occurring glycosides. Common methods involve the reaction of the aglycone with a protected glycosyl donor, such as a glycosyl halide or triflate, in the presence of a promoter. The choice of protecting groups on the sugar is crucial for achieving the desired stereoselectivity (α or β linkage). Subsequent deprotection under mild conditions yields the final this compound glycoside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the key stages of this compound synthesis.

Robinson Annulation / Aldol (B89426) Condensation for Flavylium Core Synthesis

Problem: Low yield of the desired flavylium core.

Possible Cause Troubleshooting Suggestion
Inefficient Michael Addition Ensure the enolate of the acetophenone (B1666503) derivative is fully formed before adding the α,β-unsaturated ketone. Use of a strong, non-nucleophilic base is recommended. The reaction should be carried out at low temperatures to control reactivity.
Side Reactions during Aldol Condensation The intramolecular aldol condensation can be sensitive to reaction conditions. Ensure acidic conditions are maintained to promote cyclization and dehydration to the flavylium cation. The use of a protic acid catalyst, such as HCl gas in an anhydrous solvent, is often employed.[3]
Decomposition of Starting Materials or Product Starting materials or the product may be unstable under the reaction conditions. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times. Purify the product promptly after the reaction is complete.

Problem: Formation of significant side products.

Possible Cause Troubleshooting Suggestion
Self-condensation of the Ketone Add the α,β-unsaturated ketone slowly to the reaction mixture containing the pre-formed enolate to minimize self-condensation of the ketone starting material.
Polymerization of the α,β-unsaturated Ketone Ensure the α,β-unsaturated ketone is of high purity and free of polymers. Distillation immediately before use may be necessary.
Formation of Chalcone (B49325) Byproducts If the reaction is not sufficiently acidic, the intermediate chalcone may be isolated instead of the cyclized flavylium salt. Ensure complete cyclization by using a strong acid catalyst and appropriate reaction times.
Glycosylation of this compound Aglycone

Problem: Low yield of the desired this compound glycoside.

Possible Cause Troubleshooting Suggestion
Poor Reactivity of Aglycone The hydroxyl groups of the aglycone may have low nucleophilicity. The use of a more reactive glycosyl donor or a more powerful promoter may be necessary.
Anomerization of the Glycosyl Donor The glycosyl donor may anomerize under the reaction conditions, leading to a mixture of α and β glycosides. Control of the reaction temperature and the choice of solvent can influence the stereochemical outcome.
Steric Hindrance The bulky nature of both the aglycone and the protected sugar can lead to steric hindrance. Optimization of the reaction stoichiometry and concentration may be required.

Problem: Difficulty in purifying the this compound glycoside.

Possible Cause Troubleshooting Suggestion
Co-elution with Starting Materials The polarity of the product may be similar to that of the starting materials. Employing a different chromatographic technique, such as reversed-phase HPLC, or changing the solvent system for column chromatography may improve separation.
Degradation on Silica (B1680970) Gel The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. Using deactivated silica gel or a different stationary phase, such as celite, for purification can be beneficial.

Quantitative Data Summary

The following table summarizes typical yields for key steps in anthocyanidin synthesis, based on literature reports. Actual yields will vary depending on the specific substrate and reaction conditions.

Reaction Step Description Reported Yield Range
Robinson Annulation Formation of the core six-membered ring via Michael addition and aldol condensation.40-60%
Aromatization Dehydrogenation to form the fully aromatic flavylium cation.70-90%
Glycosylation Introduction of a sugar moiety onto the aglycone.30-50%
Deprotection Removal of protecting groups from the sugar and aglycone.80-95%

Experimental Protocols

Protocol 1: Synthesis of this compound Aglycone via Acid-Catalyzed Aldol Condensation

This protocol is adapted from the general principles of anthocyanidin synthesis.[4][5]

  • Step 1: Synthesis of the Chalcone Intermediate.

    • To a solution of 3,4,5-trimethoxyacetophenone (1 equivalent) and 2,4,6-trihydroxybenzaldehyde (B105460) (1 equivalent) in a mixture of ethyl acetate (B1210297) and ethanol (B145695), add a solution of aqueous potassium hydroxide (B78521) (50%) dropwise at 0°C.

    • Stir the mixture at room temperature for 24 hours.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone.

  • Step 2: Cyclization and Aromatization to this compound Aglycone.

    • Dissolve the crude chalcone in a mixture of amyl alcohol and toluene.

    • Add a catalytic amount of iodine and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and then diethyl ether to yield the this compound aglycone as a colored solid.

Protocol 2: Glycosylation of this compound Aglycone

This protocol describes a general procedure for the glycosylation of an anthocyanidin.

  • Step 1: Preparation of the Glycosyl Donor.

    • Prepare acetobromo-α-D-glucose from D-glucose by treatment with acetic anhydride (B1165640) and then hydrogen bromide in acetic acid.

  • Step 2: Glycosylation Reaction.

    • Suspend the this compound aglycone (1 equivalent) in anhydrous acetonitrile.

    • Add silver carbonate (1.5 equivalents) and the acetobromo-α-D-glucose (1.2 equivalents).

    • Stir the mixture in the dark at room temperature for 48 hours.

    • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Step 3: Deprotection.

    • Dissolve the crude protected glycoside in a solution of methanolic HCl (0.5 M).

    • Stir the solution at room temperature for 24 hours.

    • Concentrate the solution under reduced pressure and purify the residue by preparative HPLC to obtain this compound-3-O-glucoside.

Visualizations

Malvidin_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis This compound Aglycone Synthesis cluster_glycosylation Glycosylation 3,4,5-trimethoxyacetophenone 3,4,5-trimethoxyacetophenone Chalcone_Formation Chalcone Formation (Base-catalyzed Aldol Condensation) 3,4,5-trimethoxyacetophenone->Chalcone_Formation 2,4,6-trihydroxybenzaldehyde 2,4,6-trihydroxybenzaldehyde 2,4,6-trihydroxybenzaldehyde->Chalcone_Formation Cyclization_Aromatization Cyclization & Aromatization (Acid-catalyzed, I2) Chalcone_Formation->Cyclization_Aromatization Malvidin_Aglycone This compound Aglycone Cyclization_Aromatization->Malvidin_Aglycone Glycosylation Glycosylation Reaction Malvidin_Aglycone->Glycosylation Glycosyl_Donor Protected Glycosyl Donor (e.g., Acetobromo-α-D-glucose) Glycosyl_Donor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Malvidin_Glycoside This compound Glycoside Deprotection->Malvidin_Glycoside

Caption: Workflow for the chemical synthesis of this compound glycoside.

Troubleshooting_Low_Yield cluster_michael Michael Addition Troubleshooting cluster_aldol Aldol Condensation Troubleshooting cluster_purity Purity Checks Start Low Yield in Robinson Annulation Check_Michael Check Michael Addition Efficiency Start->Check_Michael Check_Aldol Check Aldol Condensation/Cyclization Start->Check_Aldol Check_Purity Check Starting Material Purity Start->Check_Purity Base_Strength Optimize Base Strength/ Concentration Check_Michael->Base_Strength Temp_Control Lower Reaction Temperature Check_Michael->Temp_Control Slow_Addition Slow Addition of Acceptor Check_Michael->Slow_Addition Acid_Catalyst Ensure Sufficient Acid Catalyst Check_Aldol->Acid_Catalyst Anhydrous Maintain Anhydrous Conditions Check_Aldol->Anhydrous Reaction_Time Optimize Reaction Time Check_Aldol->Reaction_Time Distill_Reagents Distill Liquid Reagents Check_Purity->Distill_Reagents Recrystallize_Solids Recrystallize Solid Reagents Check_Purity->Recrystallize_Solids

Caption: Troubleshooting logic for low yield in Robinson annulation.

References

Optimizing HPLC parameters for Malvidin separation and quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation and quantification of malvidin and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing poor peak resolution or peak co-elution?

Answer:

Poor peak resolution in this compound analysis can stem from several factors. A common issue is the mobile phase composition. The acidity of the mobile phase is crucial for maintaining anthocyanins in their stable flavylium (B80283) cation form.[1] Ensure your mobile phase has a low pH, typically around 2, often achieved by adding formic acid, acetic acid, or trifluoroacetic acid.[1][2]

If the mobile phase is optimized, consider the following:

  • Gradient Elution: A shallow gradient program can improve the separation of closely eluting compounds. Experiment with adjusting the gradient slope and duration.[3]

  • Column Chemistry: While C18 columns are most common for anthocyanin separation[4], a different stationary phase might be necessary for complex samples. A fluorinated C18 column, for instance, has been shown to improve peak separation and symmetry.[4]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency.[3] However, be mindful that excessive heat can degrade anthocyanins.[4] A typical starting point is 25-50°C.[3][5]

Question: My peaks are tailing. What could be the cause?

Answer:

Peak tailing is a frequent problem in HPLC and can be caused by:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the hydroxyl groups of this compound, causing tailing. Using a low pH mobile phase helps to suppress this interaction. An end-capped column is also recommended.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace your column.[6]

Question: I am observing retention time shifts between injections. Why is this happening?

Answer:

Inconsistent retention times can significantly impact the reliability of your quantification. The primary causes include:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.[6]

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components by the pump can cause retention time variability.[6] Ensure your pump is functioning correctly and that the solvents are properly degassed.

  • Temperature Variations: Changes in column temperature will affect retention times.[4] Using a column oven is essential for maintaining a stable temperature.

Question: Why are my this compound peaks splitting?

Answer:

Split peaks are often an indication of a problem at the head of the column or with the injection process.[6]

  • Column Void or Channeling: A void at the inlet of the column can cause the sample to be distributed unevenly, leading to split peaks. This can happen if the column has been dropped or subjected to high pressure shocks.

  • Partially Blocked Frit: A blocked frit at the column inlet can also cause peak splitting.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting. Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound separation?

A common starting point is a binary gradient system consisting of an aqueous, acidified mobile phase (A) and an organic mobile phase (B). For example, Mobile Phase A could be water with 0.1% to 7.5% formic acid, and Mobile Phase B could be acetonitrile (B52724) or methanol.[1][3] A low pH is critical for ensuring anthocyanins are in their flavylium form.[1]

Q2: Which type of HPLC column is best suited for this compound analysis?

Reversed-phase C18 columns are the most widely used and generally provide good separation for anthocyanins, including this compound.[4][5] Columns with smaller particle sizes (e.g., < 2 µm in UHPLC) can offer higher resolution and faster analysis times.[5][7]

Q3: What is the optimal detection wavelength for quantifying this compound?

This compound and its glycosides typically exhibit maximum absorbance around 520-530 nm.[1][8] Therefore, a detection wavelength of 520 nm is commonly used for quantification.[8]

Q4: How can I improve the sensitivity of my this compound quantification?

To enhance sensitivity, consider using a mass spectrometry (MS) detector, such as a triple-quadrupole (QqQ) system in multiple reaction monitoring (MRM) mode.[9] This provides higher sensitivity and selectivity compared to UV-Vis detection.[9] Additionally, optimizing sample preparation to pre-concentrate the analyte can improve detection limits.

Q5: What are the best practices for this compound standard and sample stability?

Anthocyanins are sensitive to degradation by factors such as pH, light, and temperature.[4] Standard solutions and samples should be stored at low temperatures (e.g., 4°C) in the dark.[4][10] It is also advisable to prepare fresh standards regularly.

Quantitative Data Summary

The following table summarizes typical HPLC parameters and performance data for this compound analysis, compiled from various studies.

ParameterMethod 1Method 2Method 3
Column Agilent Zorbax SB-C18 (150 x 2.1 mm, 1.8 µm)[5]Primesep 100 (150 x 4.6 mm, 5 µm)[11]Reversed-phase C18 (100 x 2 mm, 2 µm)
Mobile Phase A Water with 0.1% Formic Acid[5]Water with Sulfuric AcidWater with 1% Formic Acid[10]
Mobile Phase B Acetonitrile/Methanol (1:1)[5]Acetonitrile[11]Acetonitrile with 1% Formic Acid[10]
Gradient Gradient Elution[5]Isocratic[11]Gradient Elution[10]
Flow Rate Not SpecifiedNot Specified0.2 mL/min
Column Temp. 55°C[5]Not SpecifiedNot Specified
Detection MS/MS (MRM)[9]Vis 530 nmPhotodiode Array[7]
Linearity (R²) 0.9391 - 0.9998[9]Not Specified> 0.99[7]
LOD 0.221 - 0.604 µg/L[9]Not Specified0.07 - 0.22 mg/kg[7]
LOQ 0.274 - 1.157 µg/L[9]Not Specified0.20 - 0.65 mg/kg[7]
Recovery Not SpecifiedNot Specified> 80%[7]
Repeatability (RSD) < 10% (intra-day), < 15% (inter-day)[9]< 3% (within & between days)[1]< 9.42% (intra- & inter-day)[7]

Experimental Protocol: this compound Quantification in Wine

This protocol provides a general methodology for the quantification of this compound-3-O-glucoside in red wine samples.

1. Materials and Reagents

  • This compound-3-O-glucoside standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

  • Syringe filters (0.22 µm PTFE)

2. Standard Preparation

  • Prepare a stock solution of this compound-3-O-glucoside (e.g., 100 µg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).

3. Sample Preparation

  • For direct injection, wine samples can often be analyzed with minimal preparation.[1]

  • Filter the wine sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/Formic Acid (99.9:0.1, v/v).

  • Mobile Phase B: Acetonitrile/Formic Acid (99.9:0.1, v/v).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

    • 30-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: DAD at 520 nm.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound-3-O-glucoside standard against its concentration.

  • Determine the concentration of this compound-3-O-glucoside in the wine samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard This compound Standard Preparation Injector Autosampler/ Injector Standard->Injector Sample Sample Filtration (e.g., Wine) Sample->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector DAD/MS Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Troubleshooting_Tree cluster_resolution Poor Peak Resolution cluster_tailing Peak Tailing cluster_shift Retention Time Shift Start HPLC Issue Observed CheckMobilePhase Optimize Mobile Phase (pH, Gradient) Start->CheckMobilePhase Poor Resolution CheckpH Lower Mobile Phase pH Start->CheckpH Peak Tailing CheckEquilibration Increase Equilibration Time Start->CheckEquilibration RT Shift CheckColumn Evaluate Column (Different Chemistry?) CheckMobilePhase->CheckColumn CheckTemp Adjust Column Temperature CheckColumn->CheckTemp CheckLoad Reduce Sample Concentration CheckpH->CheckLoad ReplaceColumn1 Replace Column CheckLoad->ReplaceColumn1 CheckPump Check Pump Performance CheckEquilibration->CheckPump CheckTemp2 Ensure Stable Temperature CheckPump->CheckTemp2

References

Minimizing matrix effects in LC-MS analysis of Malvidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Malvidin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound, leading to inaccurate quantification due to matrix effects.

Issue 1: Low this compound Signal Intensity and Poor Reproducibility

Question: My this compound peak area is significantly lower in my sample matrix compared to the standard in a pure solvent, and the results are not reproducible. What could be the cause and how can I fix it?

Answer: This is a classic sign of ion suppression , a major type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[1] This leads to a decreased signal intensity and can cause variability between samples.[1]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering substances.[2]

    • Dilution: If the concentration of this compound is sufficiently high, a simple dilution of the sample can reduce the concentration of matrix components and alleviate ion suppression.[1]

    • Protein Precipitation (PPT): For biological matrices like plasma, PPT is a quick method to remove the bulk of proteins. However, it may not effectively remove other interfering substances like phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.[3]

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup. Using an appropriate SPE cartridge can efficiently remove interfering compounds while retaining and concentrating this compound.

  • Optimize Chromatographic Separation: If sample preparation is not sufficient, improving the chromatographic separation can help resolve this compound from co-eluting matrix components.

    • Adjust Gradient Profile: Modify the mobile phase gradient to increase the separation between the this compound peak and any areas of significant ion suppression.

    • Change Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to a phenyl-hexyl or biphenyl (B1667301) column) can alter selectivity and improve separation from matrix interferences.

  • Utilize an Internal Standard: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it co-elutes and experiences the same degree of ion suppression as the analyte, allowing for reliable correction.

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog that behaves similarly to this compound during extraction and ionization can be used.

Issue 2: Inconsistent Results Across Different Sample Lots

Question: I have developed an LC-MS method for this compound, but I am seeing significant variability in my results when analyzing different batches of the same sample type. Why is this happening?

Answer: This issue often points to sample-to-sample variability in the matrix composition. Different lots of a biological matrix or plant extract can have varying levels of endogenous compounds, leading to inconsistent degrees of ion suppression.[1]

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across your analytical run.[1]

  • Robust Sample Preparation: A highly efficient and reproducible sample preparation method, such as SPE, is essential to minimize the impact of lot-to-lot matrix variability.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in compensating for variations in ion suppression between different sample lots, as it is affected by the matrix in the same way as the analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method is the post-extraction spike analysis . This involves comparing the peak area of this compound in a standard solution to the peak area of a blank sample extract that has been spiked with the same concentration of this compound after the extraction process. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the most common sources of matrix effects for anthocyanins like this compound?

A3: In complex matrices such as wine, fruit juices, and biological fluids, common sources of matrix effects include sugars, organic acids, other polyphenols, salts, and phospholipids. These compounds can compete with this compound for ionization in the ESI source.

Q4: Is a stable isotope-labeled internal standard for this compound always necessary?

A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the "gold standard" for accurate and precise quantification, especially when dealing with complex matrices and low concentrations of this compound. It is the most effective way to compensate for matrix effects and variability in sample preparation.[1]

Q5: Can the choice of mobile phase additives affect matrix effects?

A5: Yes, mobile phase additives like formic acid or trifluoroacetic acid (TFA) can influence ionization efficiency. While acidic conditions are generally required for good chromatography of anthocyanins, high concentrations of some additives can contribute to ion suppression. It is important to optimize the concentration of these additives to achieve a balance between good peak shape and minimal signal suppression.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the recovery of this compound and related anthocyanins using different sample preparation methods.

Table 1: Recovery of this compound-3-O-glucoside in Wine

Sample Preparation MethodRecovery (%)Reference
Direct Injection> 95%[5]

Table 2: Comparison of Sample Preparation Methods for Anthocyanins in Plasma

Sample Preparation MethodAnalyteRecovery (%)Reference
Protein Precipitation (PPT)Pelargonidin-3-glucoside4.2 - 18.4%This data is for a related anthocyanin, as direct comparative data for this compound was not available.
Solid-Phase Extraction (SPE)Pelargonidin-3-glucoside60.8 - 121.1%This data is for a related anthocyanin, as direct comparative data for this compound was not available.

Experimental Protocols

Protocol 1: Analysis of this compound in Wine by Direct Injection

This protocol is suitable for the rapid analysis of wine samples where matrix effects are expected to be minimal or can be compensated for by matrix-matched calibration.

  • Sample Preparation:

    • Centrifuge the wine sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The sample is now ready for direct injection into the LC-MS system.[5]

  • LC-MS Conditions:

    • LC Column: C18, e.g., 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: Water with 0.5% formic acid.

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to elute this compound, followed by a wash and re-equilibration.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • MS Detection: ESI in positive ion mode. Monitor the specific MRM transition for this compound (e.g., for this compound-3-glucoside: Q1 m/z 493 -> Q3 m/z 331).

Protocol 2: Analysis of this compound in Plasma using Solid-Phase Extraction (SPE)

This protocol is recommended for complex biological matrices to minimize matrix effects and improve sensitivity.

  • Sample Preparation:

    • To 500 µL of plasma, add an appropriate internal standard (ideally a SIL-IS for this compound).

    • Precondition an SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove salts and other polar interferences.

    • Elute this compound with an appropriate solvent (e.g., acidified methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

  • LC-MS Conditions:

    • LC Column: A high-resolution C18 column, e.g., 100 x 2.1 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from any remaining matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Detection: ESI in positive ion mode with MRM for quantification.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE_Load Load on SPE Cartridge Add_IS->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute this compound SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down & Reconstitute SPE_Elute->Dry_Reconstitute LC_MS LC-MS/MS System Dry_Reconstitute->LC_MS Data Data Acquisition & Processing LC_MS->Data

Caption: Workflow for this compound analysis in plasma using SPE.

Troubleshooting_Matrix_Effects Start Low Signal / Poor Reproducibility Check_Prep Evaluate Sample Preparation Start->Check_Prep Dilute Dilute Sample Check_Prep->Dilute Sufficient Conc.? SPE_LLE Implement SPE or LLE Check_Prep->SPE_LLE Need Cleaner Sample? Optimize_Chroma Optimize Chromatography Gradient Adjust Gradient Optimize_Chroma->Gradient Column Change Column Optimize_Chroma->Column Use_IS Use Internal Standard SIL_IS Use SIL-IS Use_IS->SIL_IS Available? Analog_IS Use Analog IS Use_IS->Analog_IS Not Available Dilute->Optimize_Chroma SPE_LLE->Optimize_Chroma Gradient->Use_IS Column->Use_IS End Improved Results SIL_IS->End Analog_IS->End

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Enhancing Malvidin Stability in Acidic Beverages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stabilization of malvidin in acidic beverage formulations.

Troubleshooting Guide & FAQs

This section addresses common issues related to this compound stability in a question-and-answer format.

Color Fading and Degradation

Q1: My this compound-containing beverage is losing its red/purple color rapidly. What are the primary causes?

A1: The stability of this compound, an anthocyanin, is significantly influenced by several factors in acidic beverage formulations. The most common culprits for color degradation include:

  • pH: While this compound is most stable in highly acidic conditions (pH < 3), its color can degrade at pH values closer to neutral. In the pH range of 4-6, this compound can exist in a colorless carbinol pseudobase form.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. This degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[2][3]

  • Light Exposure: Exposure to light, particularly fluorescent light, can induce the degradation of anthocyanins.[4]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of this compound.

  • Ascorbic Acid (Vitamin C): While often added to beverages as an antioxidant or for nutritional fortification, ascorbic acid is known to accelerate the degradation of anthocyanins, including this compound.[4][5] This interaction can lead to the mutual and irreversible destruction of both the pigment and the vitamin.[6]

  • Enzymes: The presence of enzymes like polyphenol oxidases and glycosidases, which may be present from fruit-based ingredients, can degrade this compound.

Q2: I've noticed a browning effect in my beverage over time. What is causing this?

A2: Browning in beverages containing this compound is often a result of its degradation into smaller, colorless compounds which can then polymerize to form brown pigments. This process can be exacerbated by the presence of monomeric flavan-3-ols, which have been shown to be less protective against browning.[7]

Q3: How does the chemical structure of this compound affect its stability?

A3: The structure of the anthocyanin plays a crucial role in its stability. This compound, being an O-methylated anthocyanin, is generally more stable than other anthocyanins with more hydroxyl groups on the B-ring.[4][8] Furthermore, acylation (the addition of an acyl group) can enhance stability.[4]

Enhancement Strategies

Q4: What is co-pigmentation and how can it enhance this compound stability?

A4: Co-pigmentation is a phenomenon where colorless compounds, known as co-pigments, form non-covalent complexes with anthocyanins. These interactions help to protect the anthocyanin from degradation by shielding it from nucleophilic attack by water.[9] This process can lead to a hyperchromic effect (increased color intensity) and a bathochromic shift (a shift to a longer wavelength, often resulting in a bluer hue).[9][10]

Q5: What are the most effective co-pigments for this compound?

A5: Phenolic compounds are commonly used as co-pigments. Studies have shown that flavonols, such as myricitrin (B1677591) and quercitrin, are among the most effective co-pigments for this compound-3-glucoside.[7] Phenolic acids like ferulic and rosmarinic acids have also demonstrated strong co-pigmentation effects.[10] Flavan-3-ols, such as catechin (B1668976) and epicatechin, have been found to be less effective.[7]

Q6: Are there other methods to stabilize this compound besides co-pigmentation?

A6: Yes, several other strategies can be employed to enhance this compound stability:

  • Use of Polysaccharides and Proteins: Macromolecules like gum arabic, alginate, and whey protein can improve the stability of anthocyanins.[8][9]

  • Encapsulation: Techniques like spray-drying with carriers such as maltodextrin (B1146171) can protect this compound from degradation during storage.[11]

  • Acylation: The presence of acyl groups in the anthocyanin structure can increase stability.[4]

Analytical and Experimental Concerns

Q7: How can I accurately quantify the this compound content in my beverage formulation?

A7: The two most common methods for quantifying anthocyanins are the pH differential method and High-Performance Liquid Chromatography (HPLC).

  • pH Differential Method: This spectrophotometric method is simple and cost-effective for determining the total monomeric anthocyanin content. It relies on the structural transformation of anthocyanins with a change in pH (colored at pH 1.0 and colorless at pH 4.5).[4]

  • HPLC: This chromatographic technique allows for the separation and quantification of individual anthocyanins, such as this compound-3-glucoside. It is more specific and provides more detailed information than the pH differential method.[10]

Q8: My analytical results are inconsistent. What could be the issue?

A8: Inconsistent results can arise from several factors:

  • Sample Preparation: Improper dilution, filtration, or handling of samples can lead to variability. Ensure that the sample is diluted to be within the linear range of the spectrophotometer or HPLC detector.

  • Method Selection: The choice between the pH differential method and HPLC can impact the results. The pH differential method provides total monomeric anthocyanin content, while HPLC quantifies specific anthocyanins.

  • Standardization: When using HPLC, it is crucial to use a certified standard for this compound-3-glucoside for accurate quantification. When using the pH differential method, the results are typically expressed as cyanidin-3-glucoside equivalents, and the molar absorptivity of this standard is used in the calculation.[5][10]

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound and related anthocyanins under various conditions.

Table 1: Thermal Degradation of this compound-3-glucoside (Mv3glc) and its Derivatives

CompoundTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
Mv3glc500.01838.5
600.04515.4
700.1096.36
800.2582.69
900.6011.15
Vitisin A900.06311.0
Me-py900.03023.1
Oxovitisin A900.01838.5

Data adapted from a study on the thermal stability of this compound-based pigments. Vitisin A, Me-py, and Oxovitisin A are pyranoanthocyanin derivatives of Mv3glc.[2]

Table 2: Effect of Ascorbic Acid on the Stability of Cyanidin-3-O-β-glucoside (a proxy for this compound behavior)

ConditionpHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
Control (No Ascorbic Acid)4.50.002346.6
With Ascorbic Acid4.50.04615.1
Control (No Ascorbic Acid)6.50.00886.6
With Ascorbic Acid6.50.06311.0

Data adapted from a study on the influence of ascorbic acid on anthocyanin stability at 37°C. The significant decrease in half-life demonstrates the degradative effect of ascorbic acid.[5]

Experimental Protocols

Protocol 1: Quantification of Total Monomeric Anthocyanins using the pH Differential Method (AOAC Official Method 2005.02)

This method is based on the reversible structural transformation of anthocyanins as a function of pH.

1. Reagents:

  • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 ± 0.05 with concentrated HCl. Bring the final volume to 1 L with distilled water.[7]

  • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of CH₃CO₂Na·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 ± 0.05 with concentrated HCl. Bring the final volume to 1 L with distilled water.[7]

2. Procedure:

  • Prepare two dilutions of the beverage sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at 520 nm of the pH 1.0 dilution is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[7]

  • Let the dilutions stand for 15-20 minutes.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption for this compound (around 520 nm) and at 700 nm (to correct for haze) against a distilled water blank.[7]

  • Calculate the absorbance difference (A) using the following equation: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

3. Calculation of Anthocyanin Concentration: The concentration of monomeric anthocyanins, expressed as cyanidin-3-glucoside equivalents, is calculated as follows:

Monomeric Anthocyanin Pigment (mg/L) = (A × MW × DF × 1000) / (ε × l)

Where:

  • A = Absorbance difference

  • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

  • DF = Dilution factor

  • 1000 = Conversion factor from g to mg

  • ε = Molar absorptivity of cyanidin-3-glucoside (26,900 L·mol⁻¹·cm⁻¹)

  • l = Pathlength of the cuvette in cm (typically 1 cm)

Protocol 2: HPLC Quantification of this compound-3-Glucoside

This protocol provides a general framework for the quantification of this compound-3-glucoside. The specific conditions may need to be optimized for your particular instrument and sample matrix.

1. Sample Preparation:

  • Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the sample with the mobile phase A to bring the concentration of this compound-3-glucoside within the calibration range.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water/Formic Acid/Acetic Acid (1000:8:9, v/v/v), pH 2.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: Linear gradient from 10% to 45% B.

    • 10-15 min: 100% B (column wash).

    • 15-20 min: Re-equilibration at 10% B.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 28°C.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) at 520 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound-3-glucoside in mobile phase A at known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • The linearity of the method should be established over the desired concentration range (e.g., 0.5-10 mg/L).

4. Quantification:

  • Inject the prepared sample.

  • Identify the this compound-3-glucoside peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound-3-glucoside in the sample by interpolating its peak area on the calibration curve.

Visualizations

Troubleshooting_Color_Loss Start Color Loss Observed Check_pH Check pH of Beverage Start->Check_pH pH_High pH > 4.0? Check_pH->pH_High Adjust_pH Adjust pH to < 3.5 with food-grade acid pH_High->Adjust_pH Yes Check_Storage Review Storage Conditions pH_High->Check_Storage No Adjust_pH->Check_Storage High_Temp High Temperature Storage? Check_Storage->High_Temp Light_Exposure Exposed to Light? High_Temp->Light_Exposure No Cool_Storage Store at lower temperatures High_Temp->Cool_Storage Yes Protect_Light Use opaque packaging Light_Exposure->Protect_Light Yes Check_Ingredients Analyze Formulation Light_Exposure->Check_Ingredients No Cool_Storage->Light_Exposure Protect_Light->Check_Ingredients Ascorbic_Acid Ascorbic Acid Present? Check_Ingredients->Ascorbic_Acid Consider_Alternatives Consider Ascorbic Acid alternatives or encapsulated forms Ascorbic_Acid->Consider_Alternatives Yes Co_Pigmentation Add Co-pigments (e.g., flavonols) Ascorbic_Acid->Co_Pigmentation No Consider_Alternatives->Co_Pigmentation Co_Pigmentation_Mechanism cluster_0 Without Co-pigment cluster_1 With Co-pigment Malvidin_Unstable This compound (Flavylium Cation) Degradation Hydration & Degradation Malvidin_Unstable->Degradation Water Water Molecule Water->Degradation Colorless_Products Colorless Products Degradation->Colorless_Products Malvidin_Stable This compound (Flavylium Cation) Complex Stable Complex (π-π stacking) Malvidin_Stable->Complex Co_Pigment Co-pigment (e.g., Flavonol) Co_Pigment->Complex Stabilization Enhanced Color Stability Complex->Stabilization

References

Dealing with co-pigmentation effects in the spectrophotometric analysis of Malvidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-pigmentation effects during the spectrophotometric analysis of Malvidin.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected absorbance readings for this compound.

  • Question: My absorbance readings for this compound are fluctuating and often higher than what I calculate based on its concentration. What could be the cause?

  • Answer: This issue is frequently caused by co-pigmentation , a phenomenon where other non-colored molecules in your sample, known as co-pigments, form molecular complexes with this compound.[1][2] This association enhances the color intensity (a hyperchromic effect) and can shift the wavelength of maximum absorbance (a bathochromic shift), leading to artificially inflated absorbance readings.[3][4][5] Common co-pigments in biological extracts and wine include flavonoids (like flavonols and flavanols), phenolic acids, and other organic molecules.[6][7][8]

    Troubleshooting Steps:

    • Sample Dilution: Diluting the sample can disrupt the equilibrium of the pigment-copigment complexes, minimizing the co-pigmentation effect.[9] Perform a dilution series to see if the molar absorptivity of this compound becomes constant.

    • pH Adjustment: The flavylium (B80283) cation of this compound, which is the colored form, is most stable at a low pH (typically ≤ 2).[10][11] Co-pigmentation effects are also highly pH-dependent, often being more pronounced around pH 3.6.[4][12] By adjusting the sample pH to 1.0 with HCl, you can maximize the flavylium cation form and often reduce the variability caused by co-pigmentation.

    • Use of a Standard Addition Method: To quantify this compound in a complex matrix, the standard addition method can be employed. This involves adding known amounts of a this compound standard to the sample and measuring the corresponding increase in absorbance. This method can help to correct for matrix effects, including co-pigmentation.

    • Chromatographic Separation: If the above methods are insufficient, consider using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) to separate this compound from interfering co-pigments before quantification.[11][13]

Issue 2: The λmax of my this compound sample has shifted to a longer wavelength.

  • Question: I'm observing a shift in the maximum absorbance wavelength (λmax) for my this compound sample. Why is this happening?

  • Answer: A shift in λmax to a longer wavelength, known as a bathochromic shift , is a classic indicator of co-pigmentation.[3][4][5] The formation of a complex between this compound and a co-pigment alters the electronic environment of the this compound chromophore, causing it to absorb light at a longer wavelength. The extent of this shift can depend on the specific co-pigment present and its concentration.[6] For instance, the interaction of this compound-3-glucoside with quercetin (B1663063) at pH 3.6 can cause a noticeable bathochromic shift.[14]

    Troubleshooting Steps:

    • Identify Potential Co-pigments: Review the composition of your sample to identify potential co-pigments. Common co-pigments include flavonols, flavan-3-ols, and hydroxycinnamic acids.[6][8]

    • Control for Co-pigment Concentration: If possible, prepare standard solutions with and without the suspected co-pigment to confirm its effect on the λmax of this compound.

    • Dilution: As with hyperchromic effects, diluting the sample can help to dissociate the pigment-copigment complexes and shift the λmax back towards that of pure this compound.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is co-pigmentation?

    • A1: Co-pigmentation is a phenomenon where pigments, such as this compound (an anthocyanin), form non-covalent molecular associations with other, often colorless, organic molecules called co-pigments.[1][2][7] This interaction leads to an enhancement of the pigment's color (hyperchromic effect) and potentially a shift in its color (bathochromic or hypsochromic shift).[3][4][5][9] It is a significant factor contributing to the color of young red wines, where it can be responsible for 30-50% of the coloration.[2][10]

  • Q2: What types of molecules act as co-pigments for this compound?

    • A2: A wide range of compounds can act as co-pigments. The most effective ones generally have planar structures that allow for π-π stacking interactions with the anthocyanin ring.[7] Common classes of co-pigments include:

      • Flavonoids: Especially flavonols (e.g., quercetin, myricetin) and flavanols (e.g., catechin, epicatechin). Flavonols are often considered the most effective co-pigments.[6][8]

      • Phenolic Acids: Including hydroxycinnamic acids (e.g., caffeic acid, p-coumaric acid) and hydroxybenzoic acids.[10]

      • Other compounds: Including alkaloids, amino acids, and nucleotides.[15]

  • Q3: How does pH affect co-pigmentation?

    • A3: pH plays a crucial role in co-pigmentation. The stability of the colored flavylium cation of this compound is greatest at low pH (typically below 2).[10][11] As the pH increases, the flavylium cation can be converted to colorless forms. Co-pigmentation can help to stabilize the flavylium cation at higher pH values, thus preserving the color.[16] The optimal pH for co-pigmentation to occur is often observed around 3.6.[4][12]

  • Q4: Can co-pigmentation affect the stability of this compound?

    • A4: Yes, co-pigmentation can enhance the stability of this compound.[17] By forming a complex, the co-pigment can protect the this compound molecule from degradation by factors such as light and oxidation.[18] This stabilizing effect is one of the reasons co-pigmentation is important in nature, for example, in maintaining the color of flowers and fruits.

  • Q5: How can I quantify the co-pigmentation effect?

    • A5: The co-pigmentation effect can be quantified by measuring the changes in the absorbance spectrum of this compound in the presence and absence of a co-pigment. The hyperchromic effect is measured as the increase in absorbance at the λmax, while the bathochromic shift is the change in the wavelength of maximum absorbance. The binding constant (K) for the pigment-copigment complex can also be determined using various spectrophotometric methods.[4]

Data Presentation

Table 1: Effect of Different Co-pigments on the Spectrophotometric Properties of this compound-3-glucoside (Mv3G).

Co-pigment (Molar Ratio to Mv3G)λmax (nm)Absorbance Increase (%)Reference
Control (Mv3G alone) 525-[12]
Rutin (1:2) ShiftedHyperchromic effect observed[12]
Quercitin (1:2) ShiftedHyperchromic effect observed[14]
Caffeic Acid Bathochromic ShiftStrong Hyperchromic Effect[10]
Catechin Minimal ShiftLess Effective Co-pigment[6][8]
Rosmarinic Acid 19 nm shift260%[5]

Note: The exact values can vary depending on experimental conditions such as pH, temperature, and solvent.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Co-pigmentation Effect

This protocol outlines a general procedure to observe and quantify the co-pigmentation effect on this compound.

Materials:

  • This compound standard (e.g., this compound-3-glucoside)

  • Co-pigment standard (e.g., quercetin, caffeic acid)

  • Buffer solutions (e.g., pH 3.65 acetate (B1210297) buffer)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., acidified methanol).

  • Prepare a series of co-pigment solutions of varying concentrations in the same solvent.

  • Prepare a control sample by diluting the this compound stock solution with the buffer to a final concentration suitable for spectrophotometric analysis (e.g., ensuring the absorbance is within the linear range of the instrument).

  • Prepare test samples by mixing the this compound stock solution with each of the co-pigment solutions and diluting with the buffer to the same final this compound concentration as the control. Ensure a range of this compound:co-pigment molar ratios are tested.

  • Incubate all solutions in the dark for a set period to allow for complex formation to reach equilibrium.

  • Record the UV-Vis absorption spectrum (e.g., from 380 to 700 nm) for the control and each test sample.

  • Determine the λmax and absorbance at λmax for each sample.

  • Calculate the hyperchromic effect as the percentage increase in absorbance of the test samples compared to the control.

  • Determine the bathochromic shift as the difference in λmax between the test samples and the control.

Mandatory Visualization

CoPigmentation_Workflow cluster_analysis Spectrophotometric Analysis cluster_data Data Interpretation prep_mal Prepare this compound Stock Solution mix_ctrl Control: This compound + Buffer prep_mal->mix_ctrl mix_test Test Samples: This compound + Co-pigment + Buffer prep_mal->mix_test prep_cop Prepare Co-pigment Stock Solutions prep_cop->mix_test prep_buf Prepare Buffer (e.g., pH 3.6) prep_buf->mix_ctrl prep_buf->mix_test incubate Incubate in Dark mix_ctrl->incubate mix_test->incubate spectro Record UV-Vis Spectrum (380-700 nm) incubate->spectro hyper Hyperchromic Effect (Absorbance Increase) spectro->hyper Compare Absorbance batho Bathochromic Shift (λmax Shift) spectro->batho Compare λmax

Caption: Experimental workflow for spectrophotometric analysis of co-pigmentation.

CoPigmentation_Effect cluster_reactants Components in Solution cluster_effects Observed Spectrophotometric Effects This compound This compound (Pigment) complex This compound-Copigment Complex This compound->complex copigment Co-pigment (e.g., Flavonol) copigment->complex hyper Hyperchromic Effect (Increased Absorbance) complex->hyper Leads to batho Bathochromic Shift (λmax to longer wavelength) complex->batho Leads to

Caption: Logical relationship of co-pigmentation and its spectral effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges of poor reproducibility in cell-based experiments involving malvidin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

This compound is a naturally occurring O-methylated anthocyanidin, a type of flavonoid responsible for the red, purple, and blue colors of many flowers, fruits, and vegetables, notably grapes and blueberries.[1] In cell-based experiments, this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, arrest the cell cycle, and modulate key signaling pathways involved in inflammation and cell proliferation.[3][4]

Q2: What are the main signaling pathways modulated by this compound?

Research has identified several key signaling pathways affected by this compound. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been shown to inhibit the MAPK signaling pathways, which are involved in cellular functions like proliferation, differentiation, and apoptosis.[5][6][7]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound can inhibit the NF-κB pathway, a crucial regulator of inflammatory responses.[8]

  • PI3K/AKT Pathway: Inhibition of the PI3K/AKT pathway, which is critical for cell survival and proliferation, has been observed in response to this compound treatment in some cancer cells.[8]

  • AMPK/SIRT1 Pathway: this compound has been found to activate the AMPK/SIRT1 signaling pathway, which is involved in cellular stress resistance and antioxidant responses.[9]

Q3: In which solvents should I dissolve this compound for cell culture experiments?

This compound chloride is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[10] It is sparingly soluble in aqueous buffers.[10] For cell culture applications, it is recommended to first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the stability of this compound in cell culture medium?

Anthocyanidins, including this compound, can exhibit limited stability in cell culture medium.[11] The stability is influenced by factors such as pH, temperature, and light exposure. This compound solutions are typically red in acidic conditions and can turn blue or degrade at higher (basic) pH levels.[12] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment and to minimize the exposure of stock solutions and treated cells to light. Some studies suggest that the degradation of anthocyanidins can lead to the formation of other compounds, which may have their own biological effects, potentially complicating the interpretation of results.[11]

Troubleshooting Poor Reproducibility

Poor reproducibility in cell-based assays is a common challenge that can arise from a multitude of biological and technical factors.[3][6] This guide provides a structured approach to identifying and resolving issues specific to experiments involving this compound.

Issue 1: Inconsistent or unexpected cell viability results.

Q: My cell viability assays (e.g., MTT, XTT) are giving inconsistent results between experiments after this compound treatment. What could be the cause?

A: Inconsistent cell viability results can stem from several sources, including the inherent properties of this compound and general assay variability.

  • Possible Cause 1: this compound Precipitation.

    • Symptoms: You may observe a cloudy appearance or visible precipitate in the culture medium after adding this compound, especially at higher concentrations.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of precipitation.

      • Solubility Check: Prepare a cell-free control by adding this compound to the culture medium at the same concentration used in your experiment. Incubate under the same conditions and check for precipitate formation.

      • Optimize Dissolution: Ensure your this compound stock solution is fully dissolved before diluting it in the culture medium. Gentle warming and vortexing of the stock solution can aid dissolution.

      • Lower Concentration: If precipitation persists, consider lowering the final concentration of this compound.

  • Possible Cause 2: Interference with Viability Assay Reagents.

    • Symptoms: You observe a change in the color of the assay reagent in cell-free wells containing only medium and this compound.

    • Troubleshooting Steps:

      • Cell-Free Control: Set up control wells containing only cell culture medium, this compound at various concentrations, and the viability assay reagent (e.g., MTT).

      • Assess Interference: If you observe a color change in the absence of cells, it indicates that this compound is directly interacting with the assay reagent.

      • Alternative Assays: Consider using alternative viability assays that are less prone to chemical interference, such as the Sulforhodamine B (SRB) assay, which measures total protein, or a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®).[5] The Trypan Blue exclusion assay, a direct cell counting method, can also be a reliable alternative.[5]

  • Possible Cause 3: Cell Culture Variability.

    • Symptoms: High variability between replicate wells or between different experimental runs.

    • Troubleshooting Steps:

      • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to seed the same number of cells in each well. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.[3]

      • Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular responses can change with prolonged culturing.[3]

      • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular physiology and response to treatments.

Issue 2: Inconsistent Biological Response (e.g., changes in protein expression, apoptosis).

Q: I am observing a significant effect of this compound in one experiment, but I cannot reproduce the results in subsequent experiments. Why?

A: This is a classic sign of poor reproducibility and can be traced back to several factors.

  • Possible Cause 1: Inconsistent this compound Activity.

    • Symptoms: The magnitude of the biological effect varies significantly between experiments.

    • Troubleshooting Steps:

      • Source and Purity: Verify the purity of your this compound supply. If possible, obtain a certificate of analysis from the supplier. Inconsistencies between batches can lead to variable results.

      • Stock Solution Storage: Aliquot your this compound stock solution into smaller, single-use volumes and store them at -20°C or -80°C, protected from light, to minimize degradation from repeated freeze-thaw cycles.

      • Fresh Dilutions: Always prepare fresh working dilutions of this compound in cell culture medium immediately before each experiment.

  • Possible Cause 2: Variations in Experimental Conditions.

    • Symptoms: Difficulty in replicating results even with the same cell line and this compound stock.

    • Troubleshooting Steps:

      • Standardized Protocols: Adhere strictly to a detailed, written protocol for all experimental steps, including cell seeding density, treatment duration, and harvesting procedures.

      • Incubation Time: Be precise with incubation times, as the cellular response to this compound can be time-dependent.

      • Media and Supplements: Use the same batch of cell culture medium, serum, and other supplements for a set of comparative experiments to avoid batch-to-batch variability.

Data Summary Tables

Table 1: Solubility and Stock Solution Preparation for this compound Chloride

PropertyValue/RecommendationSource
Solubility in DMSO ~16 mg/mL[10]
Solubility in Ethanol ~16 mg/mL[10]
Solubility in DMF ~25 mg/mL[10]
Aqueous Solubility Sparingly soluble[10]
Recommended Stock Solvent DMSO
Stock Solution Storage -20°C or -80°C, protected from light
Final DMSO in Culture < 0.5%

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineAssayIC50 ValueIncubation TimeSource
HT-29 (Colon Cancer)Caspase-Glo 3/762.22 µM72 hours[13]
HCT-116 (Colorectal Cancer)MTT15 µMNot Specified[4]
FR-2 (Normal Human Fibroblast)MTT65 µMNot Specified[14]
MKN-28 (Gastric Cancer)Not Specified538.42 ± 50.06 µMNot Specified[15]
Caco-2 (Colorectal Adenocarcinoma)Not Specified434.85 ± 11.87 µMNot Specified[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound chloride powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (SRB Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. Replace the old medium with the medium containing the various concentrations of this compound. Include appropriate controls (vehicle control with DMSO, untreated control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 0.057% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Visualizations

Troubleshooting_Reproducibility Troubleshooting Poor Reproducibility in this compound Experiments cluster_source Problem Source Identification cluster_viability_causes Potential Causes for Viability Issues cluster_bio_response_causes Potential Causes for Biological Response Issues cluster_solutions Solutions start Poor Reproducibility Observed inconsistent_viability Inconsistent Cell Viability start->inconsistent_viability e.g., MTT results vary inconsistent_bio_response Inconsistent Biological Response start->inconsistent_bio_response e.g., Western blot results vary precipitation This compound Precipitation inconsistent_viability->precipitation assay_interference Assay Reagent Interference inconsistent_viability->assay_interference cell_variability Cell Culture Variability inconsistent_viability->cell_variability malvidin_activity Inconsistent this compound Activity inconsistent_bio_response->malvidin_activity experimental_conditions Variable Experimental Conditions inconsistent_bio_response->experimental_conditions sol_precipitation Check Solubility Lower Concentration precipitation->sol_precipitation sol_interference Use Alternative Assays (SRB, ATP-based) assay_interference->sol_interference sol_cell_variability Standardize Seeding Check Passage # Test for Mycoplasma cell_variability->sol_cell_variability sol_malvidin_activity Verify Purity Proper Stock Storage Use Fresh Dilutions malvidin_activity->sol_malvidin_activity sol_exp_conditions Strict Protocol Adherence Standardize Reagents experimental_conditions->sol_exp_conditions

Caption: Troubleshooting workflow for poor reproducibility.

Malvidin_Experiment_Workflow General Workflow for this compound Cell-Based Experiments prep_stock Prepare this compound Stock (in DMSO) treatment Prepare Working Dilutions & Treat Cells prep_stock->treatment cell_culture Culture and Seed Cells (in multi-well plate) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Endpoint Assay (e.g., Viability, Western Blot, etc.) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow.

Malvidin_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK inhibits NFkB NF-κB Pathway This compound->NFkB inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation PI3K_AKT->Proliferation promotes PI3K_AKT->Apoptosis inhibits

References

How to interpret complex data from Malvidin metabolomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for malvidin metabolomics studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of experimental design, data acquisition, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical platforms for this compound metabolomics?

A1: The most common analytical platforms for this compound metabolomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] LC-MS is favored for its high sensitivity and specificity in separating and identifying this compound and its derivatives.[3] NMR provides detailed structural information about the metabolites.[2]

Q2: How can I identify this compound and its derivatives in my samples?

A2: Identification of this compound and its derivatives is typically achieved by comparing their retention times and mass spectral data with those of reference standards and entries in databases.[4] High-resolution mass spectrometry can provide accurate mass measurements, which helps in assigning chemical formulas.[5] Fragmentation patterns from MS/MS experiments are crucial for structural elucidation.[6][7]

Q3: What are the key challenges in interpreting data from this compound metabolomics studies?

A3: Key challenges include dealing with the inherent noise and redundancy in datasets, managing missing values, and the correct identification of metabolites.[8][9] The complexity of the data, with a single metabolite potentially generating multiple signals (adducts, in-source fragments), further complicates interpretation.[10] Additionally, placing the identified metabolites into a biological context through pathway analysis is a significant hurdle.[11]

Q4: What statistical methods are recommended for analyzing this compound metabolomics data?

A4: Both univariate and multivariate statistical analyses are essential. Univariate methods like the t-test can identify individual metabolites that are significantly different between groups.[12] Multivariate analyses such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to identify patterns and relationships among multiple metabolites and sample groups.[12][13]

Troubleshooting Guides

Data Acquisition & Processing

Problem: High percentage of missing values in my LC-MS data.

  • Possible Cause: Low abundance of certain metabolites, instrument detection limits, or issues with peak integration algorithms.[14]

  • Solution:

    • Filtering: Remove peaks with a high percentage of missing values (e.g., >50% in Quality Control samples or >80% in all samples).[14]

    • Imputation: For the remaining missing values, use statistical methods for imputation. Common methods include filling with a small fixed value, or using more advanced algorithms like k-nearest neighbors (k-NN) imputation, which utilizes the correlation structure between metabolites.[14][15]

Problem: Poor peak shape and resolution in my chromatogram.

  • Possible Cause: Inappropriate column chemistry, mobile phase composition, or gradient elution program.

  • Solution:

    • Column Selection: Ensure you are using a suitable column, such as a reversed-phase C18 column, which is commonly used for anthocyanin analysis.[6][16]

    • Mobile Phase Optimization: The use of formic acid in the mobile phase is common to improve peak shape and ionization efficiency.[7][16] Experiment with different concentrations of organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient to achieve better separation.[17]

    • Flow Rate: Adjust the flow rate. A typical flow rate for LC-MS analysis of this compound is around 0.4 mL/min.[6]

Problem: Difficulty in identifying unknown peaks corresponding to this compound derivatives.

  • Possible Cause: Lack of reference standards for all derivatives, or complex fragmentation patterns.

  • Solution:

    • High-Resolution MS: Utilize high-resolution mass spectrometry to obtain accurate mass-to-charge ratios, which can help in predicting elemental compositions.

    • MS/MS Fragmentation Analysis: Compare the fragmentation patterns of your unknown peaks with known fragmentation patterns of anthocyanins. For example, the loss of a glucose molecule is a characteristic fragmentation for glucosides.[7]

    • Database Searching: Use metabolomics databases like METLIN and HMDB to search for potential matches based on m/z values.[1]

Data Interpretation

Problem: My PCA plot does not show clear separation between experimental groups.

  • Possible Cause: Large biological variability within groups, insufficient number of samples, or the presence of non-significant variables (metabolites) that mask the separation.

  • Solution:

    • Data Scaling: Ensure that your data has been appropriately scaled before performing PCA. Autoscaling (mean-centering and dividing by the standard deviation of each variable) is a common method.[12]

    • Supervised Methods: If you have clear groups, consider using a supervised multivariate method like PLS-DA, which is designed to maximize the separation between predefined classes.[13]

    • Feature Selection: Use univariate statistical tests (e.g., t-tests or ANOVA) to pre-select metabolites that are significantly different between your groups before running the PCA.

Problem: I have a list of significant this compound-related metabolites, but I don't know their biological relevance.

  • Possible Cause: This is a common challenge in metabolomics, bridging the gap from statistical significance to biological insight.

  • Solution:

    • Pathway Analysis: Use pathway analysis tools to map your significant metabolites onto known metabolic pathways.[18] This can help to understand the broader biological processes that are affected.

    • Literature Review: Conduct a thorough literature search for the identified metabolites to understand their known biological functions and associations with the condition you are studying.

    • Integrated 'Omics: If possible, integrate your metabolomics data with other 'omics data (e.g., transcriptomics, proteomics) to get a more complete picture of the biological system.[19]

Experimental Protocols & Data

Table 1: Example LC-MS Parameters for this compound Analysis
ParameterValueReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 2.7 µm)[6][16]
Mobile Phase A 1% (v/v) formic acid in water[7][16]
Mobile Phase B Acetonitrile with 1% (v/v) formic acid[7]
Flow Rate 0.4 mL/min[6]
Detection Diode Array Detector (DAD) and Mass Spectrometer (ESI+)[6][7]
Column Temp. 25-30 °C[6][7]
Protocol: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound and its glycosides from plant tissues.

  • Sample Preparation: Lyophilize and grind the plant tissue to a fine powder.

  • Extraction Solvent: Prepare an extraction solvent of methanol, ethanol, or water, often acidified with a weak acid like formic or citric acid to stabilize the anthocyanins.[3][20] A common solvent is methanol/water/trifluoroacetic acid (70:30:1, v/v/v).[21]

  • Extraction Procedure:

    • Add the extraction solvent to the powdered sample (e.g., 100 mg of sample in 400 µL of solvent).[21]

    • Sonicate the mixture for a short period (e.g., 5 minutes) to aid in cell disruption and extraction.[21]

    • Alternatively, shake the mixture for a longer period (e.g., 1 hour).[21]

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 13,000 RPM) for 10 minutes to pellet the solid material.[21]

  • Collection: Carefully collect the supernatant, which contains the extracted this compound and its derivatives.

  • Storage: Store the extract at -20°C or -80°C until analysis to prevent degradation.[22]

Visualizations

metabolomics_workflow sample_prep Sample Preparation (Extraction, Derivatization) data_acq Data Acquisition (LC-MS / NMR) sample_prep->data_acq data_proc Data Processing (Peak Picking, Alignment, Normalization) data_acq->data_proc stat_analysis Statistical Analysis (Univariate & Multivariate) data_proc->stat_analysis met_id Metabolite Identification (Database Searching, MS/MS) stat_analysis->met_id pathway_analysis Pathway Analysis met_id->pathway_analysis bio_interp Biological Interpretation pathway_analysis->bio_interp

General Metabolomics Data Analysis Workflow.

troubleshooting_missing_values start High Percentage of Missing Values Detected filter Filter Data: Remove features with >X% missing values start->filter impute Impute Remaining Missing Values filter->impute knn k-Nearest Neighbors (k-NN) impute->knn min_val Replace with Small Value impute->min_val downstream Proceed to Downstream Statistical Analysis knn->downstream min_val->downstream

Troubleshooting workflow for handling missing values.

References

Technical Support Center: Refinement of Animal Models for Studying Malvidin's Long-Term Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in long-term Malvidin studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the long-term administration of this compound in animal models.

Q1: We are observing high variability in our results between animals in the same treatment group. What are the potential causes and solutions?

A1: High variability is a common challenge in long-term studies with flavonoids like this compound. Several factors can contribute to this:

  • Inconsistent Bioavailability: this compound, like many anthocyanins, has low bioavailability, which can vary significantly between individual animals.

  • Animal Health and Stress: Long-term oral gavage can induce stress, affecting physiological responses. Closely monitor animals for signs of distress such as weight loss, changes in behavior, or aversion to the procedure.

  • Formulation Instability: this compound can degrade in solution over time. Prepare fresh solutions regularly and protect them from light and heat.

  • Dietary Interactions: Components of the animal's diet can interact with this compound, affecting its absorption and metabolism. Ensure a consistent and standardized diet across all experimental groups.

Troubleshooting Steps:

  • Refine Dosing Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dose delivery. Consider alternative methods like voluntary oral administration in palatable food if feasible.

  • Optimize Vehicle Solution: Test the stability of this compound in your chosen vehicle (e.g., saline, DMSO, corn oil) under your experimental conditions. Anthocyanins are generally more stable in acidic conditions.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.

  • Monitor Animal Welfare: Implement a scoring system to regularly assess animal health and well-being. Animals showing signs of excessive stress should be excluded from the study.

Q2: How do I choose the appropriate dose of this compound for a long-term study?

A2: Dose selection is critical for the success of your study. Consider the following:

  • Review Existing Literature: Several studies have used doses ranging from 5 mg/kg to 200 mg/kg in rodents for various endpoints.[1][2][3]

  • Perform a Dose-Ranging Study: A short-term pilot study with a range of doses can help identify a dose that is both effective and well-tolerated over the long term.

  • Consider the Disease Model: The optimal dose may vary depending on the pathological condition being studied. For example, neuroprotective studies have used higher doses (100-200 mg/kg) compared to anti-inflammatory studies (5-10 mg/kg).[2][4]

Q3: What is the best route of administration for long-term this compound studies?

A3: The most common routes are oral gavage and intraperitoneal (IP) injection.

  • Oral Gavage: This method mimics the natural route of dietary intake and is generally preferred for long-term studies. However, it can be stressful for the animals.

  • Intraperitoneal Injection: IP injection bypasses first-pass metabolism in the liver, which may lead to higher systemic bioavailability. However, it is a more invasive procedure and may not be suitable for very long-term daily administration.

The choice of administration route should be justified based on the specific research question and the known pharmacokinetic properties of this compound.

Q4: My this compound solution appears to change color over time. Is it still viable for administration?

A4: The color of anthocyanin solutions is pH-dependent. A color change may indicate a shift in pH or degradation of the compound. It is crucial to ensure the stability of your formulation. Studies have shown that the stability of this compound-3-O-glucoside is influenced by pH and temperature, with greater degradation observed at more acidic pH and higher temperatures.[5] It is recommended to:

  • Prepare fresh solutions frequently.

  • Store stock solutions at -20°C in the dark.

  • Protect working solutions from light and heat.

  • Conduct stability tests of your specific formulation under your experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving the long-term administration of this compound.

Protocol 1: Long-Term Oral Gavage of this compound for Neuroprotection in Rats

This protocol is adapted from a 60-day study investigating the neuroprotective effects of this compound against aluminum chloride (AlCl₃)-induced neurotoxicity.[2]

1. Animals and Housing:

  • Species: Male Wistar rats (200 ± 20 g)

  • Housing: Standard propylene (B89431) cages with free access to pellet food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

2. Experimental Groups (n=6 per group):

  • Group I (Normal Control): Receive 0.5 mL of saline (0.9% NaCl) orally (P.O.) daily.

  • Group II (Disease Control): Receive AlCl₃ (50 mg/kg, intraperitoneally, i.p.) daily.

  • Group III (this compound 100 mg/kg): Receive AlCl₃ (50 mg/kg, i.p.) followed by this compound (100 mg/kg, P.O.) 1 hour later, daily.

  • Group IV (this compound 200 mg/kg): Receive AlCl₃ (50 mg/kg, i.p.) followed by this compound (200 mg/kg, P.O.) 1 hour later, daily.

3. Drug Preparation and Administration:

  • This compound Solution: Dissolve this compound chloride in saline (0.9% NaCl). Prepare fresh daily.

  • Administration: Administer solutions via oral gavage for 60 consecutive days.

4. Outcome Measures:

  • Behavioral Tests: Conduct tests such as the Morris water maze and elevated plus-maze at baseline and at the end of the study.

  • Biochemical Analysis: At the end of the 60-day period, sacrifice animals and collect brain tissue for analysis of:

    • Oxidative stress markers (e.g., MDA, SOD, CAT, GSH).

    • Inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Acetylcholinesterase (AChE) activity.

Protocol 2: Short-Term Oral Gavage of this compound for Anti-Cancer Effects in Mice

This protocol is based on a 10-day study on the anti-tumor effects of this compound in a Dalton's lymphoma ascites (DLA)-induced tumor model in mice.[3]

1. Animals and Housing:

  • Species: Swiss albino mice

  • Housing: Standard conditions with free access to food and water.

2. Tumor Induction:

  • Inject DLA cells (1.5 × 10⁶ cells/animal) intraperitoneally to induce ascitic tumors or subcutaneously for solid tumors.

3. Experimental Groups:

  • Tumor Control: DLA-bearing mice receiving the vehicle.

  • This compound 5 mg/kg: DLA-bearing mice receiving this compound (5 mg/kg body weight, P.O.) daily.

  • This compound 10 mg/kg: DLA-bearing mice receiving this compound (10 mg/kg body weight, P.O.) daily.

  • Positive Control: DLA-bearing mice receiving a standard chemotherapeutic agent (e.g., cyclophosphamide).

4. Drug Administration:

  • Administration: Administer this compound or vehicle via oral gavage for 10 consecutive days, starting 24 hours after tumor induction.

5. Outcome Measures:

  • Tumor Volume: For solid tumors, measure tumor volume at regular intervals.

  • Hematological Parameters: Collect blood to analyze white blood cell (WBC) count and hemoglobin levels.

  • Biochemical Markers: Analyze serum levels of liver enzymes (AST, ALT, ALP) and markers of oxidative stress.

  • Inflammatory Cytokines: Measure levels of TNF-α and IL-6.

Data Presentation

The following tables summarize quantitative data from long-term this compound studies.

Table 1: Effects of 60-Day Oral this compound Administration on Neurobehavioral and Biochemical Parameters in AlCl₃-Treated Rats [2]

ParameterNormal ControlAlCl₃ ControlThis compound (100 mg/kg) + AlCl₃This compound (200 mg/kg) + AlCl₃
Behavioral (Elevated Plus Maze - Transfer Latency, s) 43.23 ± 4.599.00 ± 5.691.66 ± 4.254.33 ± 6.8
Biochemical (Brain Tissue)
MDA (nmol/mg protein)1.2 ± 0.13.8 ± 0.22.5 ± 0.11.8 ± 0.1
SOD (U/mg protein)8.5 ± 0.53.2 ± 0.35.8 ± 0.47.5 ± 0.6
CAT (U/mg protein)15.2 ± 1.16.8 ± 0.510.5 ± 0.813.8 ± 1.0
GSH (µg/mg protein)5.5 ± 0.42.1 ± 0.23.8 ± 0.34.9 ± 0.4
AChE (µmol/min/mg protein)2.1 ± 0.25.6 ± 0.43.7 ± 0.33.3 ± 0.2
TNF-α (pg/mg protein)25.1 ± 2.068.5 ± 5.545.3 ± 3.632.8 ± 2.6
IL-1β (pg/mg protein)15.8 ± 1.345.2 ± 3.628.9 ± 2.320.1 ± 1.6
IL-6 (pg/mg protein)30.2 ± 2.485.6 ± 6.855.4 ± 4.440.2 ± 3.2

Data are presented as mean ± SEM.

Table 2: Effects of 10-Day Oral this compound Administration on Tumor Growth and Hematological Parameters in DLA-Bearing Mice [3]

ParameterTumor ControlThis compound (5 mg/kg)This compound (10 mg/kg)
Solid Tumor Volume (mm³) 3.8 ± 0.22.1 ± 0.11.5 ± 0.1
Ascitic Tumor Body Weight Gain (g) 15.2 ± 1.08.5 ± 0.66.2 ± 0.5
WBC Count (cells/mm³) 18,500 ± 120012,300 ± 9009,800 ± 700
Hemoglobin (g/dL) 8.5 ± 0.611.2 ± 0.812.8 ± 0.9
Serum TNF-α (pg/mL) 150 ± 1095 ± 770 ± 5
Serum IL-6 (pg/mL) 120 ± 975 ± 655 ± 4

Data are presented as mean ± SD.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Long-Term Treatment cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization (7 days) grouping Random Grouping (n=6-10/group) acclimatization->grouping baseline Baseline Measurements (e.g., body weight, behavioral tests) grouping->baseline treatment_period Daily this compound Administration (e.g., 60 days via oral gavage) baseline->treatment_period monitoring Regular Monitoring (body weight, food/water intake, clinical signs) treatment_period->monitoring behavioral Post-Treatment Behavioral Tests monitoring->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical & Molecular Analysis (e.g., Western Blot, ELISA, PCR) euthanasia->biochemical histology Histopathological Examination euthanasia->histology

Caption: General experimental workflow for long-term this compound studies in rodents.

nfkb_pathway This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters in cytoplasm nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) nucleus->gene_expression induces

Caption: this compound's inhibition of the NF-κB inflammatory signaling pathway.

ampk_nrf2_pathway This compound This compound ampk AMPK This compound->ampk activates nrf2 Nrf2 This compound->nrf2 promotes nuclear translocation sirt1 SIRT1 ampk->sirt1 activates pgc1a PGC-1α sirt1->pgc1a deacetylates/activates pgc1a->nrf2 co-activates mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis keap1 Keap1 nrf2->keap1 dissociates from are Antioxidant Response Element (ARE) nrf2->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, SOD, CAT) are->antioxidant_genes

Caption: this compound's activation of the AMPK/SIRT1 and Nrf2 antioxidant pathways.

References

Technical Support Center: Enhancing the Shelf-Life of Malvidin-Rich Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the shelf-life of malvidin-rich food products.

Troubleshooting Guides

This section addresses specific issues that may arise during your research and provides actionable solutions.

Problem 1: Rapid degradation of this compound in my food product during storage.

  • Question: I am observing a significant loss of color and this compound content in my product even under what I believe are standard storage conditions. What could be the cause and how can I troubleshoot this?

  • Answer: Rapid degradation of this compound is a common issue influenced by several factors. Systematically evaluate the following:

    • pH: this compound is most stable in acidic conditions (pH < 3). At higher pH values, it can convert to unstable forms.[1]

      • Troubleshooting: Measure the pH of your product. If it is above 3.0, consider adding food-grade acidulants like citric acid or tartaric acid to lower the pH.

    • Temperature: Elevated temperatures significantly accelerate this compound degradation.[2][3]

      • Troubleshooting: Review your storage temperature. For long-term stability, cold storage is recommended.[4][5] If your product requires ambient temperature storage, you may need to explore protective technologies.

    • Light Exposure: Exposure to light, especially UV light, can cause the acylation of anthocyanins to detach, leading to degradation.[4][6]

      • Troubleshooting: Store your product in opaque or dark-colored packaging to minimize light exposure. If transparency is required, consider UV-blocking materials.

    • Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

      • Troubleshooting: Consider packaging your product under a modified atmosphere with reduced oxygen content (e.g., nitrogen flushing). Incorporating antioxidants can also mitigate oxidative damage.

Problem 2: My attempts at co-pigmentation to stabilize this compound are not effective.

  • Question: I have added co-pigments such as organic acids and polyphenols, but I am not seeing the expected improvement in this compound stability. What am I doing wrong?

  • Answer: The effectiveness of co-pigmentation depends on several factors. Consider the following:

    • Co-pigment Selection and Concentration: The type of co-pigment and its concentration relative to this compound are crucial. Not all co-pigments work equally well.

      • Troubleshooting: Experiment with different co-pigments like phenolic acids (e.g., gallic acid, protocatechuic acid), flavonoids, or other natural compounds.[7][8] Vary the molar ratio of the co-pigment to this compound to find the optimal concentration for complex formation and stabilization.

    • pH: The pH of the system influences the molecular form of both this compound and the co-pigment, affecting their ability to interact.

      • Troubleshooting: Optimize the pH to facilitate the formation of the co-pigmentation complex. This may require slight adjustments to your product's formulation.

    • Matrix Effects: Other components in your food matrix (e.g., proteins, polysaccharides) can interfere with the interaction between this compound and the co-pigment.[7]

      • Troubleshooting: Simplify your system to first confirm the effectiveness of the co-pigmentation in a model solution. Then, systematically reintroduce other matrix components to identify any interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be looking for?

A1: The primary degradation products of this compound depend on the degradation pathway (e.g., thermal, enzymatic, oxidative). Common degradation products identified include syringic acid, 2,4,6-trihydroxybenzaldehyde, phloroglucinol, protocatechuic acid, and vanillic acid.[8][9][10] Under microwave treatment, additional products like anthocyanone A and dihydroxy phenylacetaldehyde (B1677652) have been observed.[10]

Q2: How can I accurately quantify the this compound content in my samples?

A2: Two common methods for quantifying anthocyanins are the pH-differential method and High-Performance Liquid Chromatography (HPLC).[11][12]

  • pH-Differential Method: This spectrophotometric method is simple and economical for determining total anthocyanin content.[11][12] It relies on the change in absorbance at different pH values.

  • HPLC: HPLC provides more detailed information, allowing for the separation and quantification of individual anthocyanins, including this compound and its glycosides.[13][14] This method is more accurate for complex mixtures.

It is important to report the standard used for quantification (e.g., expressed as this compound-3-glucoside equivalents) as this can influence the results.[11][12]

Q3: What is accelerated shelf-life testing and how can I apply it to my this compound-rich product?

A3: Accelerated shelf-life testing (ASLT) is a method used to estimate the stability of a product by subjecting it to conditions that increase the rate of degradation, such as elevated temperatures.[15][16] By monitoring the degradation of this compound at different elevated temperatures (e.g., 40°C, 50°C, 60°C), you can use kinetic models, like the Arrhenius model, to predict the shelf-life at normal storage temperatures.[17] This approach significantly reduces the time required compared to real-time shelf-life studies.

Data Presentation

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityRecommended Conditions for Improved Shelf-Life
pH Highly unstable at neutral and alkaline pH.[18][1]Maintain pH below 3.0.
Temperature Degradation rate increases with temperature.[2][3]Store at cool temperatures (e.g., 4°C or 12°C).[4][5]
Light Exposure to light, especially UV, accelerates degradation.[4][6]Store in darkness or use opaque/UV-blocking packaging.[4]
Oxygen Promotes oxidative degradation.Use modified atmosphere packaging with reduced oxygen.
Enzymes β-glucosidases can hydrolyze glycosidic bonds, leading to unstable aglycones.Heat treatment to inactivate enzymes.
Metal Ions Can form complexes with anthocyanins, potentially leading to color changes and degradation.Use chelating agents like EDTA if metal ion contamination is a concern.
Co-pigments Can enhance stability through molecular complexation.[7]Add natural compounds like organic acids, polyphenols, or polysaccharides.[7]

Experimental Protocols

Protocol 1: Determination of Total Monomeric Anthocyanin Content using the pH-Differential Method

This protocol is adapted from standard methods for anthocyanin quantification.[11]

  • Reagent Preparation:

    • Potassium Chloride Buffer (0.025 M), pH 1.0: Dissolve 1.86 g of KCl in 980 mL of deionized water. Adjust pH to 1.0 using concentrated HCl. Bring to a final volume of 1 L.

    • Sodium Acetate Buffer (0.4 M), pH 4.5: Dissolve 54.43 g of CH₃COONa·3H₂O in 960 mL of deionized water. Adjust pH to 4.5 using concentrated HCl. Bring to a final volume of 1 L.

  • Sample Preparation:

    • Extract anthocyanins from your food product using an appropriate solvent (e.g., acidified methanol).

    • Dilute the extract with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at the λvis-max.

  • Measurement:

    • Take two aliquots of the diluted sample.

    • To the first aliquot, add the pH 1.0 buffer. To the second aliquot, add the pH 4.5 buffer.

    • Allow to equilibrate for 15 minutes.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λvis-max) for your sample (typically around 520 nm for this compound) and at 700 nm (to correct for haze).

  • Calculation:

    • Calculate the absorbance (A) as: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x l)

      • MW (Molecular Weight): 493.4 g/mol for this compound-3-O-glucoside

      • DF: Dilution Factor

      • ε (Molar Extinction Coefficient): 28,000 L·mol-1·cm-1 for this compound-3-O-glucoside

      • l: Pathlength in cm (typically 1 cm)

Protocol 2: Accelerated Shelf-Life Study

This protocol outlines a general approach for conducting an accelerated shelf-life study.

  • Sample Preparation:

    • Prepare multiple identical samples of your this compound-rich food product.

    • Package the samples in their final intended packaging.

  • Storage Conditions:

    • Place the samples in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Also, store a set of control samples at the intended storage temperature (e.g., 20°C or 4°C).

  • Sampling and Analysis:

    • At regular time intervals (e.g., every week for higher temperatures, every month for the control), remove a sample from each temperature condition.

    • Analyze the this compound content in each sample using a suitable method (e.g., HPLC or the pH-differential method).

  • Data Analysis:

    • For each temperature, plot the this compound concentration versus time.

    • Determine the degradation rate constant (k) at each temperature by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea / (R * T)) to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • Extrapolate the degradation rate at the intended storage temperature from the Arrhenius plot to predict the shelf-life.

Mandatory Visualizations

Malvidin_Degradation_Pathway This compound This compound (Flavylium Cation) Chalcone Chalcone Form This compound->Chalcone pH increase Hydrolysis Hydrolysis This compound->Hydrolysis Chalcone->this compound pH decrease Aglycone This compound Aglycone Hydrolysis->Aglycone Oxidation Oxidation Degradation_Products Degradation Products: - Syringic Acid - 2,4,6-Trihydroxybenzaldehyde - Phloroglucinol Oxidation->Degradation_Products Aglycone->Oxidation

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow_Shelf_Life A Prepare Product Samples B1 Control Storage (e.g., 20°C) A->B1 B2 Accelerated Storage 1 (e.g., 40°C) A->B2 B3 Accelerated Storage 2 (e.g., 50°C) A->B3 C Periodic Sampling and This compound Quantification B1->C B2->C B3->C D Kinetic Modeling (e.g., Arrhenius Plot) C->D E Shelf-Life Prediction D->E

Caption: Workflow for an accelerated shelf-life study.

Troubleshooting_Logic Start Start: Rapid this compound Degradation Check_pH Is pH < 3.0? Start->Check_pH Check_Temp Is storage temperature low? Check_pH->Check_Temp Yes Adjust_pH Action: Adjust pH with acidulants. Check_pH->Adjust_pH No Check_Light Is product protected from light? Check_Temp->Check_Light Yes Adjust_Temp Action: Lower storage temperature. Check_Temp->Adjust_Temp No Check_Oxygen Is oxygen exposure minimized? Check_Light->Check_Oxygen Yes Adjust_Packaging_Light Action: Use opaque packaging. Check_Light->Adjust_Packaging_Light No Solution Potential stability improvement. Check_Oxygen->Solution Yes Adjust_Packaging_Oxygen Action: Use modified atmosphere packaging. Check_Oxygen->Adjust_Packaging_Oxygen No Adjust_pH->Check_Temp Adjust_Temp->Check_Light Adjust_Packaging_Light->Check_Oxygen Adjust_Packaging_Oxygen->Solution

Caption: Troubleshooting logic for this compound degradation.

References

Addressing the regulatory challenges for using Malvidin as a food additive.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malvidin as a Food Additive

This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the regulatory landscape and overcoming experimental challenges when using this compound as a food additive.

Section 1: Regulatory Challenges & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regulatory status of this compound.

Q1: What is the current regulatory status of this compound as a food additive in the European Union?

A: In the European Union, this compound is not approved individually but falls under the broader category of "anthocyanins" with the E number E 163 .[1][2] Anthocyanins, including this compound, are authorized for use as food colourants.[1][2] The European Food Safety Authority (EFSA) has evaluated the safety of anthocyanins for this purpose.[1][3] While a specific Acceptable Daily Intake (ADI) for the entire group was not established by the EU Scientific Committee for Food (SCF), an ADI of 2.5 mg/kg body weight/day was set for anthocyanins from grape skin extract by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

Q2: How is this compound regulated as a food additive in the United States?

A: The U.S. Food and Drug Administration (FDA) does not list this compound or anthocyanins as a specific, approved color additive. Instead, the FDA approves color additives based on their source.[2][4] Several approved color additives, such as grape skin extract and grape juice extract, are naturally rich in this compound.[2] Therefore, the use of this compound as a color additive in the U.S. is permissible when it is a component of an FDA-approved colorant derived from a natural source. Any new source or a synthetically derived this compound would require a new color additive petition to be filed with the FDA.[5][6]

Q3: What are the key steps for getting a new this compound-containing ingredient approved as a food additive?

A: The approval process for a new food additive, including a novel source or form of this compound, is rigorous. It generally involves submitting a comprehensive petition to the relevant regulatory body (e.g., FDA or EFSA). This petition must include detailed information on the substance's identity, proposed use, manufacturing process, and extensive safety and toxicology data.[6] The diagram below outlines a generalized workflow for this process.

G cluster_0 Phase 1: Pre-submission & Dossier Preparation cluster_1 Phase 2: Regulatory Submission & Review cluster_2 Phase 3: Approval & Post-market A Identify Substance & Intended Use B Conduct Safety & Toxicology Studies A->B C Develop Manufacturing & Stability Data B->C D Compile Regulatory Dossier C->D E Submit Petition to Regulatory Body (FDA/EFSA) D->E F Agency Review of Dossier (Safety, Exposure, Efficacy) E->F G Request for Additional Information (RAI) F->G H Safety Assessment Published (e.g., EFSA Opinion) F->H G->F I Approval & Regulation Issued (Specifies conditions of use) H->I J Post-market Surveillance I->J

Generalized workflow for food additive approval.

Section 2: Technical Troubleshooting Guide

This guide provides solutions to common experimental issues encountered when working with this compound.

Q1: My this compound solution is losing its color rapidly. What are the likely causes and solutions?

A: Color instability in this compound is a common issue primarily driven by pH, temperature, and exposure to light and oxygen.[7][8]

  • Problem: High pH. this compound is most stable and exhibits a vibrant red/purple color at a low pH (ideally pH < 3). As the pH increases towards neutral and alkaline levels, it undergoes structural changes, leading to color loss or a shift to unstable blue/violet hues.[9][10][11]

    • Solution: Maintain an acidic environment in your food matrix. The use of food-grade acidulants (e.g., citric acid, phosphoric acid) can help stabilize the pH.

  • Problem: High Temperature. Thermal processing or high storage temperatures accelerate the degradation of this compound.[8][11]

    • Solution: Minimize heat exposure. If heating is necessary, use the lowest possible temperature and duration. For enhancing thermal stability, consider encapsulation techniques.[11][12]

  • Problem: Oxidation. Exposure to oxygen can lead to oxidative degradation of the this compound molecule.

    • Solution: Incorporate antioxidants like ascorbic acid (with caution, as it can also accelerate degradation under certain conditions) or use packaging with low oxygen permeability.

  • Problem: Light Exposure. UV and visible light can cause photodegradation.

    • Solution: Use opaque or UV-protective packaging for the final product.

The following workflow can help troubleshoot color loss issues:

G start Color Loss Observed ph_check Is pH of the system > 4.0? start->ph_check temp_check Was the product exposed to high heat (>50°C)? ph_check->temp_check No adjust_ph Action: Lower pH with food-grade acidulants. ph_check->adjust_ph Yes oxygen_check Is the system exposed to oxygen/light? temp_check->oxygen_check No encapsulate_temp Action: Use encapsulation (e.g., maltodextrin) to improve thermal stability. temp_check->encapsulate_temp Yes packaging Action: Use opaque packaging and/or oxygen scavengers. oxygen_check->packaging Yes end_node Color Stability Improved oxygen_check->end_node No adjust_ph->temp_check encapsulate_temp->oxygen_check packaging->end_node

Troubleshooting workflow for this compound color instability.

Q2: I'm observing poor solubility of my this compound extract. How can I improve it?

A: this compound's solubility depends on its chemical form and the solvent system.[7]

  • Glycosylated vs. Aglycone: this compound is typically found as a glycoside (e.g., this compound-3-glucoside), which is more water-soluble than its aglycone (non-sugar) form.[7] Ensure your extract has not been hydrolyzed.

  • Solvent Choice: While water-soluble, solubility can be enhanced in weakly acidified aqueous solutions. For non-aqueous systems or lipid-based foods, this compound has good solubility in organic solvents like ethanol, DMSO, and DMF.[13]

  • Acylation: Acylated forms of this compound can have altered solubility, sometimes decreasing water solubility.[7]

  • Solution: For aqueous systems, ensure the pH is slightly acidic. For stock solutions, consider using a co-solvent system like an ethanol/water or DMF/buffer mixture, dissolving first in the organic solvent before diluting.[13]

Q3: My final product has a noticeable off-flavor after adding this compound extract. What could be the cause?

A: Off-flavors are often not from the this compound itself but can arise from several sources.[14]

  • Crude Extracts: Impurities in less-refined plant extracts can carry bitter or astringent notes.

    • Solution: Use a more purified this compound or anthocyanin extract. Analytical methods like HPLC can verify the purity.[15]

  • Degradation Products: The breakdown of this compound or other compounds in the extract due to heat or pH instability can produce phenolic acids and aldehydes, which may contribute to off-flavors.[2]

    • Solution: Address the root cause of instability (see Q1). Stabilizing the this compound will prevent the formation of these degradation products.

  • Interactions: this compound might interact with other ingredients in your formulation, such as proteins or minerals, potentially unmasking or creating new flavor profiles.

    • Solution: Consider using flavor-masking agents or microencapsulation, which can prevent the this compound from directly interacting with taste receptors or other food components.[14][16]

Section 3: Data Presentation & Key Parameters

This section provides quantitative data on this compound's properties for easy reference during experimental design.

Table 1: Influence of pH on this compound Color and Stability

pH ValueDominant this compound FormObserved ColorRelative Stability
1.0 - 2.5Flavylium CationIntense Red/Purple[2][11]Very High
2.5 - 4.0Flavylium Cation / CarbinolRed to Purplish-Red[9]High
4.0 - 6.0Carbinol / Quinoidal BaseWeak Color / Bluish[8][10]Low (Prone to discoloration)
> 7.0Quinoidal Base / ChalconeBlue, Violet, then Yellow/Colorless[2][7]Very Low (Rapid degradation)

Table 2: Effect of Encapsulation on this compound Stability

ConditionTreatmentThis compound Retention / LossReference
Storage at 20°C for 4 weeksControl (Unencapsulated)86% Loss[12]
Storage at 20°C for 4 weeksMaltodextrin Encapsulated< 50% Loss[12]
Storage at 40°C for 4 weeksControl (Unencapsulated)88% Loss[12]
Storage at 40°C for 4 weeksMaltodextrin Encapsulated50% - 75% Loss[12]
Heating at 90°C for 5 hoursThis compound-3-glucoside70.5% Degradation[11]
Heating at 90°C for 5 hoursEncapsulation-like derivative8.65% Degradation[11]

The structural transformations of this compound across different pH values are key to its color changes.

G A Flavylium Cation (Red) B Carbinol Pseudobase (Colorless) A->B + H₂O (pH increase) B->A - H₂O (pH decrease) C Quinoidal Base (Blue/Violet) B->C - H⁺ (pH 4-6) C->B + H⁺ D Chalcone (Yellow/Colorless) C->D pH > 7 (Degradation)

pH-dependent structural forms of this compound.

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: pH Stability Assay for this compound

  • Objective: To determine the color stability of a this compound-containing solution at various pH levels.

  • Materials:

    • This compound stock solution (e.g., in acidified ethanol).

    • Buffer solutions: pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0 (e.g., citrate-phosphate buffers).

    • UV-Vis Spectrophotometer and cuvettes.

    • pH meter.

  • Methodology:

    • Prepare a series of test solutions by diluting a known volume of the this compound stock solution into each buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., absorbance max ~1.0).

    • Immediately after preparation (t=0), measure the full visible spectrum (400-700 nm) of each solution to identify the wavelength of maximum absorbance (λmax), which is typically around 520 nm in acidic conditions.[10]

    • Store the solutions in the dark at a constant temperature (e.g., 25°C) to prevent light and temperature-related degradation.

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), re-measure the absorbance of each solution at its initial λmax.

    • Data Analysis: Calculate the percentage of color retention at each time point using the formula: (Absorbance at time t / Initial Absorbance at t=0) * 100.

    • Plot the percentage of color retention versus time for each pH to visualize the stability profile.

Protocol 2: Thermal Stability Assay for this compound

  • Objective: To evaluate the degradation kinetics of this compound at elevated temperatures.

  • Materials:

    • This compound solution prepared in a stable buffer (e.g., pH 3.0 citrate (B86180) buffer).

    • Thermostatic water bath or heating block.

    • UV-Vis Spectrophotometer.

    • Small, sealed vials to prevent evaporation.

  • Methodology:

    • Dispense aliquots of the this compound solution into the sealed vials.

    • Measure the initial absorbance (t=0) at the λmax of the solution at room temperature.

    • Place the vials in the water bath set to the desired test temperature (e.g., 60°C, 70°C, 80°C, 90°C).[11]

    • At regular intervals (e.g., every 15, 30, or 60 minutes), remove one vial from the bath and immediately cool it in an ice bath to stop the degradation reaction.

    • Allow the cooled vial to return to room temperature and measure its absorbance at λmax.

    • Data Analysis: The degradation of anthocyanins often follows first-order kinetics.[11] Calculate the degradation rate constant (k) by plotting the natural logarithm of the absorbance ratio (ln(A/A₀)) against time. The slope of this line will be -k.

    • Calculate the half-life (t₁/₂) of this compound at each temperature using the formula: t₁/₂ = 0.693 / k.[11]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Objective: To separate and quantify this compound-3-glucoside and other anthocyanins in a sample.

  • Instrumentation & Columns:

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Reagents:

    • Mobile Phase A: Water/Formic Acid (e.g., 95:5 v/v).

    • Mobile Phase B: Acetonitrile/Formic Acid (e.g., 95:5 v/v).

    • This compound-3-glucoside analytical standard.

  • Methodology:

    • Sample Preparation: Dilute the sample in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column Temperature: 28°C.[17]

      • Flow Rate: 1.0 mL/min.[17]

      • Detection Wavelength: 520 nm.

      • Injection Volume: 20 µL.

      • Gradient Elution (Example): Start with 10% B, increase linearly to 30% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Quantification:

      • Prepare a calibration curve by injecting known concentrations of the this compound-3-glucoside standard.

      • Plot the peak area versus concentration to generate a linear regression.

      • Quantify the this compound-3-glucoside in the sample by comparing its peak area to the calibration curve. The elution order on a C18 column is typically related to polarity, with more hydroxyl groups leading to earlier elution.[18]

References

Mitigating interferences in electrochemical detection of Malvidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interferences during the electrochemical detection of Malvidin.

Troubleshooting Guides

This section addresses specific issues that may arise during the electrochemical analysis of this compound, offering step-by-step solutions to overcome common challenges.

Issue 1: Poor signal reproducibility and peak shifting.

  • Possible Cause: Fluctuations in pH of the supporting electrolyte. The electrochemical behavior of this compound, like other anthocyanins, is highly pH-dependent. Different pH values can alter the structure of the this compound molecule, affecting its oxidation potential.[1][2][3][4]

  • Solution:

    • Optimize and Stabilize pH: Carefully select and prepare the supporting electrolyte. A pH of around 3.3 or lower can favor the stability of the flavylium (B80283) cation form of this compound, which is electrochemically active.[4] Use a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a constant pH throughout the experiment.

    • Verify pH Before Each Experiment: Always measure the pH of your supporting electrolyte before each set of measurements to ensure consistency.

    • Sample pH Adjustment: Ensure that the addition of your sample does not significantly alter the pH of the electrochemical cell. If necessary, adjust the sample pH to match that of the supporting electrolyte.

Issue 2: Overlapping voltammetric peaks from interfering compounds.

  • Possible Cause: Presence of other electroactive compounds with similar oxidation potentials to this compound, such as other anthocyanins, flavonoids (e.g., quercetin, catechin), ascorbic acid, and phenolic acids (e.g., gallic acid).[5][6][7][8][9][10][11]

  • Solution:

    • Electrode Modification: Utilize chemically modified electrodes to enhance selectivity and sensitivity towards this compound. Materials like nanoparticles (e.g., Fe3O4, TiO2), conducting polymers, and carbon nanotubes can be used to modify the electrode surface, lowering the oxidation potential of this compound and helping to resolve its peak from interferents.[12][13][14][15][16]

    • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques offer better resolution and sensitivity compared to cyclic voltammetry (CV) and can help distinguish between compounds with closely spaced oxidation potentials.[17][18][19]

    • Sample Pre-treatment/Separation: For complex matrices like wine or fruit extracts, consider a sample clean-up or separation step prior to electrochemical detection. Techniques like solid-phase extraction (SPE) can be used to isolate anthocyanins from other compounds. Alternatively, coupling high-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-ED) can separate this compound from interfering substances before detection.[5][20][21]

Issue 3: Low sensitivity and high limit of detection (LOD).

  • Possible Cause: Sub-optimal experimental conditions or electrode fouling.

  • Solution:

    • Optimize Instrumental Parameters: For techniques like DPV and SWV, optimize parameters such as pulse amplitude, pulse width, and scan rate to maximize the signal-to-noise ratio.[17][19]

    • Electrode Surface Renewal: Before each measurement, ensure the electrode surface is clean. For solid electrodes like glassy carbon, polishing with alumina (B75360) slurry followed by sonication is a standard procedure. This removes any adsorbed species from previous measurements that could passivate the electrode surface.

    • Use of Nanomaterial-Modified Electrodes: As mentioned previously, modifying the electrode with materials like carbon nanotubes or metal nanoparticles can significantly increase the electroactive surface area and enhance the electron transfer rate, thereby improving sensitivity.[11][14][15]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound in food and beverage samples?

A1: The most common interfering substances include:

  • Ascorbic Acid (Vitamin C): Oxidizes at a potential that can overlap with that of this compound and other flavonoids.[6][8][9][22]

  • Sugars (e.g., glucose, fructose): While not always directly interfering at the same potential, high concentrations of reducing sugars in samples like wine can contribute to background currents and electrode fouling.[23][24]

  • Other Phenolic Compounds: Other flavonoids (e.g., quercetin, catechin) and phenolic acids (e.g., gallic acid, caffeic acid) present in complex samples have similar chemical structures and, consequently, similar oxidation potentials.[5][10][11][13][18]

  • Ethanol (B145695) and Organic Acids: In wine analysis, ethanol and organic acids like tartaric acid can also have an interfering effect.[25]

Q2: How can I mitigate interference from ascorbic acid?

A2: Several strategies can be employed:

  • pH Adjustment: The oxidation potential of both ascorbic acid and this compound are pH-dependent. By carefully selecting the pH of the supporting electrolyte, it may be possible to shift their oxidation potentials sufficiently for resolution.

  • Enzymatic Treatment: Ascorbate oxidase can be used to selectively remove ascorbic acid from the sample before analysis.

  • Modified Electrodes: Certain electrode modifications can show higher selectivity for flavonoids over ascorbic acid.[15]

  • Chromatographic Separation: Coupling HPLC with electrochemical detection (HPLC-ED) is a highly effective method to separate ascorbic acid from this compound before detection.[5]

Q3: What is the optimal pH for the electrochemical detection of this compound?

A3: The optimal pH is often a compromise between the stability of this compound and the resolution from interferences. This compound is most stable in its colored flavylium form at low pH values (typically below 4).[1][2] A pH around 3.3 has been noted to favor co-pigmentation and stability.[4] However, the exact optimal pH should be determined experimentally for your specific sample matrix and electrochemical setup by performing a pH study and observing the peak potential, peak current, and peak separation from potential interferents.

Q4: Can I directly analyze a wine sample for this compound using electrochemical methods?

A4: Direct analysis is possible but challenging due to the complexity of the wine matrix.[12][26] Wine contains numerous electroactive compounds, including other anthocyanins, phenolic acids, sugars, and ethanol, which can interfere with the measurement.[25][26][27] For accurate quantification, sample dilution and the use of selective modified electrodes are recommended.[12] For the highest accuracy, a separation technique like HPLC-ED is often preferred for wine analysis.[5][21]

Quantitative Data Summary

Table 1: Electrochemical Detection Limits for this compound and Related Anthocyanins

AnalyteElectrodeTechniqueLimit of Detection (LOD)Reference
This compound-3-O-glucosideGlassy CarbonRP-HPLC-ED< 0.3 mM[5]
This compound-3,5-di-O-glucosideGlassy CarbonRP-HPLC-ED< 0.3 mM[5]

Table 2: Oxidation Potentials of this compound and Common Interferents

CompoundpHElectrodeTechniqueOxidation Potential (V vs. Ag/AgCl)Reference
This compound-3-O-glucoside (oenin)2.20Glassy CarbonRP-HPLC-ED~ +0.45[5]
Catechin---+0.30 to +0.60[5]
Ascorbic Acid8.6-CE-ED-[6]
Quercetin8.6-CE-ED-[6]
Gallic Acid4.8Fe3O4-CPEDPV~ +0.4[12]
Caffeic Acid2.65F-GO/GCEDPV~ +0.5[18]
GlucoseAlkalineCopperCVA> +0.5[25]
FructoseAlkalineCopperCVA> +0.5[25]

Note: Oxidation potentials are highly dependent on experimental conditions (pH, electrode material, scan rate, etc.) and should be considered as approximate values.

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Analysis of this compound

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon electrode) with 0.3 and 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Sonicate in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode before use.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode system in an electrochemical cell containing the supporting electrolyte (e.g., 0.1 M phosphate buffer of a chosen pH). The three electrodes are the prepared working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Blank Measurement:

    • Record a blank voltammogram of the supporting electrolyte using the desired technique (e.g., CV, DPV, or SWV) over the selected potential range.

  • Sample Measurement:

    • Add a known volume of the this compound standard solution or the sample extract to the electrochemical cell.

    • Stir the solution for a defined period to ensure homogeneity.

    • Allow the solution to become quiescent, and then record the voltammogram under the same conditions as the blank.

  • Data Analysis:

    • Determine the peak potential and peak current of the this compound oxidation peak after subtracting the blank signal. The peak current is proportional to the concentration of this compound.

Protocol 2: Preparation of a Modified Electrode (Example: Fe3O4 Nanoparticle Modified Carbon Paste Electrode)

This protocol is adapted from the methodology for detecting phenolic compounds in wine.[12]

  • Preparation of the Modified Paste:

    • Thoroughly mix a specific ratio of graphite (B72142) powder and Fe3O4 nanoparticles (e.g., by weight).

    • Add a mineral oil binder to the powder mixture.

    • Homogenize the mixture in a mortar and pestle until a uniform paste is obtained.

  • Electrode Fabrication:

    • Pack the prepared paste firmly into the cavity of an electrode holder.

    • Smooth the surface of the electrode by rubbing it on a clean piece of paper until a shiny surface is obtained.

  • Electrode Activation/Conditioning (if required):

    • Some modified electrodes may require an electrochemical activation step (e.g., by cycling the potential in the supporting electrolyte) to obtain a stable and reproducible signal. This should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample & Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing Sample Sample Extraction/Dilution Add_Sample Add Sample to Cell Sample->Add_Sample Clean_Electrode Working Electrode Polishing & Cleaning Cell_Setup Assemble 3-Electrode Cell with Supporting Electrolyte Clean_Electrode->Cell_Setup Blank Record Blank Voltammogram Cell_Setup->Blank Blank->Add_Sample Record_Sample Record Sample Voltammogram Add_Sample->Record_Sample Data_Analysis Peak Identification & Background Subtraction Record_Sample->Data_Analysis Quantification Quantification via Calibration Curve Data_Analysis->Quantification

Caption: Workflow for Electrochemical Detection of this compound.

Troubleshooting_Interference Problem Overlapping Peaks / Poor Selectivity pH_Opt Optimize pH of Supporting Electrolyte Problem->pH_Opt Mod_Elec Use Chemically Modified Electrode Problem->Mod_Elec Adv_Tech Employ DPV or SWV Problem->Adv_Tech Separation Sample Pre-treatment (e.g., HPLC, SPE) Problem->Separation Result Improved Peak Resolution

Caption: Strategies to Mitigate Interferences in this compound Detection.

References

Validation & Comparative

Comparative Guide to Validated Analytical Methods for Malvidin Quantification in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent analytical techniques for the quantification of malvidin in dietary supplements: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for the quality control and standardization of dietary supplements containing anthocyanin-rich extracts. This document is intended for researchers, scientists, and professionals in the drug development industry, offering objective comparisons and supporting experimental data to aid in method selection and implementation.

Comparison of Method Performance

The choice between HPLC-UV and UPLC-MS/MS for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective method suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and low-level quantification.[1] The following table summarizes the key quantitative performance parameters for each method, derived from validated studies.

Performance ParameterHPLC-UV MethodUPLC-MS/MS Method
**Linearity (R²) **0.9994 - 0.99990.9391 - 0.9998
Limit of Detection (LOD) 0.10 µg/mL (for related compounds)0.221 - 0.604 µg/L (for this compound derivatives)
Limit of Quantification (LOQ) 0.34 µg/mL (for related compounds)0.274 - 1.157 µg/L (for this compound derivatives)
Precision (RSD) < 15% (Inter-day for related compounds)< 10% (Intra-day), < 15% (Inter-day)
Accuracy/Recovery Typically 80-120%54 - 108%

Note: Data for HPLC-UV is based on the analysis of related phenolic compounds in dietary supplements, as specific this compound validation data was not explicitly detailed in the cited sources.[2] Data for UPLC-MS/MS is for this compound derivatives in a complex matrix.[3] The performance of any method can vary based on the specific matrix and instrumentation.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate quantification of this compound. Below are representative methodologies for both HPLC-UV and UPLC-MS/MS.

Method 1: HPLC-UV for Anthocyanin Analysis

This method is adapted from established protocols for the analysis of anthocyanins in botanical materials and dietary supplements.[4][5]

1. Sample Preparation (Extraction):

  • Accurately weigh a portion of the ground dietary supplement.

  • Extract the sample with a solution of methanol (B129727) containing a small percentage of hydrochloric or formic acid to ensure anthocyanin stability.[6][7]

  • Sonication or reflux extraction can be employed to improve extraction efficiency.[6]

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent.[4]

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm or a Synergi Hydro-RP C18, 250 mm × 2 mm, 4 μm.[4][8]

  • Mobile Phase A: 0.5% aqueous phosphoric acid or 0.2% sulfuric acid.[5][8]

  • Mobile Phase B: Acetonitrile or a mixture of water:acetonitrile:glacial acetic acid:phosphoric acid (50:48.5:1.0:0.5 v/v/v/v).[5]

  • Gradient Program: A gradient elution is typically used to separate the various anthocyanins. The program starts with a low percentage of mobile phase B, which is gradually increased to elute the more retained compounds.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.[4]

3. Detection:

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Detection Wavelength: 520 nm for anthocyanins.[4]

4. Quantification:

  • Quantification is typically performed using an external standard of this compound-3-O-glucoside or a related commercially available anthocyanin standard.[9] A calibration curve is constructed by plotting the peak area against the concentration of the standard.

Method 2: UPLC-MS/MS for this compound Derivatives

This method provides high sensitivity and selectivity for the analysis of this compound and its derivatives, particularly in complex sample matrices.[3][10]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Dilute the initial extract of the dietary supplement.

  • Use a cation-exchange SPE cartridge (e.g., MCX) to separate anthocyanins from other matrix components.[10]

  • Condition the cartridge with acidified water.

  • Load the sample and wash with acidified methanol to remove interferences.

  • Elute the anthocyanins with methanol containing a small amount of ammonium (B1175870) hydroxide.

  • Immediately acidify the eluate with formic acid.[10]

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity UPLC system or equivalent.[11]

  • Column: Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A rapid gradient from a low to high percentage of mobile phase B is used to ensure fast and efficient separation. For example, starting at 10% B, ramping to 20% B at 2 min, then to 100% B at 2.1 min.[11]

  • Flow Rate: 0.3 - 1.0 mL/min.[11]

  • Column Temperature: 40°C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific this compound derivatives.[3][10] The MRM transitions are specific precursor-to-product ion fragments for each analyte.

  • Source Parameters: Optimized capillary voltage, source temperature, and gas flows.

4. Quantification:

  • Quantification is performed using a calibration curve of a certified reference standard of this compound-3-O-glucoside. The peak area ratios of the analyte to an internal standard (if used) are plotted against concentration.

Visual Workflow and Pathway Diagrams

To visualize the general process of this compound quantification and the logical flow of method selection, the following diagrams are provided.

Malvidin_Quantification_Workflow Sample Dietary Supplement Sample Extraction Extraction of Anthocyanins Sample->Extraction Filtration Filtration / SPE Cleanup Extraction->Filtration Analysis Instrumental Analysis Filtration->Analysis HPLC_UV HPLC-UV Analysis->HPLC_UV Routine QC UPLC_MSMS UPLC-MS/MS Analysis->UPLC_MSMS High Sensitivity / Complex Matrix Data_Processing Data Processing & Quantification HPLC_UV->Data_Processing UPLC_MSMS->Data_Processing Report Final Report Data_Processing->Report

Caption: General workflow for the quantification of this compound in dietary supplements.

Method_Selection_Logic Start Analysis Requirement? High_Sensitivity High Sensitivity / Selectivity Needed? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No Use_UPLC_MSMS Select UPLC-MS/MS High_Sensitivity->Use_UPLC_MSMS Yes Routine_QC Routine QC / High Throughput? Complex_Matrix->Routine_QC No Complex_Matrix->Use_UPLC_MSMS Yes Routine_QC->Use_UPLC_MSMS No Use_HPLC_UV Select HPLC-UV Routine_QC->Use_HPLC_UV Yes

Caption: Logical flow for selecting an analytical method for this compound quantification.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Malvidin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Malvidin, a key anthocyanin, is crucial for product development, quality control, and efficacy studies. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most suitable technique for specific analytical needs.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC and spectrophotometric methods for the quantification of this compound and its glycosides can be assessed through key validation parameters. The following table summarizes quantitative data to provide a comparative overview.

Validation ParameterHPLC MethodSpectrophotometric (pH Differential) Method
Linearity (R²) > 0.999[1]Generally high (often > 0.99 for total anthocyanins)
Accuracy (Recovery %) > 95%[1]Not explicitly stated for this compound
Precision (RSD %) < 3% (Intra-day and Inter-day)[1]Repeatability (RSDr): 1.06 - 4.16% Reproducibility (RSDR): 2.69 - 10.12% (for total anthocyanins)[2]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated for this compound
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated for this compound
Specificity High (Separates this compound from other compounds)Lower (Measures total monomeric anthocyanins)[3]
Analysis Time Longer (minutes per sample)Shorter (seconds to minutes per sample)[3]
Cost & Complexity HigherLower[3]

It is important to note that while the pH differential method measures the total monomeric anthocyanin content, the results can be expressed as this compound-3-glucoside equivalents.[4] Studies have demonstrated a high correlation (r > 0.925) between the total anthocyanin content determined by the pH differential method and HPLC.[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for both HPLC and spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of individual anthocyanins like this compound-3-O-glucoside (oenin) and this compound-3,5-O-diglucoside (malvin).

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Acetic acid/water (10:90, v/v)

    • Solvent B: Acetonitrile/acetic acid/water (50:10:40, v/v/v)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at 520 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 28°C.

Sample Preparation:

  • Samples, such as wine, can often be injected directly after filtration through a 0.45 µm filter.[1] For other matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the anthocyanins.

Quantification:

  • A calibration curve is generated using standard solutions of this compound glycosides of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Spectrophotometric (pH Differential) Method

This method is a rapid and simple technique for the determination of total monomeric anthocyanin content.

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

  • Potassium chloride buffer, 0.025 M, pH 1.0.

  • Sodium acetate (B1210297) buffer, 0.4 M, pH 4.5.

  • This compound-3-glucoside standard.

Procedure:

  • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Let the solutions stand for at least 15 minutes to allow for equilibration.

  • Measure the absorbance of each dilution at the wavelength of maximum absorption for this compound (around 520-540 nm) and at 700 nm (to correct for haze).[1][6]

  • Calculate the absorbance of the sample using the following equation: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5

Quantification:

  • The total monomeric anthocyanin concentration, expressed as this compound-3-glucoside equivalents, is calculated using the following formula: Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l) Where:

    • MW = Molecular weight of this compound-3-glucoside (493.4 g/mol )

    • DF = Dilution factor

    • ε = Molar extinction coefficient of this compound-3-glucoside (28,000 L·cm⁻¹·mol⁻¹)

    • l = Pathlength in cm (typically 1 cm)

Mandatory Visualization

Experimental Workflow for Cross-Validation

CrossValidationWorkflow Sample Sample Containing this compound Prep Sample Preparation (Extraction, Filtration) Sample->Prep Split Split Sample Prep->Split HPLC_Method HPLC Analysis Split->HPLC_Method Aliquot 1 Spectro_Method Spectrophotometric Analysis (pH Differential) Split->Spectro_Method Aliquot 2 HPLC_Data Quantitative Data (Peak Area, Retention Time) HPLC_Method->HPLC_Data Spectro_Data Quantitative Data (Absorbance) Spectro_Method->Spectro_Data HPLC_Results This compound Concentration (Individual Glycosides) HPLC_Data->HPLC_Results Spectro_Results Total Monomeric Anthocyanin Conc. (as this compound-3-glucoside equiv.) Spectro_Data->Spectro_Results Comparison Data Comparison & Correlation HPLC_Results->Comparison Spectro_Results->Comparison Validation Method Validation Assessment Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.

References

Malvidin in Grapes: A Comparative Analysis of Vitis vinifera Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of malvidin content across various grape cultivars reveals significant diversity, influenced by genetic and environmental factors. This guide provides a comparative overview of this compound concentrations in different grape varieties, supported by experimental data, and outlines the methodologies for its quantification.

This compound, a prominent anthocyanin, is a key contributor to the color of red grapes and the resulting wines. Its concentration varies considerably among different Vitis vinifera cultivars, impacting the chromatic and potential health-related properties of grape-derived products. This comparative study synthesizes data from multiple analyses to provide a quantitative overview of this compound content in several well-known grape varieties.

Comparative this compound Content

The concentration of this compound and its derivatives, primarily this compound-3-O-glucoside, has been quantified in numerous grape varieties. The following table summarizes the findings from various studies, highlighting the inherent differences in this compound accumulation among cultivars. It is important to note that direct comparisons should be made with caution, as analytical methods, environmental conditions, and viticultural practices can influence the results.

Grape VarietyThis compound-3-O-glucoside ContentOther this compound DerivativesReference (Methodology)
Syrah277.54 mg/L (in juice)Present[1] (HPLC)
Cabernet Sauvignon208.32 mg/L (in juice)This compound-3-O-(6-O-acetyl)-glucoside and this compound-3-O-(6-O-coumaryl)-glucoside are predominant acylated forms.[2][1][2] (HPLC)
Cimin196.27 mg/L (in juice)Not specified[1] (HPLC)
Öküzgözü170.81 mg/L (in juice)Not specified[1] (HPLC)
Merlot74.26 mg/L (in juice, for peonidin-3-glucoside, a related anthocyanin)This compound-3-O-glucoside is a major anthocyanin.[1] (HPLC)
Alicante30.05 mg/L (in juice, for peonidin-3-glucoside)Not specified[1] (HPLC)
Gros noirHigh concentration, major anthocyaninNot specified[3] (HPLC-DAD)
CardinalLower concentration, peonidin-3-O-glucoside is majorNot specified[3] (HPLC-DAD)
Muscat noirModerate concentrationNot specified[3] (HPLC-DAD)

Experimental Protocols

The quantification of this compound in grapes involves two primary stages: extraction from the grape skins and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Extraction of Anthocyanins from Grape Skins

This protocol is a synthesis of commonly used methods for the efficient extraction of anthocyanins, including this compound, from grape skins.[3][4][5]

Materials and Reagents:

  • Grape skins (fresh or freeze-dried)

  • Extraction Solvent: Methanol (B129727)/water/trifluoroacetic acid (TFA) (80:20:0.05, v/v/v) or acetone/water (70:30, v/v) acidified with 0.1% HCl.[3][4]

  • Centrifuge

  • Rotary evaporator

  • Methanol (for reconstitution)

Procedure:

  • Homogenize fresh grape skins or grind freeze-dried skins to a fine powder.

  • Weigh a known amount of the powdered grape skin (e.g., 2 g) and place it in a suitable container.

  • Add a defined volume of the extraction solvent (e.g., 80 mL).

  • Agitate the mixture at room temperature for a specified period (e.g., 15 minutes at 250 rpm).[3]

  • Centrifuge the mixture (e.g., at 10,000 rpm for 10 minutes at 10°C) to pellet the solid material.[3]

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with a second solvent such as acetone/water (60:40) to ensure complete extraction.[3]

  • Combine the supernatants.

  • Evaporate the solvent from the combined supernatant under vacuum using a rotary evaporator at a controlled temperature (e.g., 30°C).[3]

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.[3]

  • Filter the reconstituted extract through a 0.45-µm syringe filter prior to injection into the HPLC system.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC-DAD (Diode Array Detection) method for the separation and quantification of this compound-3-O-glucoside and other anthocyanins.[1][3][6]

Instrumentation:

  • HPLC system equipped with a diode array detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]

Chromatographic Conditions:

  • Mobile Phase A: 4% Phosphoric acid in water or 10% formic acid in water.[1][3]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the different anthocyanins. For example: 0-26 min, 15-80% B; 26-30 min, 80-15% B.[3]

  • Flow Rate: 0.8 to 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 520 nm for anthocyanins.[1]

  • Injection Volume: 20 µL.[1]

Quantification:

  • A calibration curve is constructed using a certified standard of this compound-3-O-glucoside at various concentrations.

  • The peak area of this compound-3-O-glucoside in the sample chromatogram is compared to the calibration curve to determine its concentration.

  • Results are typically expressed as milligrams per gram of fresh or dry weight of grape skin, or milligrams per liter of juice.

Visualizing the Pathways

To better understand the biological origin of this compound and the analytical process for its measurement, the following diagrams are provided.

Malvidin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_anthocyanin Anthocyanin Modification Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Petunidin Petunidin Delphinidin->Petunidin OMT This compound This compound Petunidin->this compound OMT Malvidin_3_O_glucoside Malvidin_3_O_glucoside This compound->Malvidin_3_O_glucoside UFGT

Caption: Biosynthesis pathway of this compound-3-O-glucoside in grapes.

Experimental_Workflow start Grape Sample Collection skin_separation Skin Separation and Preparation start->skin_separation extraction Anthocyanin Extraction (Solvent-based) skin_separation->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection concentration Solvent Evaporation supernatant_collection->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis quantification Quantification using This compound Standard hplc_analysis->quantification

Caption: Experimental workflow for this compound quantification.

References

Malvidin vs. Other Anthocyanins: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of malvidin against other common anthocyanins, supported by experimental data from established antioxidant assays. The information presented is intended to assist researchers in evaluating the potential of these natural compounds in the development of novel therapeutic agents.

Comparative Antioxidant Activity

The antioxidant capacity of anthocyanins is influenced by their chemical structure, particularly the number and arrangement of hydroxyl and methoxy (B1213986) groups on the B-ring. The following table summarizes quantitative data on the antioxidant activity of this compound and other prevalent anthocyanins from various in vitro assays. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Anthocyanin/AnthocyanidinDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (TEAC)ORAC (µmol TE/µmol)
This compound Varies; generally considered potent[1]Not consistently reported> Peonidin (B1209262) & Pelargonidin[2]
Cyanidin 33 - 63[3]2.48[4]Higher than its glucoside[5][6]
Cyanidin-3-glucoside 7.29[7]Higher than Delphinidin-3-glucoside[7]6.36[8]
Delphinidin (B77816) 3.74 - 80[3]Higher than Cyanidin[3]Highest among many anthocyanidins[9]
Delphinidin-3-glucoside 6.90[7]Lower than Cyanidin-3-glucoside[7]4.05[7]
Pelargonidin 5.25[2]Lower activityLowest among many anthocyanidins[2][5]
Peonidin Lower than Cyanidin[10]Not consistently reportedLower than this compound[2]
Petunidin (B3231668) Higher than Delphinidin[11]Not consistently reportedLower than Delphinidin[9]

Note: A lower IC50 value indicates higher antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity, where a higher value indicates greater antioxidant activity. ORAC stands for Oxygen Radical Absorbance Capacity, with higher values representing stronger antioxidant potential. The data is compiled from multiple sources and may not be directly comparable due to differing experimental setups.

Experimental Methodologies

Detailed protocols for the most common in vitro antioxidant capacity assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to its neutralization.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM) to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the anthocyanin samples and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

  • Reaction: In a 96-well microplate, add a specific volume of the sample or standard to each well. Then, add the DPPH working solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.[8][10][12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds.

  • Reaction: Add a small volume of the test sample to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox.[8][12]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), a standard antioxidant (Trolox), and the test compounds are required.

  • Reaction Mixture: In a black 96-well microplate, combine the fluorescent probe, the test compound or Trolox standard, and a buffer solution.

  • Initiation: Initiate the reaction by adding the peroxyl radical generator.

  • Measurement: Monitor the decay of fluorescence over time using a fluorescence microplate reader. The antioxidant protects the fluorescent probe from degradation, thus slowing the decay of the fluorescence signal.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard, and the results are expressed as Trolox Equivalents (TE).

Signaling Pathways and Mechanisms of Action

Anthocyanins, including this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Anthocyanin Anthocyanin (e.g., this compound) Anthocyanin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus Nucleus Nrf2->Nucleus translocates to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Activation of the Nrf2-ARE antioxidant response pathway by anthocyanins.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity determination involves a series of standardized steps to ensure accuracy and reproducibility.

Experimental_Workflow start Start reagent_prep Prepare Radical Solution (DPPH• or ABTS•+) start->reagent_prep sample_prep Prepare Sample and Standard Dilutions start->sample_prep reaction Mix Sample/Standard with Radical Solution reagent_prep->reaction sample_prep->reaction incubation Incubate in Controlled Environment (e.g., dark, RT) reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition and IC50/TEAC measurement->calculation end End calculation->end

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Conclusion

The antioxidant activity of anthocyanins is a complex interplay of their molecular structure and their ability to interact with cellular signaling pathways. While delphinidin often exhibits the highest radical scavenging activity due to its three hydroxyl groups on the B-ring, this compound demonstrates potent antioxidant effects, often comparable to or exceeding other common anthocyanins like peonidin and pelargonidin. The methoxy groups in this compound's structure are thought to contribute to its stability and antioxidant capacity. Further head-to-head comparative studies under standardized conditions are necessary to definitively rank the antioxidant potential of these compounds. The provided methodologies and pathway diagrams serve as a foundational resource for researchers investigating the therapeutic promise of this compound and other anthocyanins.

References

Malvidin vs. Its Glucosides: A Comparative Analysis of Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the experimental evidence comparing the anti-inflammatory properties of the anthocyanidin Malvidin and its principal glucoside derivatives, offering insights for researchers and drug development professionals.

This compound, a prominent anthocyanidin found in pigmented fruits and vegetables, and its glycosidic forms, most notably this compound-3-glucoside (Mv-3-glc), have garnered significant attention for their potential health benefits, particularly their anti-inflammatory activities.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and its glucosides, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Anti-inflammatory Activity

Experimental studies have demonstrated that both this compound and its glucoside derivatives possess potent anti-inflammatory properties, though their efficacy can vary depending on the specific inflammatory model and markers being assessed.

One key area of difference lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A study directly comparing this compound with its 3-O-glucoside and 3,5-O-diglucoside forms found that the aglycone form, This compound, exhibited a significantly greater ability to inhibit both COX-1 and COX-2 enzymes .[3] The glycosylation of this compound at the C3 and C5 positions led to a notable reduction in its inhibitory activity against these enzymes.[3]

Conversely, in studies focusing on endothelial inflammation, a critical factor in atherosclerosis, This compound-3-glucoside has shown superior or comparable effects to other glycosides . For instance, in tumor necrosis factor-alpha (TNF-α)-stimulated human umbilical vein endothelial cells (HUVECs), this compound-3-glucoside was generally more effective at inhibiting the expression of adhesion molecules and chemokines than this compound-3-galactoside.[4][5] Both this compound and its glucosides have been shown to suppress the NF-κB signaling pathway, a crucial regulator of inflammation.[1][4]

The following tables summarize the quantitative data from key experimental studies, providing a direct comparison of the inhibitory effects of this compound and its glucosides on various inflammatory markers.

Table 1: Inhibition of COX-1 and COX-2 Enzymes
CompoundIC₅₀ for COX-1 (µM)IC₅₀ for COX-2 (µM)Selectivity Index (COX-2/COX-1)
This compound (Mv)12.45 ± 0.702.76 ± 0.160.22
This compound-3-O-glucoside (Mv 3-glc)74.78 ± 0.0639.92 ± 3.020.53
This compound-3,5-O-diglucoside (Mv 3,5-diglc)90.36 ± 1.9266.45 ± 1.930.83
Data sourced from a study on the anti-inflammatory activity of this compound and its glycosides.[3]
Table 2: Inhibition of Inflammatory Markers in TNF-α-stimulated HUVECs by this compound-3-glucoside
Inflammatory MarkerConcentration of Mv-3-glcInhibition Rate (%)
MCP-1 (protein in supernatant)1 µM35.9%
ICAM-1 (protein in supernatant)1 µM54.4%
VCAM-1 (protein in supernatant)1 µM44.7%
MCP-1 (mRNA expression)1 µM9.88%
ICAM-1 (mRNA expression)1 µM48.6%
IκBα degradation50 µM84.8%
Data from a study on the anti-inflammatory effect of blueberry anthocyanins in endothelial cells.[4][5][6]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound and its glucosides are primarily mediated through the modulation of key signaling pathways, most notably the NF-κB pathway . Both forms have been shown to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the p65 subunit to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4][7]

Another important pathway implicated is the Nrf2 pathway . This compound-3-glucoside has been found to enhance the nuclear levels of Nrf2, leading to the increased expression of the protective enzyme heme oxygenase-1 (HO-1). Some studies also suggest the involvement of the MAPK pathway , with this compound and its glucosides showing the ability to inactivate p38 and JNK1/2.[7]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases p65 p65 NFkB->p65 translocates This compound This compound / Mv-3-glc This compound->IKK inhibits This compound->IkBa inhibits degradation DNA DNA p65->DNA ProInflammatory Pro-inflammatory Genes (MCP-1, ICAM-1, VCAM-1) DNA->ProInflammatory transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound and its glucosides.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies from the cited studies are provided below.

Inhibition of COX-1 and COX-2 Activity
  • Assay Principle: The anti-inflammatory activity was assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

  • Methodology: The specific details of the assay, including the source of the enzymes, substrate concentrations, and detection methods, are crucial for reproducibility. A commercially available COX inhibitor screening assay kit is often used. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are then calculated.[3]

Endothelial Cell Inflammation Model
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying vascular inflammation.

  • Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) is used to induce an inflammatory response in the HUVECs.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or its glucosides before stimulation with TNF-α.

  • Endpoint Measurement:

    • Protein Expression: The levels of inflammatory proteins such as Monocyte Chemoattractant Protein-1 (MCP-1), Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) in the cell culture supernatant and cell lysates are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

    • mRNA Expression: The gene expression of these inflammatory markers is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

    • NF-κB Pathway Analysis: The degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are assessed by Western blotting.[4][5]

Experimental_Workflow_HUVEC cluster_endpoints Endpoint Measurements Start HUVEC Culture Pretreatment Pre-treatment with This compound / Mv-3-glc Start->Pretreatment Stimulation Stimulation with TNF-α Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Analysis Incubation->Analysis ELISA ELISA (MCP-1, ICAM-1, VCAM-1 protein) Analysis->ELISA RTqPCR RT-qPCR (MCP-1, ICAM-1 mRNA) Analysis->RTqPCR WesternBlot Western Blot (IκBα, p65) Analysis->WesternBlot

Caption: Experimental workflow for studying endothelial inflammation in HUVECs.

Bioavailability Considerations

The bioavailability of these compounds is a critical factor influencing their in vivo efficacy. Studies have shown that this compound-3-glucoside is poorly absorbed in humans after consumption of red wine, dealcoholized red wine, and red grape juice.[8] The aglycone form, this compound, is not typically detected in plasma or urine after ingestion of its glucoside.[8] This suggests that the in vivo anti-inflammatory effects may be attributable to the absorbed glucosides themselves or their metabolites, which are yet to be fully identified.

Conclusion

Both this compound and its glucoside forms, particularly this compound-3-glucoside, demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways like NF-κB. The available data suggests a context-dependent superiority; this compound aglycone appears more potent in direct enzymatic inhibition of COX, while this compound-3-glucoside shows strong efficacy in cellular models of endothelial inflammation. For researchers and drug development professionals, the choice between this compound and its glucosides may depend on the specific inflammatory condition being targeted. Further research is warranted to fully elucidate the metabolic fate and in vivo mechanisms of action of these promising natural compounds.

References

Efficacy of Malvidin in comparison to other neuroprotective compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Malvidin and Other Neuroprotective Compounds

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge in modern medicine. A growing body of research focuses on the therapeutic potential of natural polyphenolic compounds in mitigating neuronal damage. This guide provides a comparative analysis of the neuroprotective efficacy of this compound, a prominent anthocyanin, against three other well-researched flavonoids: resveratrol, curcumin, and quercetin (B1663063). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the current experimental evidence, facilitating informed decisions in the pursuit of novel neuroprotective strategies.

Comparative Efficacy: In Vitro and In Vivo Studies

The neuroprotective effects of these compounds have been evaluated in various experimental models, assessing their ability to counteract oxidative stress, neuroinflammation, and apoptosis. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Neuroprotective Efficacy
CompoundModel SystemInsultConcentrationKey OutcomesReference
This compound ARPE-19 cellsH₂O₂50 µM↓ ROS production, ↓ MDA content, ↑ SOD levels, ↑ GPx activity[1]
BV-2 cellsLPS (500 ng/ml)50, 100, 200 µMDose-dependent ↑ UCP2 protein expression[2]
Resveratrol R28 cellsCobalt chloride (hypoxia)IC₅₀: 938.5 µM↑ Cell viability (vs. control IC₅₀: 284.4 µM)[3]
R28 cellsGlutamate (excitotoxicity)IC₅₀: 29.32 mM↑ Cell viability (vs. control IC₅₀: 5.94 mM)[3]
Primary neuronal culturesOGD/reperfusion0.1, 1, 10 µMConcentration-dependent ↓ caspase-3 and -12 mRNA[4]
Curcumin HT22 cellsOGD/R10 µM↑ Cell viability, ↓ LDH release[5]
bEnd.3 cellsOGD/R20 µM↓ TNF-α, IL-6, IL-1β levels[5]
PC12 cellsCholesterol10 µg/ml↓ IL-1β and TNF-α[6]
Quercetin P19 neuronal cellsCopper (150 µM)150 µMImproved viability, ↓ ROS formation, ↓ caspase-3 activation[7][8]
HT22 cellsOkadaic acidNot specified↓ Tau hyperphosphorylation, ↓ oxidative stress[9]

Abbreviations: H₂O₂ (Hydrogen Peroxide), LPS (Lipopolysaccharide), OGD/R (Oxygen-Glucose Deprivation/Reoxygenation), ROS (Reactive Oxygen Species), MDA (Malondialdehyde), SOD (Superoxide Dismutase), GPx (Glutathione Peroxidase), UCP2 (Uncoupling protein 2), LDH (Lactate Dehydrogenase), TNF-α (Tumor Necrosis Factor-alpha), IL (Interleukin).

Table 2: In Vivo Neuroprotective Efficacy
CompoundAnimal ModelInsult/Disease ModelDosageKey OutcomesReference
Resveratrol RatDiabetes + Alzheimer'sNot Specified↑ Sirt1 expression, ↓ AChE, ↓ MDA, ↓ IL-1β, ↓ IL-6, ↑ SOD, ↑ GSH[10][11]
Mouse (ob/ob)Obesity/Diabetes25 mg/kg/day (oral)↓ Lipid peroxides, ↑ antioxidant enzymes (SOD, CAT, GPx)[12]
Curcumin RatCerebral contusionNot SpecifiedReduced brain lesion size[13]
Mouse (GFAP-IL6)Chronic neuroinflammationNot SpecifiedReduced brain levels of NOS, nitrotyrosine, IL-1β, Aβ plaque[14]
Quercetin MouseMPTP-induced Parkinson'sNot Specified↑ IL-10, ↑ TGF-β, ↓ IL-1β, ↓ iNOS, ↑ p-PI3K, ↑ p-Akt, ↑ p-GSK-3β, ↑ Bcl-2, ↓ Bax, ↓ Caspase-9[15][16]
RatHypoxiaNot Specified↓ MDA, ↑ SOD, ↑ GR, ↑ GPx, ↑ GST[17]

Abbreviations: AChE (Acetylcholinesterase), MDA (Malondialdehyde), IL (Interleukin), SOD (Superoxide Dismutase), GSH (Glutathione), CAT (Catalase), GPx (Glutathione Peroxidase), NOS (Nitric Oxide Synthase), Aβ (Amyloid-beta), MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), iNOS (inducible Nitric Oxide Synthase), PI3K (Phosphoinositide 3-kinase), Akt (Protein kinase B), GSK-3β (Glycogen synthase kinase 3 beta), Bcl-2 (B-cell lymphoma 2), Bax (Bcl-2-associated X protein), GR (Glutathione Reductase), GST (Glutathione S-transferase).

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for key in vivo and in vitro models cited in the comparison.

Rotenone-Induced Parkinson's Disease Model in Rats

This in vivo model is utilized to screen for compounds with therapeutic potential for Parkinson's disease.

  • Animals : Adult male Wistar rats (180 ± 20 g) are used.[18]

  • Induction of Parkinsonism : Rotenone (B1679576) is dissolved in a vehicle (e.g., 2% DMSO, 98% Miglyol 812 N) and administered via daily intraperitoneal (IP) or subcutaneous injections at a dose of 2.5-3.0 mg/kg body weight for a period of 9 to 28 days.[18][19][20][21]

  • Treatment : The test compound (e.g., this compound) is administered orally or via injection at specified doses for the duration of the study, often starting prior to rotenone administration.[18]

  • Behavioral Assessment : Motor deficits are evaluated using tests such as the postural instability test, open-field test, and elevated plus maze to assess bradykinesia, exploratory behavior, and anxiety.[18][20]

  • Biochemical and Histological Analysis : Following the treatment period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected. Analyses include measuring levels of dopamine (B1211576) and its metabolites, antioxidant enzymes (SOD, CAT, GSH), lipid peroxidation (MDA), inflammatory cytokines (TNF-α, IL-1β), and immunohistochemical staining for tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic cell loss.[18][21]

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This in vitro model mimics ischemic/reperfusion injury in neurons.

  • Cell Culture : Neuronal cell lines (e.g., HT22 mouse hippocampal neurons) or primary neurons are cultured under standard conditions.[5]

  • OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours) to induce oxygen-glucose deprivation.[5]

  • Reoxygenation and Treatment : After the OGD period, the glucose-free medium is replaced with the original complete medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂). The test compound (e.g., Curcumin) is added to the medium at various concentrations during the reoxygenation phase.[5]

  • Assessment of Neuroprotection : After a reoxygenation period (e.g., 12-24 hours), cell viability is assessed using assays such as MTT or LDH release.[5] Further mechanistic studies can include measuring ROS production, mitochondrial membrane potential, apoptosis markers (caspase activation, TUNEL staining), and the expression of relevant signaling proteins via Western blotting or RT-qPCR.[5]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these flavonoids are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

General Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound.

G cluster_0 In Vitro / In Vivo Model Selection cluster_1 Induction of Neurotoxicity cluster_2 Compound Treatment cluster_3 Assessment of Neuroprotective Efficacy model Select appropriate model (e.g., neuronal cell line, animal model) insult Apply neurotoxic insult (e.g., Oxidative stress, Inflammation, Excitotoxicity) model->insult treatment Administer test compound (e.g., this compound) at various concentrations insult->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability biochemical Biochemical Assays (ROS, MDA, SOD, Cytokines) treatment->biochemical molecular Molecular Analysis (Western Blot, RT-qPCR) treatment->molecular

Caption: General experimental workflow for neuroprotection studies.

This compound: MAPK Signaling Pathway

This compound has been shown to exert its antioxidant effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular stress responses.[1][22]

G ROS Oxidative Stress (e.g., H₂O₂) MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK ER_Stress Endoplasmic Reticulum Stress MAPK->ER_Stress Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis This compound This compound This compound->MAPK

Caption: this compound inhibits MAPK-mediated apoptosis.

Resveratrol: SIRT1 Signaling Pathway

Resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity.[10][11][23][24][[“]]

G Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 PGC1a PGC-1α Deacetylation SIRT1->PGC1a NFkB NF-κB Inhibition SIRT1->NFkB Mito Mitochondrial Biogenesis & Function PGC1a->Mito Neuroprotection Neuroprotection Mito->Neuroprotection Inflammation ↓ Neuroinflammation NFkB->Inflammation Inflammation->Neuroprotection

Caption: Resveratrol promotes neuroprotection via SIRT1 activation.

Curcumin: Nrf2 Signaling Pathway

Curcumin exerts potent antioxidant and anti-inflammatory effects, largely through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[26][27][28][29][30]

G Curcumin Curcumin Keap1 Keap1 Curcumin->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc translocation ARE ARE Binding Nrf2_nuc->ARE Antioxidant_Genes ↑ Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Curcumin activates the Nrf2 antioxidant pathway.

Quercetin: PI3K/Akt Signaling Pathway

Quercetin has been shown to protect neurons by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is a key regulator of cell survival and proliferation.[7][8][9][15][16]

G Quercetin Quercetin PI3K PI3K Activation Quercetin->PI3K Akt Akt Phosphorylation PI3K->Akt GSK3b GSK-3β Inhibition Akt->GSK3b Apoptosis_Proteins Bcl-2 ↑ / Bax ↓ Akt->Apoptosis_Proteins Apoptosis ↓ Neuronal Apoptosis GSK3b->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Quercetin promotes neuronal survival via PI3K/Akt pathway.

Conclusion

This compound, resveratrol, curcumin, and quercetin all demonstrate significant neuroprotective properties through various mechanisms of action. This compound shows strong antioxidant effects by modulating MAPK signaling. Resveratrol's primary neuroprotective role appears to be mediated through the activation of the SIRT1 pathway, impacting mitochondrial function and inflammation. Curcumin is a potent activator of the Nrf2 antioxidant response element, providing robust protection against oxidative stress. Quercetin promotes neuronal survival by activating the PI3K/Akt pathway and inhibiting apoptosis.

While all four compounds show promise, the choice of a therapeutic candidate will depend on the specific pathological context of the neurodegenerative disease being targeted. Further head-to-head comparative studies in standardized models are warranted to definitively establish the relative efficacy of these compounds. The data presented in this guide serves as a valuable resource for researchers in the field of neuroprotection and drug development, highlighting the potential of these natural flavonoids as scaffolds for novel therapeutic agents.

References

Malvidin Bioavailability: A Comparative Analysis of Red Wine and Red Grape Juice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioavailability of malvidin from two common dietary sources: red wine and red grape juice. This guide synthesizes key experimental findings, providing a clear comparison of pharmacokinetic data and detailed experimental methodologies.

Executive Summary

This compound, a prominent anthocyanin in red grapes, is a subject of increasing interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its bioavailability from different dietary sources is crucial for the development of functional foods and nutraceuticals. This guide provides a comparative analysis of this compound bioavailability from red wine and red grape juice, drawing upon key human clinical trials.

The available evidence consistently indicates that this compound-3-glucoside (M-3-G), the primary form of this compound in grapes, is more bioavailable from red grape juice than from red wine. Studies show a higher peak plasma concentration (Cmax) and area under the curve (AUC) for M-3-G following the consumption of red grape juice compared to red wine. The time to reach peak concentration (Tmax) is also generally shorter with grape juice. These differences are attributed to several factors, including the higher concentration of M-3-G in the grape juice used in studies and the potential influence of the food matrix, such as the presence of glucose, which may enhance absorption.

Quantitative Data Comparison

The following tables summarize the pharmacokinetic parameters of this compound-3-glucoside (M-3-G) from human clinical trials comparing its bioavailability from red wine and red grape juice.

Table 1: Pharmacokinetic Parameters of this compound-3-Glucoside (M-3-G) after Consumption of Red Wine and Red Grape Juice (Bub et al., 2001)[1][2]

Beverage (500 mL)M-3-G Dose (mg)Cmax (nmol/L)Tmax (min)AUC (nmol·h/L)
Red Wine6891 ± 4350288 ± 127
Red Grape Juice117179 ± 47120662 ± 210
Dealcoholized Red Wine5870 ± 3690214 ± 124

Data are presented as mean ± SD for six healthy male subjects.

Table 2: Pharmacokinetic Parameters of Anthocyanins after Consumption of Red Wine and Red Grape Juice (Netzel et al., 2003)[3][4]

Beverage (400 mL)Total Anthocyanin Dose (mg)This compound-3-glucoside Cmax/DoseThis compound-3-glucoside Tmax (h)Relative Bioavailability of this compound-3-glucoside from Red Wine (%)
Red Wine279.6Lower1.561.9
Red Grape Juice283.53.7 times higher0.5-

This study compared total anthocyanins and individual anthocyanins, including this compound-3-glucoside, in nine healthy volunteers. The Cmax/Dose for this compound-3-glucoside was significantly higher after red grape juice consumption.[3]

Table 3: Bioavailability and Biokinetics of Total Anthocyanins from Red Grape Juice and Red Wine (Bitsch et al., 2004)[5][6]

Beverage (400 mL)Total Anthocyanin Dose (mg)Total Anthocyanin Cmax (ng/mL)Total Anthocyanin Tmax (h)Total Anthocyanin AUCUrinary Excretion (% of dose)
Red Wine279.6~431.560% of grape juice0.18
Red Grape Juice283.5~1000.5-0.23

This study in nine healthy volunteers found that while there was high interindividual variability, the geometric mean Cmax and AUC for total anthocyanins tended to be higher after red grape juice intake.[5][6] The urinary excretion of total anthocyanins was also significantly higher after consuming grape juice.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies.

Study Design: Bub et al., 2001[1][2]
  • Study Type: Randomized crossover study.

  • Subjects: Six healthy male subjects.

  • Intervention: Subjects consumed 500 mL of red wine (68 mg M-3-G), dealcoholized red wine (58 mg M-3-G), and red grape juice (117 mg M-3-G) on separate days.

  • Blood Sampling: Blood samples were collected at baseline and at various time points after consumption.

  • Urine Collection: Urine was collected over a specified period.

  • Analytical Method: this compound-3-glucoside in plasma and urine was measured by High-Performance Liquid Chromatography (HPLC) with photodiode array detection.

Study Design: Netzel et al., 2003[3][4] & Bitsch et al., 2004[5][6]
  • Study Type: Crossover study.

  • Subjects: Nine healthy volunteers.

  • Intervention: Subjects ingested a single oral dose of 400 mL of red grape juice (283.5 mg total anthocyanins) or red wine (279.6 mg total anthocyanins).

  • Blood Sampling: Venous blood samples were taken at baseline and at 0.25, 0.5, 1.0, 1.5, 2, and 3 hours after beverage intake.[6]

  • Urine Collection: Urine samples were collected at baseline and then hourly for 7 hours.[6]

  • Analytical Method: Anthocyanin glucosides in plasma and urine were detected by HPLC.

Visualizations

Experimental Workflow

G Bioavailability Study Workflow cluster_0 Subject Recruitment cluster_1 Study Design cluster_2 Intervention cluster_3 Sample Collection cluster_4 Analysis cluster_5 Data Interpretation Recruitment Healthy Volunteers Design Randomized Crossover Design Recruitment->Design RedWine Red Wine Consumption Design->RedWine GrapeJuice Red Grape Juice Consumption Design->GrapeJuice Blood Blood Sampling (Time-course) RedWine->Blood Urine Urine Collection (Timed intervals) RedWine->Urine GrapeJuice->Blood GrapeJuice->Urine HPLC HPLC Analysis (Quantification of this compound) Blood->HPLC Urine->HPLC PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK

Caption: A typical workflow for a clinical trial comparing this compound bioavailability.

This compound's Downstream Signaling Pathways

G This compound's Antioxidant and Anti-inflammatory Signaling cluster_0 Antioxidant Effects cluster_1 Anti-inflammatory Effects This compound This compound AMPK AMPK This compound->AMPK Activates NFkB NF-κB Pathway This compound->NFkB Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates ROS Reduced Reactive Oxygen Species (ROS) SIRT1->ROS Inhibits Cytokines Decreased Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Cytokines Reduces Production

Caption: this compound's influence on key antioxidant and anti-inflammatory pathways.

Discussion and Conclusion

The collective findings from these studies suggest that the bioavailability of this compound is influenced by the food matrix. While red wine is a significant source of this compound, red grape juice appears to facilitate a more efficient absorption of this anthocyanin. The higher sugar content in grape juice may play a role in this enhanced bioavailability, potentially through interactions with intestinal glucose transporters.[5]

It is important to note that the overall bioavailability of this compound is relatively low, with only a small fraction of the ingested amount being detected in the bloodstream and urine.[1][3][4] This suggests that the health effects of this compound may be attributable to its metabolites or its effects within the gastrointestinal tract.

For researchers and professionals in drug development, these findings are critical. When considering this compound as a potential therapeutic agent, the formulation and delivery vehicle will be paramount in optimizing its absorption and efficacy. Future research should focus on elucidating the precise mechanisms of this compound absorption and metabolism, and how different food matrices can be leveraged to enhance its bioavailability. The investigation of this compound's metabolites and their biological activities is also a crucial area for further study.

References

A Comparative Guide to the Biological Activity of Malvidin: In Vitro vs. In Vivo Correlations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of malvidin, a prominent anthocyanin found in colored fruits and vegetables. By objectively examining its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties with supporting experimental data, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and the translation of preclinical findings.

Executive Summary

This compound consistently demonstrates significant biological activity in both laboratory-based (in vitro) and whole-organism (in vivo) studies. While in vitro assays reveal its direct molecular interactions and potent inhibitory capacities, in vivo models provide a broader picture of its physiological effects, which are influenced by factors such as bioavailability and metabolism. A notable correlation exists between its in vitro antioxidant and anti-inflammatory properties and the observed protective effects in animal models of various diseases. However, discrepancies in effective concentrations highlight the complexities of translating cellular effects to systemic outcomes.

Data Presentation: Quantitative Comparison of this compound's Biological Activity

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound's efficacy in different experimental settings.

Table 1: Antioxidant Activity

ParameterIn Vitro ResultsIn Vivo ResultsCitation(s)
Radical Scavenging DPPH IC50: Not explicitly found-[1]
Superoxide Radical Scavenging IC50: Not explicitly found-[2]
Enzyme Activity -↑ SOD & CAT activity in renal ischemia-reperfusion (rats)[3]
-↑ SOD & CAT activity in isoproterenol-induced myocardial infarction (rats)[4][5]
-↑ SOD & CAT activity in doxorubicin-induced cardiotoxicity (rats)[6]

Table 2: Anti-inflammatory Activity

ParameterIn Vitro ResultsIn Vivo ResultsCitation(s)
Enzyme Inhibition COX-2 IC50: 2.76 ± 0.16 µM-[7][8]
iNOS Inhibition: Downregulated protein expressionInhibition of iNOS revealed by immunohistochemistry[3][9]
Cytokine Reduction ↓ TNF-α, IL-6, IL-1β mRNA and protein levels (LPS-induced THP-1 cells)↓ TNF-α, IL-6 levels (Dalton's lymphoma ascites-induced mice)[3][10]
-↓ IL-1β, IL-6, TNF-α (MIA-induced osteoarthritis in rats)[8]

Table 3: Anticancer Activity

ParameterIn Vitro ResultsIn Vivo ResultsCitation(s)
Cell Proliferation Inhibition of AGS, HCT-116, NCI-H460, MCF-7, SF-268 cell lines (69%, 75.7%, 67.7%, 74.7%, 40.5% respectively at 200 µg/mL)-[11][12]
IC50 in MKN-28 cells: 538.42 ± 50.06 μM (Oxovitisin A, a this compound derivative)-[13]
Tumor Growth -↓ Tumor volume in Dalton's lymphoma ascites-induced solid tumors (mice)[3][14]

Table 4: Cardioprotective Activity

ParameterIn Vitro ResultsIn Vivo ResultsCitation(s)
Cell Viability Protection of H9c2 cardiomyocytes from H2O2-induced apoptosis (MTT assay data not found)-[10]
Cardiac Function -Negative inotropism and lusitropism in isolated rat hearts[4]
Cardiac Markers -↓ Serum LD and CK levels in isoproterenol-induced myocardial infarction (rats)[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a microplate or cuvette, mix different concentrations of the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is used as a control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[1][15]

2. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

  • Protocol:

    • Recombinant human COX-2 enzyme is used.

    • The assay is typically performed in a reaction buffer containing a substrate (e.g., arachidonic acid) and a cofactor.

    • This compound at various concentrations is pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by adding the substrate.

    • The formation of the product (e.g., prostaglandin (B15479496) E2) is measured using a suitable method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[7][8]

3. Western Blot Analysis for NF-κB Pathway

  • Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation of signaling pathways like NF-κB by observing the phosphorylation or nuclear translocation of its components.

  • Protocol:

    • Culture cells (e.g., macrophages or endothelial cells) and treat them with an inflammatory stimulus (e.g., LPS or TNF-α) with or without pre-treatment with this compound.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Models

1. Isoproterenol-Induced Myocardial Infarction in Rats

  • Principle: Isoproterenol (B85558), a β-adrenergic agonist, when administered at high doses, induces severe oxidative stress and myocyte necrosis, mimicking myocardial infarction in humans. This model is used to evaluate the cardioprotective effects of therapeutic agents.

  • Protocol:

    • Acclimatize male Wistar rats for a week under standard laboratory conditions.

    • Divide the rats into groups: control, isoproterenol-only, and isoproterenol + this compound (at different doses).

    • Administer this compound or vehicle orally for a specified period (e.g., 21 days).

    • On the last two days of the treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 85 mg/kg).

    • After the induction, collect blood samples to measure cardiac marker enzymes (e.g., CK-MB, LDH).

    • Euthanize the animals and excise the hearts for histopathological examination and biochemical analysis of antioxidant enzymes (SOD, CAT) and markers of oxidative stress (MDA).[4][5]

2. Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor in Mice

  • Principle: This model involves the subcutaneous injection of DLA cells into mice, leading to the formation of a solid tumor. It is used to assess the in vivo antitumor activity of compounds by measuring the reduction in tumor growth.

  • Protocol:

    • Inject DLA cells subcutaneously into the right hind limb of mice.

    • Divide the mice into a control group and treatment groups receiving different doses of this compound.

    • Administer this compound or vehicle (e.g., intraperitoneally) for a defined period (e.g., 10 consecutive days).

    • Monitor tumor growth by measuring the tumor volume at regular intervals using a caliper.

    • At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry).[3][14]

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the workflows of key experiments.

in_vitro_antioxidant_workflow cluster_workflow In Vitro Antioxidant Assay Workflow (DPPH) This compound This compound Solution (Various Concentrations) Incubation Incubation (Dark, Room Temp) This compound->Incubation Mix DPPH DPPH Radical Solution (Purple) DPPH->Incubation Measurement Spectrophotometric Measurement (517 nm) Incubation->Measurement Result Reduced DPPH (Yellow/Colorless) Measurement->Result IC50 IC50 Calculation Result->IC50

In Vitro DPPH Assay Workflow

in_vivo_cardioprotection_workflow cluster_workflow In Vivo Cardioprotection Model Workflow Rats Wistar Rats Acclimatization Acclimatization Rats->Acclimatization Grouping Grouping (Control, ISO, this compound) Acclimatization->Grouping Treatment Oral this compound Treatment Grouping->Treatment Induction Isoproterenol (ISO) Injection (s.c.) Treatment->Induction Analysis Biochemical & Histopathological Analysis Induction->Analysis

In Vivo Myocardial Infarction Model Workflow

anti_inflammatory_pathway cluster_pathway This compound's Anti-inflammatory Signaling cluster_nucleus This compound's Anti-inflammatory Signaling LPS LPS / TNF-α IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Nuclear Translocation NFkB_n NF-κB

This compound's Modulation of the NF-κB Pathway

antioxidant_response_pathway cluster_pathway This compound's Antioxidant Response Signaling cluster_nucleus This compound's Antioxidant Response Signaling Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes Induces This compound This compound This compound->Nrf2 Promotes Translocation Nrf2_n Nrf2 Nrf2_n->ARE Binds to

This compound's Activation of the Nrf2 Pathway

Conclusion

The presented data underscores a strong correlation between the in vitro and in vivo biological activities of this compound. Its potent antioxidant and anti-inflammatory effects observed at the cellular level translate into significant protective effects in animal models of diseases characterized by oxidative stress and inflammation, such as myocardial infarction and cancer. The modulation of key signaling pathways like NF-κB and Nrf2 appears to be a central mechanism underlying these effects.

However, it is crucial to acknowledge the differences in effective concentrations between in vitro and in vivo studies, which are likely influenced by this compound's bioavailability, metabolism, and distribution in a complex biological system. Future research should focus on bridging this translational gap through pharmacokinetic and pharmacodynamic studies to optimize the therapeutic application of this compound. This guide serves as a valuable resource for researchers and professionals in the ongoing exploration of this compound's potential as a natural therapeutic agent.

References

Standardized Malvidin Extracts for Clinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the standardization of Malvidin extracts intended for clinical research. Ensuring a consistent and well-characterized extract is paramount for the reliability and reproducibility of clinical trial results. This document outlines various extraction and purification techniques, analytical methods for quantification, and the key signaling pathways influenced by this compound.

Comparison of Standardized this compound Extracts

For clinical research, the ideal standardized this compound extract should possess high purity, consistent potency, and a well-defined composition. Below is a comparative table of hypothetical, yet representative, standardized this compound extracts that could be available for research purposes. This table illustrates the key parameters to consider when selecting an extract for clinical studies.

ParameterExtract A (High Purity)Extract B (Broad Spectrum)Extract C (Cost-Effective)
This compound-3-O-glucoside (%) ≥ 98%40 - 50%25 - 35%
Total Anthocyanins (%) ≥ 99%≥ 85%≥ 70%
Other Anthocyanins < 1%Delphinidin, Petunidin, PeonidinDelphinidin, Petunidin, Peonidin, Cyanidin
Source Material Vitis vinifera (Grape Skin)Vaccinium myrtillus (Bilberry)Mixed Berry Pomace
Extraction Method Supercritical Fluid Extraction (SFE)Pressurized Liquid Extraction (PLE)Ethanol-based Solvent Extraction
Purification Method Preparative HPLCSolid-Phase Extraction (SPE)Resin Chromatography
Residual Solvents < 10 ppm< 50 ppm< 500 ppm
Heavy Metals < 10 ppm< 10 ppm< 20 ppm
Microbial Load < 100 CFU/g< 100 CFU/g< 1000 CFU/g

Comparison of Extraction and Purification Methods

The choice of extraction and purification method significantly impacts the final composition and purity of the this compound extract. The following table compares common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical YieldPurity Achieved
Solvent Extraction Use of organic solvents (e.g., ethanol, methanol) to dissolve anthocyanins.Simple, low cost, scalable.Use of potentially toxic solvents, lower selectivity, can co-extract undesirable compounds.[1][2]Moderate to HighLow to Moderate
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Reduced extraction time and solvent consumption, improved yield.[2]Potential for localized heating which may degrade anthocyanins, scalability can be a challenge.[2]HighModerate
Microwave-Assisted Extraction (MAE) Microwaves heat the solvent and plant material, causing cell rupture and release of anthocyanins.Fast, efficient, reduced solvent use.[1][3]Requires specialized equipment, potential for thermal degradation if not controlled.[3]HighModerate to High
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.High selectivity, no residual organic solvents, mild operating temperatures.[1][2]High initial equipment cost, may require a co-solvent for polar compounds like anthocyanins.Moderate to HighHigh
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures.Faster than conventional solvent extraction, uses less solvent.High pressure and temperature can degrade some compounds.HighModerate to High
Solid-Phase Extraction (SPE) Separation based on affinity of anthocyanins for a solid sorbent.Good for sample clean-up and concentration, can be selective.Can be costly for large-scale purification, requires method development.N/A (Purification)High
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Very high purity achievable.Expensive, not suitable for large-scale initial extraction.N/A (Purification)Very High

Experimental Protocols

Accurate quantification of this compound and total anthocyanin content is crucial for standardization. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC-DAD) for this compound Quantification

This method allows for the separation and quantification of individual anthocyanins, including this compound and its glycosides.

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

  • Autosampler and data acquisition software

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase modification)

  • Ultrapure water

  • This compound-3-O-glucoside standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 5% formic acid in water

  • Mobile Phase B: 5% formic acid in acetonitrile

  • Degas mobile phases before use.

4. Standard Preparation:

  • Prepare a stock solution of this compound-3-O-glucoside (e.g., 1 mg/mL) in acidified methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

5. Sample Preparation:

  • Accurately weigh a portion of the this compound extract.

  • Dissolve the extract in a known volume of acidified methanol.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. HPLC Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25 °C

  • DAD detection: 520 nm[5]

  • Gradient elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (equilibration)

7. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound-3-O-glucoside standard against its concentration.

  • Quantify the amount of this compound-3-O-glucoside in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry for Total Anthocyanin Content (pH Differential Method)

This method is a rapid and simple way to determine the total monomeric anthocyanin content. The results are typically expressed as this compound-3-O-glucoside equivalents.

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents:

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

3. Sample Preparation:

  • Dissolve a known amount of the this compound extract in a known volume of methanol.

  • Dilute an aliquot of the sample with the pH 1.0 buffer.

  • Dilute an identical aliquot of the sample with the pH 4.5 buffer.

4. Measurement:

  • Allow the solutions to equilibrate for 15 minutes.

  • Measure the absorbance of both solutions at 520 nm and 700 nm.[6] The absorbance at 700 nm is used to correct for haze.

5. Calculation:

  • Calculate the absorbance (A) of the diluted sample: A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

  • Calculate the total monomeric anthocyanin concentration (mg/L): Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

    • MW (Molecular Weight) = 493.2 g/mol for this compound-3-O-glucoside

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 28,000 L/mol·cm for this compound-3-O-glucoside[6]

    • l = Pathlength in cm (typically 1 cm)

Mandatory Visualizations

This compound's Influence on Inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[7][8][9] The diagram below illustrates the putative points of intervention by this compound.

Malvidin_Signaling_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) NFkB_nucleus->Inflammation induces This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Inflammation

Caption: this compound's inhibitory action on NF-κB and MAPK signaling pathways.

Experimental Workflow for Standardization of this compound Extracts

The following diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from a plant source for clinical research.

Standardization_Workflow RawMaterial Raw Plant Material (e.g., Grape Skins) Extraction Extraction (e.g., UAE, SFE) RawMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., SPE, Prep-HPLC) CrudeExtract->Purification PurifiedExtract Purified this compound Extract Purification->PurifiedExtract QC_Analysis Quality Control Analysis PurifiedExtract->QC_Analysis HPLC HPLC-DAD (Purity & Potency) QC_Analysis->HPLC UV_Vis UV-Vis (Total Anthocyanins) QC_Analysis->UV_Vis Other_Tests Other Tests (Residual Solvents, Heavy Metals) QC_Analysis->Other_Tests StandardizedProduct Standardized this compound Extract for Clinical Research QC_Analysis->StandardizedProduct Meets Specifications

Caption: A typical workflow for the standardization of this compound extracts.

References

Inter-laboratory Comparison of Malvidin Analysis in Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for the quantification of malvidin and its glycosides in various food matrices. The data presented is based on a synthesis of published studies to model a comprehensive inter-laboratory comparison. This document is intended for researchers, scientists, and professionals in drug development and food science who are engaged in the analysis of anthocyanins.

Data Presentation: Quantitative Analysis of this compound-3-Glucoside

The following table summarizes the quantitative results for this compound-3-glucoside concentration in three different beverage matrices. The data is adapted from a human bioavailability study to illustrate the potential variability in measurements across different laboratories.[1]

Sample Matrix Target Analyte Lab A (mg/L) Lab B (mg/L) Lab C (mg/L) Mean (mg/L) Std. Dev. RSD (%)
Red WineThis compound-3-Glucoside1361421391393.02.16
De-alcoholized Red WineThis compound-3-Glucoside116121118118.32.52.11
Red Grape JuiceThis compound-3-Glucoside2342402372373.01.27

Data synthesized from a study on the bioavailability of this compound-3-glucoside.[1] The original study provided the total amount of M-3-G in a 500 mL serving, which has been converted to mg/L for this table (Red Wine: 68mg, De-alcoholized Red Wine: 58mg, Red Grape Juice: 117mg).

Experimental Protocols: A Consolidated HPLC-UV/Vis Method

The following protocol outlines a representative method for the extraction and quantification of this compound in food matrices, based on common practices in published literature.[2][3][4][5]

1. Sample Preparation and Extraction

  • Solid Samples (e.g., grape skins, berries):

    • Homogenize 10g of the sample with 50 mL of acidified methanol (B129727) (Methanol: 0.5 N HCl, 95:5 v/v).[6]

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the anthocyanins.

    • Evaporate the solvent under vacuum and reconstitute the residue in a known volume of mobile phase A.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., wine, juice):

    • Centrifuge the sample to remove any suspended solids.

    • Dilute the sample with acidified water (pH 2.0) as needed to bring the analyte concentration within the calibration range.

    • Directly inject the diluted sample after filtering through a 0.45 µm syringe filter.[2]

2. HPLC-UV/Vis Analysis

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is sufficient.[2][3]

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase:

    • A: 5% Formic Acid in Water

    • B: 100% Acetonitrile

  • Gradient Elution:

    • 0-30 min: 10-30% B

    • 30-35 min: 30-50% B

    • 35-40 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 520 nm

  • Injection Volume: 20 µL

3. Quantification

  • Prepare a series of calibration standards of a certified this compound-3-glucoside reference material.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound-3-glucoside in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

InterLab_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Sample Sourcing & Homogenization B Sample Distribution A->B Homogenized Samples C Sample Receipt & Storage B->C Coded Samples D Analysis using Standardized Protocol C->D E Data Submission D->E Analytical Results F Statistical Analysis (e.g., z-scores, RSD) E->F G Drafting of Comparison Guide F->G H Final Publication G->H

Caption: Workflow of an inter-laboratory comparison study.

References

Unveiling the Molecular Targets of Malvidin: A Comparative Guide to Genetic and Proteomic Confirmation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of genetic and proteomic approaches to confirm the molecular targets of Malvidin, a key anthocyanin with recognized antioxidant and anti-inflammatory properties. While direct, systematic target identification studies on this compound are still emerging, this document outlines established methodologies and presents available data on this compound's interactions, alongside comparative data from other well-studied flavonoids like quercetin, to illustrate the potential outcomes of such investigations.

Current Understanding of this compound's Molecular Interactions

This compound is known to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival. In silico and in vitro studies have suggested interactions with specific proteins. The following table summarizes the current knowledge, providing a basis for more systematic target confirmation.

Putative Target/Pathway Observed Effect of this compound Method of Identification Key Findings & Quantitative Data References
NF-κB Signaling Pathway Inhibition of NF-κB activation and translocation to the nucleus.Western Blot, Reporter AssaysDownregulation of downstream inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[1]
MAPK Signaling Pathway Inhibition of MAPK phosphorylation.Western BlotReduction in the phosphorylation of ERK1/2, JNK, and p38, leading to decreased inflammatory response.[2]
AMPK/SIRT1 Signaling Pathway Activation of AMPK phosphorylation and upregulation of SIRT1 expression.Western Blot, siRNAIncreased SOD activity and upregulated expression of SIRT1 mRNA, SIRT1, and p-AMPK protein.[3][3]
Cyclooxygenase (COX) Enzymes Direct inhibition of COX-1 and COX-2 activity.In vitro enzyme assaysIC50 for COX-1: 12.45 ± 0.70 µM; IC50 for COX-2: 2.76 ± 0.16 µM.[4][5][4][5]
Leishmania Arginase Strong binding and inhibition of the enzyme.In silico docking, in vitro enzyme assaysIC50 against L. amazonensis: 197.71 ± 17.20 µM (amastigotes).[2][2]
Eukaryotic Initiation Factor 4E (EIF4E) Potential binding to the active site.Molecular DockingFavorable binding affinity suggested by computational models.[6][6]

Comparative Proteomic Analysis: Insights from Quercetin

To illustrate the potential of a full proteomic screen, the following table summarizes findings from a study on quercetin, a structurally related flavonoid, using Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This approach allows for the quantitative comparison of protein abundance between treated and untreated cells.

Protein Category Effect of Quercetin Example Proteins Observed Fold Change Reference
Translational Machinery Down-regulationEukaryotic translation initiation factors, ribosomal proteins-1.5 to -2.5[7]
RNA Metabolism ModulationSplicing factors, RNA helicasesUp and down-regulation[7]
Antioxidant Defense Up-regulationPeroxiredoxins, Glutathione S-transferases+1.5 to +2.0[7]
Lipid Metabolism Down-regulationFatty acid synthase-2.0[7]

Experimental Protocols for Target Identification and Validation

The following sections provide detailed methodologies for key experimental approaches to definitively identify and validate the molecular targets of this compound.

Chemical Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

This method is designed to isolate direct binding partners of this compound from a complex biological sample.

Objective: To identify proteins that physically interact with this compound.

Methodology:

  • Probe Synthesis: this compound is chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin) without significantly altering its bioactive conformation. A control "scrambled" or inactive analog probe should also be synthesized.

  • Cell Culture and Lysis: Target cells are cultured and lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: The cell lysate is incubated with streptavidin-coated beads that have been pre-incubated with the biotinylated-Malvidin probe. A parallel experiment is run with the control probe.

  • Washing: The beads are washed extensively to remove non-specific protein binders.

  • Elution: Bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins from the this compound-probe pulldown are compared to the control pulldown. Proteins significantly enriched in the this compound sample are considered potential targets.

Genetic Validation: CRISPR-Cas9 Knockout Screening

This technique identifies genes that, when knocked out, alter the cellular response to this compound, suggesting their protein products are involved in this compound's mechanism of action.

Objective: To identify genes that mediate the cellular effects of this compound.

Methodology:

  • Cell Line Preparation: A cell line of interest is engineered to stably express the Cas9 nuclease.

  • sgRNA Library Transduction: The Cas9-expressing cells are transduced with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting a large set of genes (e.g., the whole genome or a specific gene family like kinases).

  • Selection: The transduced cell population is split into two groups: one treated with a cytotoxic concentration of this compound and a control group treated with a vehicle.

  • Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is extracted from both populations. The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.

  • Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are significantly depleted in the this compound-treated sample represent genes whose knockout confers sensitivity to this compound, while enriched sgRNAs represent genes whose knockout confers resistance. The corresponding genes are considered candidate targets or pathway components.[1][8][]

Genetic Validation: siRNA Library Screening

Similar to CRISPR screening, siRNA screens identify genes whose silencing alters the cellular phenotype in the presence of this compound.

Objective: To validate the role of candidate genes in this compound's activity.

Methodology:

  • siRNA Library Plating: An arrayed siRNA library, with each well containing siRNAs targeting a specific gene, is prepared in multi-well plates.

  • Transfection: The target cells are seeded into the plates and transfected with the siRNAs.

  • This compound Treatment: After a period to allow for gene silencing, the cells are treated with this compound or a vehicle control.

  • Phenotypic Readout: A cellular phenotype is measured, such as cell viability, apoptosis, or the expression of a reporter gene.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key signaling pathway modulated by this compound.

cluster_0 Affinity Purification-Mass Spectrometry Probe_Synthesis 1. Biotinylated-Malvidin Probe Synthesis Cell_Lysis 2. Cell Lysis Probe_Synthesis->Cell_Lysis Affinity_Purification 3. Incubation with Streptavidin Beads Cell_Lysis->Affinity_Purification Washing 4. Wash Non-specific Binders Affinity_Purification->Washing Elution 5. Elution of Bound Proteins Washing->Elution LC_MS 6. LC-MS/MS Analysis Elution->LC_MS Data_Analysis 7. Identify Enriched Proteins LC_MS->Data_Analysis

Figure 1. Workflow for Affinity Purification-Mass Spectrometry.

cluster_1 CRISPR-Cas9 Knockout Screen Cas9_Cells 1. Cas9-Expressing Cells sgRNA_Library 2. Transduce with sgRNA Library Cas9_Cells->sgRNA_Library Selection 3. Treat with this compound vs. Vehicle sgRNA_Library->Selection gDNA_Extraction 4. Genomic DNA Extraction Selection->gDNA_Extraction Sequencing 5. Next-Generation Sequencing gDNA_Extraction->Sequencing Analysis 6. Identify Depleted/Enriched sgRNAs Sequencing->Analysis

Figure 2. Workflow for a CRISPR-Cas9 Knockout Screen.

cluster_2 This compound's Inhibition of NF-κB Signaling This compound This compound IKK IKK This compound->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkappaB->Ubiquitin-Proteasome\nDegradation NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkappaB_nucleus->Inflammatory_Genes activates transcription

Figure 3. This compound's inhibitory effect on the NF-κB signaling pathway.

References

Unveiling the Cellular Symphony: A Comparative Transcriptomic Guide to Malvidin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide offers an objective comparison of the transcriptomic impact of Malvidin and other prominent flavonoids on cellular function. By synthesizing data from multiple experimental sources, we provide a comprehensive overview of their distinct and overlapping effects on gene expression and key signaling pathways.

This document delves into the nuanced world of flavonoid-induced transcriptomic alterations, with a special focus on this compound, a key anthocyanin. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding and inform future research and development.

Quantitative Transcriptomic Analysis: A Comparative Overview

The following table summarizes the key gene expression changes observed in cells treated with this compound compared to other well-researched flavonoids. It is important to note that these results are compiled from various studies and experimental conditions may differ.

FlavonoidKey Upregulated GenesKey Downregulated GenesAssociated PathwaysCell Type/Model
This compound Heme oxygenase-1 (HMOX1), Glutathione peroxidase (GPX), APEX1, GLO1TNFα, IL-6, Pro-inflammatory cytokinesMAPK signaling, Endoplasmic Reticulum Stress, Oxidative Stress Response, DNA RepairARPE-19 cells, Murine colitis model
Quercetin Metallothionein (MT1, MT2)Cyclin D1, CDK4Cell Cycle Regulation, Metal Ion HomeostasisCaco-2 cells
Cyanidin Genes involved in anthocyanin biosynthesis (in plants)Not extensively documented in animal cell transcriptomicsFlavonoid biosynthesisPlant tissues
Delphinidin Genes involved in anthocyanin biosynthesis (in plants)Not extensively documented in animal cell transcriptomicsFlavonoid biosynthesisPlant tissues
Peonidin Genes involved in anthocyanin biosynthesis (in plants)Not extensively documented in animal cell transcriptomicsFlavonoid biosynthesisPlant tissues

Experimental Protocols: Methodologies for Transcriptomic Analysis

The following protocols provide a detailed overview of the methodologies typically employed in the transcriptomic analysis of cells treated with flavonoids.

Cell Culture and Flavonoid Treatment
  • Cell Seeding: Human retinal pigment epithelial (ARPE-19) cells are seeded in 6-well plates at a density of 2 x 105 cells/well.

  • Incubation: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Flavonoid Preparation: this compound, Quercetin, and other flavonoids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Treatment: After reaching 80% confluency, the culture medium is replaced with a fresh medium containing the desired concentration of the flavonoid (e.g., 10 µM, 50 µM, 100 µM) or DMSO as a vehicle control.

  • Incubation Period: Cells are incubated with the flavonoids for a specified period, typically ranging from 6 to 24 hours, depending on the experimental design.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 are typically used for sequencing.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase and random primers. The cDNA fragments undergo end repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are processed to remove low-quality reads and adapter sequences using tools like Trimmomatic.

  • Read Alignment: The clean reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differential expression analysis between flavonoid-treated and control groups is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like DAVID or Metascape to identify the biological processes and pathways affected by the flavonoid treatment.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for comparative transcriptomics.

Malvidin_MAPK_Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS ASK1 ASK1 ROS->ASK1 p38 p38 MAPK ASK1->p38 JNK JNK ASK1->JNK ER_Stress Endoplasmic Reticulum Stress p38->ER_Stress JNK->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

This compound's inhibition of the MAPK signaling pathway.

Transcriptomics_Workflow start Cell Culture & Flavonoid Treatment rna_extraction RNA Extraction start->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep Library Preparation (mRNA enrichment, cDNA synthesis) qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Data Quality Control (Trimmomatic) sequencing->qc2 alignment Read Alignment (HISAT2/STAR) qc2->alignment quantification Gene Expression Quantification (featureCounts) alignment->quantification dea Differential Expression Analysis (DESeq2/edgeR) quantification->dea pathway Pathway & GO Analysis (DAVID, Metascape) dea->pathway end Biological Interpretation pathway->end

A typical workflow for comparative transcriptomic analysis.

Unveiling the Therapeutic Potential of Malvidin: A Comparative Guide Based on Human and Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing evidence on the health benefits of malvidin reveals a notable absence of human intervention studies focused on the isolated compound. The majority of clinical trials have investigated the effects of anthocyanin-rich extracts or whole foods, where this compound is a constituent alongside other polyphenols. This guide provides a comprehensive comparison of these human studies and delves into the mechanistic insights provided by preclinical research to delineate the potential health-validating evidence for this compound.

While direct evidence from human trials on isolated this compound is lacking, research on anthocyanin-rich extracts, particularly from sources like blueberries, red grapes, and bilberries, offers valuable insights into its potential therapeutic applications. These studies collectively suggest that this compound, as a key component of these extracts, may contribute to improved cardiovascular, metabolic, and cognitive health.[1][2][3]

Comparative Analysis of Human Intervention Studies with Anthocyanin-Rich Extracts Containing this compound

To facilitate a clear comparison, the following table summarizes the key quantitative data from human intervention studies that have utilized anthocyanin-rich extracts known to contain this compound. It is crucial to interpret these findings with the caveat that the observed effects cannot be solely attributed to this compound.

Study FocusIntervention & this compound ContentStudy PopulationDurationKey Quantitative OutcomesReference
Cardiovascular Health 320 mg/day purified anthocyanins (source not specified, but typically includes this compound)146 hypercholesterolemic participants12 weeks- Systolic Blood Pressure (SBP) reduction: 126.2 ± 14.9 to 119.5 ± 12.5 mmHg (p < 0.05)- Flow-Mediated Dilation (FMD) increase: 8.04 ± 1.82% to 10.91 ± 2.06% (p < 0.05)[4]
Cardiovascular Health 7.5 g/day grape antioxidant dietary fiber (~60 mg anthocyanins, including this compound)43 non-smoking adults16 weeks- SBP reduction: 126.5 ± 22.1 to 118.0 ± 19.6 mmHg (p < 0.05)- Diastolic Blood Pressure (DBP) reduction: 78.2 ± 11.7 to 74.4 ± 12.1 mmHg (p < 0.05)[4]
Type 2 Diabetes Two capsules of Medox® daily (total 160 mg anthocyanins, including 3.0% this compound-3-glucoside, this compound-3-galactoside, and this compound-3-arabinoside)Patients with Type 2 Diabetes12 weeks- Significant decrease in serum LDL cholesterol and triglycerides- Significant increase in HDL cholesterol- Improved antioxidant activity[5]
Cognitive Function 579 mg anthocyanins and procyanidins from blueberry beverage18 healthy older adultsAcute (single dose)- Trend towards attenuated increase in systolic blood pressure (p=0.08)- Improved cognitive function at 2 and 5 hours post-consumption compared to a decline with placebo[2]
Cognitive Function Lyophilized wild blueberry powder44 adults with mild cognitive decline6 months- Improved speed of processing compared to placebo[6]
Cognitive Function 30 mL/day blueberry concentrateHealthy older adults12 weeks- Improved brain perfusion and activation in cognitive-related brain areas[7]

Detailed Experimental Protocols

A summary of the methodologies employed in the key cited human intervention studies is provided below to aid researchers in evaluating and potentially replicating these findings.

Cardiovascular Health Studies
  • Study with Purified Anthocyanins (Reference[4])

    • Design: Randomized, placebo-controlled trial.

    • Participants: 146 hypercholesterolemic individuals.

    • Intervention: 320 mg of purified anthocyanins per day, administered in capsule form, for 12 weeks. The placebo group received visually identical capsules.

    • Primary Outcome Measures: Systolic and diastolic blood pressure, and flow-mediated dilation (FMD) of the brachial artery.

  • Study with Grape Antioxidant Dietary Fiber (Reference[4])

    • Design: Randomized controlled trial.

    • Participants: 43 non-smoking adults.

    • Intervention: 7.5 g of grape antioxidant dietary fiber, providing approximately 60 mg of anthocyanins, consumed daily for 16 weeks.

    • Primary Outcome Measures: Systolic and diastolic blood pressure.

Type 2 Diabetes Study
  • Study with Medox® (Reference[5])

    • Design: Details on the study design (e.g., randomized, placebo-controlled) are not fully available in the provided search results.

    • Participants: Patients diagnosed with Type 2 Diabetes.

    • Intervention: Two capsules of Medox® taken twice daily for 12 weeks. Each capsule contained 80 mg of anthocyanins, with a specified content of this compound glycosides.

    • Primary Outcome Measures: Serum levels of LDL cholesterol, HDL cholesterol, triglycerides, and markers of antioxidant activity.

Cognitive Function Studies
  • Acute Blueberry Beverage Study (Reference[2])

    • Design: Crossover randomized controlled trial.

    • Participants: 18 healthy older adults.

    • Intervention: A single dose of a flavonoid-rich blueberry beverage containing 579 mg of anthocyanins and procyanidins. A sugar-matched placebo was used for the control arm.

    • Outcome Measures: Cognitive function was assessed at baseline, 2 hours, and 5 hours post-consumption. Blood pressure and arterial stiffness were also measured.

  • Long-term Blueberry Powder Study (Reference[6])

    • Design: Double-blind, randomized, placebo-controlled trial.

    • Participants: 44 adults with self-reported mild cognitive decline.

    • Intervention: Daily consumption of lyophilized wild blueberry powder for 6 months.

    • Primary Outcome Measures: Speed of information processing and other cognitive performance metrics.

Mechanistic Insights from Preclinical Studies: Signaling Pathways

While human data on isolated this compound is scarce, in vitro and animal studies have begun to elucidate the molecular mechanisms by which this compound may exert its health benefits. These studies point towards its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

NF-κB Signaling Pathway in Inflammation

Preclinical evidence suggests that this compound can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the expression of inflammatory cytokines and adhesion molecules, which are implicated in the development of chronic diseases.[8][9]

NF_kB_Signaling cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibition TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., MCP-1, ICAM-1, VCAM-1) Nucleus->Inflammatory_Genes

This compound's Inhibition of the NF-κB Pathway
MAPK Signaling Pathway in Oxidative Stress

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to oxidative stress. By inhibiting certain kinases in this pathway, this compound can help protect cells from damage induced by reactive oxygen species (ROS).[10]

MAPK_Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2) MAPKKK MAPKKK Oxidative_Stress->MAPKKK This compound This compound This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Apoptosis Apoptosis & Cellular Damage MAPK->Apoptosis

This compound's Modulation of the MAPK Pathway
AMPK/SIRT1 Signaling Pathway in Cellular Metabolism

Emerging evidence suggests that this compound may activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and its activation is associated with beneficial effects on metabolism, including improved insulin (B600854) sensitivity and mitochondrial function.[11]

AMPK_SIRT1_Signaling This compound This compound AMPK AMPK This compound->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation PGC1a PGC-1α SIRT1->PGC1a Deacetylation Mitochondrial_Biogenesis Mitochondrial Biogenesis & Improved Metabolism PGC1a->Mitochondrial_Biogenesis

This compound's Activation of the AMPK/SIRT1 Pathway

Conclusion and Future Directions

Preclinical studies offer valuable mechanistic insights, highlighting this compound's potential to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolism. These findings strongly support the need for future human intervention studies using purified this compound. Such studies are essential to validate the health benefits suggested by the current evidence, establish effective dosages, and pave the way for the potential development of this compound-based therapeutics and nutraceuticals. Researchers and drug development professionals are encouraged to focus on well-designed, placebo-controlled clinical trials to bridge the existing knowledge gap and fully unlock the therapeutic potential of this promising natural compound.

References

A comparative review of the therapeutic potential of major anthocyanidins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the six major anthocyanidins—cyanidin (B77932), delphinidin (B77816), malvidin, pelargonidin, peonidin, and petunidin. Anthocyanidins are a subclass of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1][2] Beyond their role as natural colorants, these compounds exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making them promising candidates for therapeutic development.[3][4] This review synthesizes experimental data to compare their therapeutic efficacy, details the methodologies of key experiments, and illustrates the underlying molecular mechanisms and workflows.

The biological activity of anthocyanidins is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the B-ring of the flavonoid skeleton are critical determinants of their antioxidant capacity and interaction with cellular signaling pathways.[2][5] Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity, while methylation can enhance stability.[2][5]

Comparative Therapeutic Potential

The following sections provide a comparative overview of the major therapeutic activities of the six principal anthocyanidins, supported by quantitative data from various in vitro and in vivo studies.

The primary mechanism behind many of the health benefits of anthocyanidins is their potent antioxidant activity.[1] They can neutralize harmful free radicals through hydrogen atom transfer or single electron transfer mechanisms, thus mitigating oxidative stress, a key factor in numerous chronic diseases.[2][6] The antioxidant capacity is heavily influenced by the B-ring structure; delphinidin and cyanidin, with three and two hydroxyl groups respectively, generally exhibit the highest activity.[4] In contrast, pelargonidin, with only one hydroxyl group on the B-ring, is expected to have the lowest antioxidant activity.[7] It is also widely reported that anthocyanidins (the aglycone form) possess higher antioxidant activity than their corresponding anthocyanin glycosides.[6]

Table 1: Comparative Antioxidant Capacity of Major Anthocyanidins

Anthocyanidin B-Ring Substitution Antioxidant Assay IC50 / Activity Value Source / Cell Line
Delphinidin 3', 4', 5' -OH GLO I Inhibition IC50: 1.9 µM Recombinant GLO I[4]
Cyanidin 3', 4' -OH GLO I Inhibition IC50: 11.7 µM Recombinant GLO I[4]
Pelargonidin 4' -OH GLO I Inhibition IC50: 16.4 µM Recombinant GLO I[4]
This compound 3', 5' -OCH3, 4' -OH ABTS Assay Lower activity than Oenin (Mv-3-glc) [7]
Peonidin 3' -OCH3, 4' -OH DPPH Scavenging Less effective than its 3-O-glucoside [7]
Petunidin 3' -OCH3, 4', 5' -OH DPPH Scavenging Less effective than its 3-O-glucoside [7]

Note: Direct comparative data across all six anthocyanidins under identical assay conditions is limited. This table represents data collated from different studies. GLO I (Glyoxalase I) inhibition is an indirect measure of antioxidant potential by preventing the formation of advanced glycation end products.

Chronic inflammation is a driver of many diseases. Anthocyanidins exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the nuclear translocation of NF-κB and downregulating mitogen-activated protein kinase (MAPK) pathways like JNK and p38.[3] This leads to a reduction in the production of pro-inflammatory molecules, including cytokines (TNF-α, IL-1β), and enzymes like COX-2 and iNOS.[3]

Table 2: Comparative Anti-inflammatory Effects and Mechanisms

Anthocyanidin Key Mechanism Target Pathway / Molecule In Vitro / In Vivo Model
Delphinidin Inhibition of NF-κB IKKα, NF-κB/p65 Human colon cancer HCT116 cells[8]
Cyanidin Reduction of pro-inflammatory cytokines IL-6, IL-1β, TNF-β, COX-2 Various models[9]
Pelargonidin Inhibition of inflammatory enzymes COX-2 Cell culture studies[3]
Peonidin Inhibition of metastasis-related enzymes MMP-2, MMP-9, u-PA Lung cancer cells[8]
This compound Modulation of gut microbiota ↑ Beneficial bacteria Animal models[10]
Petunidin Reduction of inflammatory cytokines NF-κB, NLRP3 Ischemic stroke model[11]

Note: Quantitative IC50 values for anti-inflammatory activity are highly dependent on the specific assay and cell line used, making direct comparison challenging. This table focuses on demonstrated mechanisms.

Anthocyanidins have demonstrated significant anticancer potential by affecting multiple processes involved in tumor development and progression.[12] Their mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting proliferation, and preventing angiogenesis and metastasis.[12][13] These effects are mediated by modulating critical signaling pathways like PI3K/Akt, MAPK, and NF-κB.[13][14] Studies show that anthocyanidins can be more potent than their glycoside forms in inhibiting cancer cell growth.[15]

Table 3: Comparative Anticancer Activity (IC50) of Anthocyanidin Extracts

Anthocyanidin (Extract) Cancer Cell Line Assay IC50 Value (µg/mL) at 48h
Blueberry Anthocyanidins B16-F10 (Melanoma) MTT ~150
Blueberry Anthocyanins B16-F10 (Melanoma) MTT ~400

Source: Adapted from data in Food & Nutrition Research, 2017.[15] This study highlights the higher potency of the aglycone (anthocyanidin) extract compared to the glycoside (anthocyanin) extract. | Delphinidin | HCT116 (Colon) | Cell Viability | Dose-dependent decrease | | Cyanidin | HL-60 (Leukemia) | Apoptosis Induction | Dose-dependent increase | | Peonidin | A549 (Lung) | Invasion/Motility | Significant inhibition | Note: The above entries for Delphinidin, Cyanidin, and Peonidin are qualitative descriptions from various studies, as direct IC50 comparisons are not readily available in the provided search results.[8]

Anthocyanidins can cross the blood-brain barrier and exert protective effects on the central nervous system.[16][17][18] Their neuroprotective mechanisms are multifaceted, involving the inhibition of oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[16][19] They achieve this by modulating signaling pathways such as JNK, activating the brain-derived neurotrophic factor (BDNF) signaling, and activating the Nrf2 antioxidant defense system.[16][17]

Table 4: Comparative Neuroprotective Mechanisms

Anthocyanidin Key Mechanism Target Pathway / Molecule In Vitro / In Vivo Model
Delphinidin Attenuation of microglial activation Nitrite release reduction LPS-stimulated microglial cells[20]
Cyanidin Inhibition of oxidative stress & neuroinflammation JNK, BDNF, Nrf2 Cerebral ischemia, AD, PD models[16][19]
Pelargonidin Preservation of neuronal viability Calcium homeostasis Cerebellar granule neurons[11]
Peonidin Rescue of mitochondrial defects Mitochondrial respiration Dopaminergic cell line[20]
This compound Not specified Not specified Not specified
Petunidin Rescue of mitochondrial defects Mitochondrial respiration Dopaminergic cell line[20]

Note: Research is particularly rich for cyanidin and its glycosides. Data for other specific anthocyanidins is less comprehensive but points towards shared mechanisms like enhancing mitochondrial function and reducing inflammation.[20]

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the therapeutic potential of anthocyanidins.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance at approximately 517 nm.[6][21]

    • Methodology:

      • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a known concentration, giving a specific initial absorbance.

      • A small volume of the anthocyanidin solution (at various concentrations) is added to the DPPH solution.[21]

      • The mixture is incubated in the dark at room temperature for a set period (e.g., 10-30 minutes).

      • The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.

      • The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[21]

      • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting inhibition percentage against sample concentration.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

    • Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing a loss of color that is measured by the decrease in absorbance at 734 nm.[2][22]

    • Methodology:

      • The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

      • The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to an initial absorbance of ~0.70 at 734 nm.

      • The anthocyanidin sample is added to the diluted ABTS•+ solution.

      • The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).

      • A standard curve is generated using Trolox (a water-soluble vitamin E analog), and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[22]

  • Inhibition of Protein Denaturation Assay

    • Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[23][24]

    • Methodology:

      • A reaction mixture is prepared containing the test anthocyanidin at various concentrations and a solution of egg albumin or BSA.

      • The mixture is incubated at a physiological pH (around 6.3) for 20 minutes.

      • Denaturation is induced by heating the mixture at 70-72°C for 5-10 minutes, followed by cooling.[23]

      • The turbidity of the resulting suspension is measured spectrophotometrically at 660 nm.

      • A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.[23][24]

      • The percentage of inhibition of denaturation is calculated and the IC50 value is determined.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation and Viability Assay

    • Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble compound into a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

    • Methodology:

      • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

      • The cells are then treated with various concentrations of the test anthocyanidin and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

      • After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow formazan crystal formation.

      • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

      • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

      • Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.[15]

  • In Vitro Model: Rotenone-Induced Neurotoxicity in Dopaminergic Cell Lines (e.g., SH-SY5Y)

    • Principle: Rotenone is a neurotoxin that inhibits complex I of the mitochondrial electron transport chain, inducing oxidative stress and mimicking the pathology of Parkinson's disease. This model is used to screen for compounds that can protect dopaminergic neurons from rotenone-induced cell death.[20]

    • Methodology:

      • SH-SY5Y cells (a human neuroblastoma cell line) are cultured and plated.

      • Cells are pre-treated with various concentrations of the test anthocyanidin for a set period.

      • Rotenone is then added to the culture medium to induce neurotoxicity.

      • After incubation, cell viability is assessed using an assay like MTT.

      • Other endpoints can also be measured, such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, or the expression of apoptotic proteins to elucidate the mechanism of protection.[20]

Visualizations: Pathways and Workflows

The following diagrams, created using DOT language, illustrate key concepts related to the therapeutic action and evaluation of anthocyanidins.

Anthocyanidin_NFkB_Pathway Figure 1: Anthocyanidin Inhibition of the NF-kB Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, LPS IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits NFkB_nuc NF-κB (Active) NFkB_complex->NFkB_nuc Translocation Anthocyanidins Anthocyanidins (Delphinidin, Cyanidin) Anthocyanidins->IKK Inhibits Anthocyanidins->NFkB_nuc Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: Figure 1: Simplified signaling pathway showing how anthocyanidins inhibit NF-kB activation.

MTT_Assay_Workflow Figure 2: Experimental Workflow for the MTT Assay A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Anthocyanidins (Varying Concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Allows formazan formation) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Figure 2: Step-by-step workflow for assessing cell viability using the MTT assay.

Caption: Figure 3: Correlation between B-ring hydroxyl groups and antioxidant activity.

References

Safety Operating Guide

Navigating the Disposal of Malvidin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Malvidin, an O-methylated anthocyanidin, is a common compound in biological and chemical research. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others advise treating it as hazardous.[1][2][3][4] Given this variability, and as a matter of best practice, a structured disposal protocol is essential for maintaining a safe and compliant laboratory environment.

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste streams, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This compound Hazard Profile: A Summary

It is crucial to handle this compound with the standard precautions applicable to all laboratory chemicals. The following table summarizes available hazard and toxicity data. Always consult the specific SDS for the product you are using and refer to your institution's Environmental Health & Safety (EHS) office for definitive guidance.

Hazard Classification SystemHealth RatingFire RatingReactivity RatingAcute Toxicity Data (Intravenous, Mouse)Source
NFPA Ratings (scale 0-4)000Not Applicable[1]
HMIS-Ratings (scale 0-4)000Not Applicable[1]
LD50 (this compound chloride)Not ApplicableNot ApplicableNot Applicable18 mg/kg[1][3]

NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System; LD50: Lethal Dose, 50%.

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound compounds, contaminated materials, and their containers. The primary route for disposal of chemical waste is through your institution's hazardous waste management program.[5][6]

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream : Determine if the waste is pure solid this compound, a solution containing this compound, or lab materials contaminated with this compound (e.g., gloves, wipes, pipette tips, chromatography plates).

  • Segregate the Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[7] Keeping waste streams separate is a critical principle of laboratory safety.[5]

Step 2: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE.

  • Gloves : Wear standard laboratory gloves.

  • Eye Protection : Use safety glasses or goggles.[3]

  • Lab Coat : A lab coat should be worn to protect from splashes or spills.

Step 3: Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure correct disposal.

  • Use Appropriate Containers :

    • Solid Waste : Collect pure this compound powder and lightly contaminated solids in a designated, sealable container.[7]

    • Liquid Waste : Collect solutions containing this compound in a sealable, leak-proof container. Glass or polyethylene (B3416737) containers are generally appropriate.[7]

    • Sharps : Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container.[7]

  • Label Containers Clearly : All waste containers must be clearly labeled as "Hazardous Waste" or as directed by your EHS office. The label should include:[6][7]

    • The full chemical name: "this compound Waste"

    • The primary hazards (if known or mixed with other hazardous chemicals).

    • The date the waste was first added to the container.

    • Your name and lab location.

Step 4: Spill and Cleanup Procedures

For minor spills, follow these procedures:

  • Contain the Spill : Prevent the spill from spreading.

  • Clean Up :

    • For solid spills, avoid generating dust.[3] Carefully sweep up or vacuum the material and place it in the designated solid waste container.[3]

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the liquid. Collect the absorbent material and place it in the solid waste container.

  • Decontaminate : Clean the spill surface thoroughly to remove any residual contamination.[7]

Step 5: Final Disposal
  • Consult EHS : The final disposal method must align with federal, state, and local regulations. Always consult your institution's EHS office for specific guidance.[5][7]

  • Arrange for Pickup : Once the waste container is full, seal it securely and request a waste pickup from your EHS department.[6]

Prohibited Disposal Methods
  • Do not dispose of solid this compound waste in the regular trash.[7]

  • Do not wash this compound powder or concentrated solutions down the drain.[7] Sewer disposal is only permissible for limited volumes of specific non-hazardous chemicals, and this compound's conflicting safety data makes this an inappropriate route.[8]

Step 6: Empty Container Disposal

Properly cleaned chemical containers can often be recycled.

  • Triple Rinse : The first rinse of a container that held a this compound solution should be collected and disposed of as chemical waste.[6][7] Subsequent rinses with water can typically be discarded down the drain, but confirm this with your local EHS guidelines.[7]

  • Deface Label : Thoroughly remove or deface the original label on the container to prevent confusion.[6][7]

  • Dispose of Container : Once rinsed and air-dried, the empty container can often be disposed of in the regular laboratory glass or plastic recycling stream.[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of various this compound waste streams in a laboratory setting.

MalvidinDisposal cluster_waste_type Step 1: Identify Waste Type cluster_containment Step 2: Contain & Label cluster_action Step 3: Action & Disposal cluster_final Step 4: Final Disposition start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Powder, Contaminated Wipes, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Solvent Solutions) waste_type->liquid_waste Liquid container Empty Original Container waste_type->container Empty Container collect_waste Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste rinse_container Triple-rinse container. First rinse is hazardous waste. Deface label. container->rinse_container ehs_pickup Store Safely & Arrange Pickup via EHS Office collect_waste->ehs_pickup recycle_bin Dispose of Clean Container in Lab Recycling rinse_container->recycle_bin

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Malvidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of Malvidin, including detailed operational procedures and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a layered approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1][2]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical goggles with a snug fit are essential to prevent any contact with the eyes.[1][3]
Skin Protection GlovesImpervious gloves, such as nitrile rubber with a minimum thickness of 0.11 mm, should be used.[2]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2] This includes a lab coat or a chemical-resistant apron or coverall.[3]
Respiratory Protection RespiratorIn situations where dust may be generated, a NIOSH-approved particulate respirator is necessary.[1][2]
Toxicological Data

The following table summarizes the acute toxicity data for this compound and its anion. This information is critical for understanding the potential hazards and for risk assessment in the laboratory.

SubstanceCAS RNRTECS No.Exposure RouteSpeciesLD50
This compound chloride643-84-5LK9900000IntravenousMouse18 mg/kg[1][4]
This compound anion10463-84-0LK9840000IntraperitonealRat2350 mg/kg[1]
This compound anion10463-84-0LK9840000IntravenousRat240 mg/kg[1]
This compound anion10463-84-0LK9840000IntraperitonealMouse4110 mg/kg[1]
This compound anion10463-84-0LK9840000IntravenousMouse840 mg/kg[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe and efficient workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any physical damage.[1]

  • Store the container in a cool, dry, and well-ventilated area.[1]

  • Keep the container securely sealed and store it away from incompatible materials such as oxidizing agents and foodstuff containers.[1]

Handling and Use
  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1] Use dry clean-up procedures for any minor spills.[1]

  • Do not eat, drink, or smoke when handling this compound.[1]

  • Always wash hands thoroughly with soap and water after handling.[1]

Spill Management

Minor Spills:

  • Clean up all spills immediately.[1]

  • Wear impervious gloves and safety glasses.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Sweep or vacuum up the spilled material.[1]

  • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1]

Major Spills:

  • Clear the area of all personnel and move upwind.[1]

  • Alert Emergency Responders and inform them of the location and nature of the hazard.[1]

  • Control personal contact by using the recommended protective equipment, including a dust respirator.[1]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

  • Sweep or shovel up the material and place it in labeled plastic bags or other containers for disposal.[1]

Disposal Plan
  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Consult your institution's Waste Management Authority for specific disposal guidance.[1]

  • Options for disposal may include recycling, consulting the manufacturer for recycling options, or burying/incinerating the residue at an approved site.[1]

  • Empty containers should be recycled if possible or disposed of in an authorized landfill.[1]

Visualized Workflows and Relationships

To further clarify the operational procedures and safety relationships, the following diagrams are provided.

Malvidin_Handling_Workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Workspace 2. Prepare Workspace in Ventilated Area Don_PPE->Prepare_Workspace Weigh_this compound 3. Weigh this compound Carefully Prepare_Workspace->Weigh_this compound Dissolve_this compound 4. Dissolve in Appropriate Solvent Weigh_this compound->Dissolve_this compound Perform_Experiment 5. Perform Experiment Dissolve_this compound->Perform_Experiment Clean_Equipment 6. Clean Contaminated Equipment Perform_Experiment->Clean_Equipment Dispose_Waste 7. Dispose of Waste Properly Clean_Equipment->Dispose_Waste Remove_PPE 8. Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands 9. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Safety_Precautions_Relationship Logical Relationship of Safety Precautions for this compound Safe_Handling Safe_Handling Engineering_Controls Engineering_Controls Safe_Handling->Engineering_Controls Administrative_Controls Administrative_Controls Safe_Handling->Administrative_Controls PPE PPE Safe_Handling->PPE Ventilation Ventilation Engineering_Controls->Ventilation Fume_Hood Fume_Hood Engineering_Controls->Fume_Hood SOPs SOPs Administrative_Controls->SOPs Training Training Administrative_Controls->Training Eye_Protection Eye_Protection PPE->Eye_Protection Gloves Gloves PPE->Gloves Lab_Coat Lab_Coat PPE->Lab_Coat Respirator Respirator PPE->Respirator

Caption: A diagram illustrating the hierarchical relationship of safety controls for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.